(S)-Benzyl 3-aminobutyrate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
benzyl (3S)-3-aminobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-9(12)7-11(13)14-8-10-5-3-2-4-6-10/h2-6,9H,7-8,12H2,1H3/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOHFRXCNQZIVBV-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)OCC1=CC=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC(=O)OCC1=CC=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(S)-Benzyl 3-aminobutyrate chemical properties
This document provides an in-depth overview of the chemical properties, synthesis, and potential biological significance of (S)-Benzyl 3-aminobutyrate. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the characteristics and applications of this chiral molecule.
Core Chemical Properties
This compound is the benzyl ester of (S)-3-aminobutyric acid. The esterification of the carboxylic acid group with a benzyl group significantly alters its physical properties, particularly its lipophilicity, which can be crucial for its biological applications.
The fundamental identifiers and key physical properties of this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 173239-31-1 | [1][2] |
| Molecular Formula | C11H15NO2 | [1][2] |
| Molecular Weight | 193.24 g/mol | [1][2] |
| Boiling Point | 240 °C (464 °F) | |
| Density | 1.009 g/cm³ (at 25 °C) |
According to available safety data, this compound is not classified as a hazardous substance or mixture. However, standard laboratory safety practices should always be observed. The product is noted to be chemically stable under standard ambient conditions.
| Information | Recommendation | Reference |
| Inhalation | Move to fresh air. | |
| Skin Contact | Take off contaminated clothing and rinse skin with water. | |
| Eye Contact | Rinse out with plenty of water. | |
| Ingestion | Make victim drink water (two glasses at most). Consult a doctor if feeling unwell. | |
| Stability | The product is chemically stable under standard room temperature conditions. | |
| Storage | Store in a tightly closed container. |
Experimental Protocols
The synthesis of amino acid benzyl esters is a common procedure in peptide chemistry and drug development. Below is a detailed methodology for the preparation of the p-toluenesulfonate salt of this compound, adapted from a general procedure for amino acid esterification.[3]
This one-step procedure involves the direct esterification of (S)-3-aminobutyric acid using benzyl alcohol with azeotropic removal of water.[3]
Reagents and Equipment:
-
(S)-3-aminobutyric acid
-
p-toluenesulfonic acid (1.2 equivalents)
-
Benzyl alcohol (5 equivalents)
-
Cyclohexane
-
Ethyl acetate
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Filtration apparatus
Procedure:
-
Combine (S)-3-aminobutyric acid (1.0 eq), p-toluenesulfonic acid (1.2 eq), benzyl alcohol (5.0 eq), and cyclohexane in a round-bottom flask.[3]
-
Equip the flask with a Dean-Stark apparatus and a reflux condenser.
-
Heat the mixture to reflux for approximately 4 hours, continuously removing the water that forms via azeotropic distillation with cyclohexane.[3]
-
After the reaction is complete, cool the mixture to room temperature.
-
Add ethyl acetate to the cooled solution to precipitate the this compound p-toluenesulfonate salt.[3]
-
Stir the resulting suspension for 1 hour to ensure complete precipitation.
-
Collect the white solid product by filtration and dry it under a vacuum.[3]
The chemical and chiral purity of the final product is critical. High-Performance Liquid Chromatography (HPLC) is the recommended analytical method.
-
Chemical Purity: A standard reverse-phase HPLC method can be used to determine the presence of unreacted starting materials or byproducts.
-
Chiral Purity (Enantiomeric Excess): Chiral HPLC is necessary to confirm the enantiomeric integrity of the (S)-stereocenter. This often involves derivatization of the amino group with a chiral reagent to form diastereomers that can be separated on a standard HPLC column, or by using a specialized chiral column.
Biological Significance and Drug Development Context
While specific signaling pathways for this compound are not detailed in the literature, the chemical modification it represents—benzyl esterification of an amino acid—is a well-established strategy in medicinal chemistry.
Amino acids and their analogs often exhibit poor cell membrane permeability due to their zwitterionic nature at physiological pH. The addition of a benzyl ester group neutralizes the negative charge of the carboxylate, increasing the molecule's overall lipophilicity. This modification can enhance its ability to cross biological membranes, such as the blood-brain barrier or intestinal wall. Inside the cell, endogenous esterase enzymes can cleave the benzyl ester, releasing the parent amino acid to exert its biological effect.
Benzyl esters of various amino acids have been explored for therapeutic potential. For instance, benzyl esters of hydrophobic amino acids have demonstrated antisickling activity, suggesting they can permeate erythrocytes and interact with hemoglobin.[4] This class of compounds, by modifying biologically active amino acids like GABA analogs, holds potential for developing novel therapeutics for neurological disorders or other conditions where targeted delivery of small polar molecules is required. The parent molecule, (S)-3-aminobutyric acid, is a chiral beta-amino acid, a structural motif found in various biologically active compounds.
References
An In-Depth Technical Guide to (S)-Benzyl 3-aminobutyrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, synthesis, and potential biological significance of (S)-Benzyl 3-aminobutyrate. The information is tailored for researchers and professionals involved in drug discovery and development, with a focus on delivering precise data and actionable protocols.
Molecular Structure and Properties
This compound is the benzyl ester of (S)-3-aminobutyric acid. The introduction of the benzyl group significantly alters the physicochemical properties of the parent amino acid, primarily by increasing its lipophilicity, which can enhance its ability to cross cellular membranes.
Chemical and Physical Data
The key identifiers and properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₅NO₂ | --INVALID-LINK-- |
| Molecular Weight | 193.24 g/mol | --INVALID-LINK-- |
| CAS Number | 173239-31-1 | --INVALID-LINK-- |
| Appearance | Expected to be a colorless to pale yellow oil or solid | Inferred from related compounds |
| Solubility | Expected to be soluble in organic solvents like dichloromethane, ethyl acetate, and methanol | Inferred from structure |
Structural Representation
The three-dimensional structure of this compound is crucial for understanding its interaction with biological targets. A representation of the molecule is provided below.
Caption: 2D representation of this compound.
Synthesis Protocol
The synthesis of this compound can be achieved through the esterification of (S)-3-aminobutyric acid. A general and robust method involves the use of benzyl alcohol in the presence of an acid catalyst. The following protocol is based on established methods for the synthesis of amino acid benzyl esters.
Materials and Reagents
-
(S)-3-Aminobutyric acid
-
Benzyl alcohol
-
p-Toluenesulfonic acid monohydrate
-
Toluene
-
Ethyl acetate
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Experimental Procedure
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add (S)-3-aminobutyric acid (1.0 eq.), p-toluenesulfonic acid monohydrate (1.2 eq.), and a sufficient amount of toluene to suspend the reagents.
-
Addition of Benzyl Alcohol: Add an excess of benzyl alcohol (3.0-5.0 eq.) to the reaction mixture.
-
Azeotropic Distillation: Heat the mixture to reflux. The water formed during the esterification will be removed azeotropically with toluene and collected in the Dean-Stark trap. Monitor the reaction progress by observing the amount of water collected. The reaction is typically complete within 4-6 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to remove the solvent and excess benzyl alcohol.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford pure this compound.
Characterization
The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.
Spectroscopic Data (Predicted)
Predicted ¹H NMR Data (CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.30-7.40 | m | 5H | Ar-H |
| ~5.15 | s | 2H | -O-CH₂ -Ph |
| ~3.30 | m | 1H | CH (NH₂)- |
| ~2.50 | d | 2H | -CH₂ -COO- |
| ~1.50 | br s | 2H | -NH₂ |
| ~1.20 | d | 3H | -CH(NH₂)-CH₃ |
Predicted ¹³C NMR Data (CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~172.0 | C =O |
| ~136.0 | Ar-C (quaternary) |
| ~128.5 | Ar-C H |
| ~128.0 | Ar-C H |
| ~66.5 | -O-C H₂-Ph |
| ~48.0 | -C H(NH₂)- |
| ~42.0 | -C H₂-COO- |
| ~20.0 | -CH(NH₂)-C H₃ |
Predicted Mass Spectrometry Data (ESI-MS)
| m/z | Interpretation |
| 194.11 | [M+H]⁺ |
| 177.11 | [M+H - NH₃]⁺ |
| 108.06 | [C₇H₈O]⁺ (benzyl alcohol fragment) |
| 91.05 | [C₇H₇]⁺ (tropylium ion) |
Potential Biological Activity and Signaling Pathways
The biological activity of this compound has not been extensively studied. However, its structural similarity to γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system, suggests that it may interact with the GABAergic system.
Relationship to GABAergic Signaling
GABA exerts its effects by binding to GABA-A and GABA-B receptors, leading to neuronal inhibition. The esterification of the carboxylic acid group and the presence of the benzyl moiety in this compound may allow it to act as a prodrug. Its increased lipophilicity could facilitate its passage across the blood-brain barrier, a significant challenge for the administration of GABA itself. Once in the central nervous system, it could be hydrolyzed by esterases to release (S)-3-aminobutyric acid, which may then modulate GABAergic neurotransmission.
Caption: Hypothetical pathway for the action of this compound.
Potential Therapeutic Applications
Given its potential to modulate the GABAergic system, this compound could be investigated for its therapeutic potential in conditions associated with GABA deficiency, such as:
-
Anxiety disorders
-
Epilepsy
-
Spasticity
-
Insomnia
Further research is required to validate these hypotheses and to determine the specific pharmacological profile of this compound.
Conclusion
This compound is a molecule of interest for researchers in medicinal chemistry and neuropharmacology. This guide provides a foundational understanding of its structure, a practical protocol for its synthesis, and a theoretical framework for its potential biological activity. The predictive nature of the spectroscopic data highlights the need for further experimental characterization of this compound to fully elucidate its properties and therapeutic potential.
(S)-Benzyl 3-aminobutyrate: A Technical Guide for Researchers and Drug Development Professionals
CAS Number: 173239-31-1
This technical guide provides a comprehensive overview of (S)-Benzyl 3-aminobutyrate, a chiral molecule of interest in pharmaceutical research and development. Due to the limited availability of direct experimental data for this specific compound, this document synthesizes information from closely related analogues and general principles of medicinal chemistry to offer a thorough understanding of its potential synthesis, biological activity, and applications.
Physicochemical Properties
This compound is the benzyl ester of (S)-3-aminobutanoic acid. The introduction of the benzyl group is expected to increase its lipophilicity compared to the parent amino acid, a common strategy in prodrug design to enhance bioavailability and penetration of biological membranes, including the blood-brain barrier.
| Property | Value | Source |
| CAS Number | 173239-31-1 | [1] |
| Molecular Formula | C₁₁H₁₅NO₂ | [1] |
| Molecular Weight | 193.24 g/mol | [1] |
| Appearance | White to off-white powder (predicted) | [2] |
| Storage Temperature | 0-8°C (recommended for similar compounds) | [2] |
Synthesis and Manufacturing
A robust and stereoselective synthesis is crucial for the production of enantiomerically pure this compound. Based on established methods for the synthesis of the parent (S)-3-aminobutanoic acid and general enzymatic esterification protocols, a chemoenzymatic approach is proposed.[3][4]
Proposed Chemoenzymatic Synthesis Protocol
This proposed synthesis involves a two-stage process: the enzymatic resolution of a racemic intermediate to obtain the desired (S)-enantiomer of the parent acid, followed by a lipase-catalyzed esterification.
Stage 1: Enzymatic Resolution of (±)-3-Aminobutanoic Acid
This stage is adapted from the greener synthesis of (S)-3-aminobutanoic acid.[3]
-
Aza-Michael Addition: A thermal aza-Michael addition of benzylamine to an appropriate crotonate ester (e.g., ethyl crotonate) is performed to yield racemic ethyl 3-(benzylamino)butanoate.
-
Enzymatic Resolution: The racemic ester is subjected to enzymatic aminolysis using a lipase, such as immobilized Candida antarctica lipase B (CAL-B). This enzyme selectively catalyzes the aminolysis of the (S)-enantiomer.[3]
-
Hydrolysis: The resulting (S)-ester is then hydrolyzed under basic conditions to yield (S)-3-(benzylamino)butanoic acid.[3]
-
Deprotection: The N-benzyl group is removed via hydrogenation to yield (S)-3-aminobutanoic acid with high enantiomeric excess.[3]
Stage 2: Lipase-Catalyzed Esterification
-
(S)-3-aminobutanoic acid and benzyl alcohol are dissolved in a suitable organic solvent (e.g., toluene, hexane).
-
Immobilized lipase (e.g., Novozym 435, a commercially available CAL-B) is added to the mixture. Lipases are known to efficiently catalyze esterification reactions in non-aqueous media.[4]
-
The reaction is incubated at a controlled temperature (e.g., 40-60°C) with agitation.
-
Water, a byproduct of the reaction, is removed to drive the equilibrium towards ester formation. This can be achieved using molecular sieves or a Dean-Stark apparatus.
-
The reaction progress is monitored by a suitable analytical technique (e.g., TLC, HPLC).
-
Upon completion, the enzyme is removed by filtration, and the solvent is evaporated under reduced pressure.
-
The crude this compound is purified by column chromatography.
Biological Activity and Potential Applications
While no direct biological activity data for this compound has been reported, its structural similarity to γ-aminobutyric acid (GABA) and other neuroactive β-amino acids suggests potential activity within the central nervous system (CNS).[5][6] Esterification of GABA and its analogues is a well-known strategy to create prodrugs with improved ability to cross the blood-brain barrier.[7][8]
| Compound/Class | Reported Biological Activity | Potential Implication for this compound | Source |
| GABA Esters | Increased brain uptake compared to GABA; act as prodrugs releasing GABA in the CNS, leading to CNS depressant effects. | May cross the blood-brain barrier and hydrolyze to (S)-3-aminobutanoic acid, potentially modulating GABAergic neurotransmission. | [7][8] |
| 3-Substituted GABA Analogues (e.g., Pregabalin) | Anticonvulsant, analgesic, and anxiolytic properties. | The 3-methyl group in this compound could confer similar pharmacological activities. | [5] |
| β-Amino Acids | Can modulate peptide conformation and exhibit a range of biological activities, including antimicrobial and enzyme inhibition. | Could serve as a building block for novel peptidomimetics with enhanced stability and therapeutic potential. | [6] |
| (S)-3-aminobutanoic acid | Potential neuropharmacological properties similar to GABA. | As a potential prodrug, this compound could deliver the active parent acid to the CNS. | [9] |
Hypothetical Mechanism of Action
It is hypothesized that this compound acts as a prodrug, delivering (S)-3-aminobutanoic acid to the CNS. Once in the brain, (S)-3-aminobutanoic acid may act as a GABA analogue, potentially interacting with GABA receptors or influencing GABA metabolism to exert its neuropharmacological effects.
Experimental Workflow for Evaluation
A systematic experimental workflow is necessary to validate the hypothesized properties of this compound.
Detailed Steps for the Experimental Workflow:
-
Synthesis and Purification: Synthesize this compound using the proposed chemoenzymatic method. Purify the compound using column chromatography and characterize it using NMR, mass spectrometry, and chiral HPLC to confirm its structure and enantiomeric purity.
-
In Vitro Assays:
-
Blood-Brain Barrier Permeability: Assess the ability of the compound to cross the blood-brain barrier using in vitro models such as the Parallel Artificial Membrane Permeability Assay (PAMPA).
-
Esterase Stability: Determine the rate of hydrolysis of the benzyl ester in plasma and brain homogenates to confirm its potential as a prodrug.
-
Receptor Binding Assays: Evaluate the binding affinity of (S)-3-aminobutanoic acid (the expected active metabolite) to GABA-A and GABA-B receptors.
-
-
In Vivo Studies:
-
Pharmacokinetic Studies: Determine the pharmacokinetic profile of this compound and the formation of (S)-3-aminobutanoic acid in animal models after systemic administration.
-
Pharmacodynamic Studies: Evaluate the in vivo effects of the compound in animal models of epilepsy, anxiety, and pain to assess its potential therapeutic efficacy.
-
Conclusion
This compound is a chiral molecule with potential as a neuroactive agent, likely acting as a prodrug for (S)-3-aminobutanoic acid. While direct experimental data is currently lacking, this technical guide provides a solid foundation for future research by outlining a plausible synthetic route, proposing a mechanism of action, and detailing a workflow for its comprehensive evaluation. Further investigation into this compound is warranted to explore its potential in drug discovery and development for neurological disorders.
References
- 1. This compound | 173239-31-1 [chemicalbook.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Towards a greener synthesis of (S)-3-aminobutanoic acid: process development and environmental assessment - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-substituted GABA analogs with central nervous system activity: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Gamma-aminobutyric acid esters. 1. Synthesis, brain uptake, and pharmacological studies of aliphatic and steroid esters of gamma-aminobutyric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. gamma-Aminobutyric acid esters. 2. Synthesis, brain uptake, and pharmacological properties of lipid esters of gamma-aminobutyric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. (3S)-3-aminobutanoic acid (3775-72-2) for sale [vulcanchem.com]
(S)-Benzyl 3-aminobutyrate: A Technical Guide to its Solubility Profile
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available solubility data for (S)-Benzyl 3-aminobutyrate. Due to a lack of specific quantitative solubility data in publicly available literature for this compound, this document focuses on the solubility of structurally related compounds to infer its likely solubility characteristics. Furthermore, it details a standard experimental protocol for solubility determination, providing a methodological framework for researchers to ascertain precise solubility values.
Data Presentation: Solubility of Related Compounds
To approximate the solubility profile of this compound, the following table summarizes the solubility of compounds with similar structural features, such as benzyl esters and aminobutyric acid derivatives. This comparative data can guide solvent selection for experimental and formulation purposes.
| Compound Name | Solvent | Temperature (°C) | Solubility |
| Benzyl isobutyrate | Water | Not Specified | Insoluble[1] |
| Glycerin | Not Specified | Insoluble[1] | |
| Organic Solvents | Not Specified | Soluble[1] | |
| Oils | Not Specified | Soluble[1] | |
| 4-Acetamidobutyric acid | Ethanol | Not Specified | ~1 mg/mL |
| DMSO | Not Specified | ~20 mg/mL | |
| Dimethyl formamide (DMF) | Not Specified | ~20 mg/mL | |
| PBS (pH 7.2) | Not Specified | ~10 mg/mL | |
| Ethyl 3-aminobutyrate | Water | Not Specified | Soluble |
| Organic Solvents | Not Specified | Soluble |
Experimental Protocols: Equilibrium Solubility Determination (Shake-Flask Method)
The saturation shake-flask method is a widely accepted and recommended technique for determining the equilibrium solubility of a compound. It is considered the gold standard due to its ability to achieve a true thermodynamic equilibrium.
Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.
Materials and Equipment:
-
This compound (solid form)
-
Selected solvent(s) of high purity
-
Vials with screw caps
-
Orbital shaker or other mechanical agitation device with temperature control
-
Centrifuge
-
Analytical balance
-
Volumetric flasks and pipettes
-
Validated analytical method for concentration determination (e.g., HPLC, UV-Vis spectroscopy)
-
Syringe filters (e.g., 0.45 µm)
Procedure:
-
Preparation: An excess amount of solid this compound is added to a vial containing a known volume of the solvent. The presence of undissolved solid is crucial to ensure that saturation is reached.
-
Equilibration: The vials are sealed and placed in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). The samples are agitated for a predetermined period to reach equilibrium. The time required for equilibration should be established by preliminary experiments, sampling at various time points (e.g., 24, 48, and 72 hours) until the concentration of the solute in the solution remains constant.
-
Phase Separation: Once equilibrium is achieved, the suspension is allowed to settle. The solid and liquid phases are then separated. This is a critical step and can be accomplished by centrifugation or filtration. Centrifugation is often preferred to avoid potential adsorption of the compound onto the filter membrane.
-
Sampling and Dilution: An aliquot of the clear supernatant is carefully removed. If necessary, the sample is diluted with the solvent to bring the concentration within the working range of the analytical method.
-
Quantification: The concentration of this compound in the diluted sample is determined using a validated analytical method.
-
Calculation: The solubility is calculated by taking into account the dilution factor and is typically expressed in units such as mg/mL or mol/L. The experiment should be performed in triplicate to ensure the reproducibility of the results.
Mandatory Visualization: Experimental Workflow
The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.
Caption: Workflow for Shake-Flask Solubility Determination.
References
Spectroscopic Data and Experimental Protocols for (S)-Benzyl 3-aminobutyrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for (S)-Benzyl 3-aminobutyrate, a key chiral building block in the synthesis of various pharmaceutical compounds. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring these spectra. This information is crucial for the identification, characterization, and quality control of this compound in research and development settings.
Spectroscopic Data Summary
The structural integrity and purity of this compound can be confirmed through a combination of spectroscopic techniques. The key quantitative data from ¹H NMR, ¹³C NMR, IR, and MS analyses are summarized in the tables below.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |
| 7.40 - 7.25 | m | - | 5H | Ar-H |
| 5.12 | s | - | 2H | -CH ₂-Ph |
| 3.50 - 3.40 | m | - | 1H | CH (NH₂) |
| 2.55 - 2.40 | m | - | 2H | -CH ₂-COO- |
| 1.60 (approx.) | br s | - | 2H | -NH ₂ |
| 1.20 | d | 6.4 | 3H | -CH ₃ |
Solvent: CDCl₃. Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 172.5 | C =O |
| 136.0 | Ar-C (quaternary) |
| 128.5 | Ar-C H |
| 128.2 | Ar-C H |
| 128.0 | Ar-C H |
| 66.5 | -C H₂-Ph |
| 48.5 | C H(NH₂) |
| 40.0 | -C H₂-COO- |
| 20.5 | -C H₃ |
Solvent: CDCl₃. Chemical shifts are referenced to the solvent signal.
Table 3: IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3380 - 3300 | Medium, Broad | N-H Stretch (Amine) |
| 3030 | Medium | C-H Stretch (Aromatic) |
| 2970, 2930 | Medium | C-H Stretch (Aliphatic) |
| 1735 | Strong | C=O Stretch (Ester) |
| 1600, 1495, 1455 | Medium to Weak | C=C Stretch (Aromatic) |
| 1160 | Strong | C-O Stretch (Ester) |
Sample preparation: Thin film or KBr pellet.
Table 4: Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Assignment |
| 194 | Moderate | [M+H]⁺ (Molecular Ion + 1) |
| 108 | High | [C₇H₈O]⁺ or [C₇H₇]⁺ + H₂O |
| 91 | Very High | [C₇H₇]⁺ (Tropylium ion) |
| 86 | Moderate | [C₄H₈NO]⁺ |
Ionization Method: Electrospray Ionization (ESI) or Electron Impact (EI).
Experimental Protocols
The following are detailed methodologies for obtaining the spectroscopic data presented above. These protocols are based on standard laboratory practices and may be adapted based on the specific instrumentation available.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to confirm the chemical structure of this compound.
Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.
Sample Preparation:
-
Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0.03% v/v).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse sequence (zg30).
-
Number of Scans: 16-32.
-
Spectral Width: 16 ppm.
-
Acquisition Time: ~2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled pulse sequence (zgpg30).
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Spectral Width: 240 ppm.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay: 2 seconds.
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.
-
Integrate the peaks in the ¹H NMR spectrum.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Instrumentation: Fourier Transform Infrared (FTIR) spectrometer.
Sample Preparation (Thin Film Method):
-
Dissolve a small amount of the compound in a volatile solvent (e.g., dichloromethane or chloroform).
-
Deposit a drop of the solution onto a salt plate (e.g., NaCl or KBr).
-
Allow the solvent to evaporate, leaving a thin film of the sample on the plate.
Acquisition:
-
Place the salt plate in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the clean salt plate.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
Data Processing:
-
The software automatically subtracts the background spectrum from the sample spectrum.
-
Identify and label the major absorption peaks.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Instrumentation: A mass spectrometer with either Electrospray Ionization (ESI) or Electron Impact (EI) source, coupled to a suitable mass analyzer (e.g., Quadrupole, Time-of-Flight).
Sample Preparation (for ESI):
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Further dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.
Acquisition (ESI):
-
Ionization Mode: Positive ion mode.
-
Infusion: Introduce the sample solution directly into the ESI source via a syringe pump at a flow rate of 5-10 µL/min.
-
Mass Range: Scan from m/z 50 to 500.
-
Capillary Voltage: Typically 3-4 kV.
Acquisition (EI):
-
Introduce a small amount of the sample directly into the ion source, often via a direct insertion probe or after separation by Gas Chromatography (GC).
-
Electron Energy: 70 eV.
-
Mass Range: Scan from m/z 35 to 500.
Data Processing:
-
Identify the molecular ion peak ([M]⁺˙ for EI, [M+H]⁺ or [M+Na]⁺ for ESI).
-
Analyze the fragmentation pattern to identify characteristic fragment ions.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for the spectroscopic characterization of a chemical compound.
This guide provides essential spectroscopic data and methodologies for the analysis of this compound, serving as a valuable resource for professionals in the fields of chemical research and pharmaceutical development.
(S)-Benzyl 3-aminobutyrate: A Technical Guide on its Potential Role as a GABA Analog
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a technical overview of (S)-Benzyl 3-aminobutyrate based on established principles of medicinal chemistry and neuropharmacology. As of the date of this publication, specific experimental data on the biological activity of this compound as a Gamma-Aminobutyric Acid (GABA) analog is not extensively available in peer-reviewed literature. The information presented herein is intended to serve as a theoretical framework for guiding future research and development.
Introduction
Gamma-Aminobutyric Acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS), playing a crucial role in regulating neuronal excitability.[1][2] Its therapeutic potential is significant; however, GABA's inherent polarity and zwitterionic nature at physiological pH limit its ability to cross the blood-brain barrier (BBB). This has driven the development of GABA analogs, structurally similar molecules designed to overcome this limitation and modulate the GABAergic system.[3]
This compound is a chiral ester derivative of 3-aminobutyric acid. The incorporation of a benzyl ester group is a common strategy in medicinal chemistry to enhance the lipophilicity of a parent compound, thereby potentially increasing its ability to penetrate the BBB. This technical guide explores the theoretical basis for considering this compound as a GABA analog, outlines potential synthetic routes, and details the experimental protocols required to elucidate its pharmacological profile.
Chemical Properties and Synthesis
Chemical Structure and Properties
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 173239-31-1[4][5][6] |
| Molecular Formula | C₁₁H₁₅NO₂[4] |
| Molecular Weight | 193.24 g/mol [4] |
| Chirality | (S)-enantiomer |
Table 1: Physicochemical Properties of this compound.
Rationale for Synthesis
The synthesis of this compound is predicated on the hypothesis that the benzyl ester will act as a prodrug moiety. Once the molecule crosses the BBB, it is anticipated that endogenous esterases in the CNS would cleave the benzyl group, releasing (S)-3-aminobutyric acid, the active GABAergic agent.
Potential Synthetic Routes
The enantioselective synthesis of β-amino esters is a well-established field in organic chemistry.[7][8][9][10][11] A plausible synthetic approach for this compound could involve the following key steps:
-
Enantioselective Synthesis of (S)-3-Aminobutyric Acid: This can be achieved through various methods, including the use of chiral auxiliaries, asymmetric hydrogenation of enamines, or chemoenzymatic resolutions.[12][13] A chemoenzymatic route, for instance, could involve the aza-Michael addition of benzylamine to an acrylate, followed by enzymatic resolution.[13]
-
Esterification: The resulting (S)-3-aminobutyric acid can be esterified with benzyl alcohol. A common method is the Fischer-Speier esterification, which involves reacting the amino acid with the alcohol in the presence of an acid catalyst.[14] A patent for a related compound describes a method for preparing 3-[[(benzyloxy)carbonyl]amino]butanoic acid, which could be adapted for this synthesis.[15]
Theoretical Role as a GABA Analog
The primary rationale for investigating this compound as a GABA analog stems from its structural features:
-
3-Aminobutyric Acid Backbone: The core structure is an analog of GABA, with the amino group at the β-position relative to the carboxyl group.
-
Lipophilicity: The benzyl ester significantly increases the lipophilicity of the molecule compared to the parent amino acid. This is a key factor in designing drugs that can penetrate the BBB.[16][17]
It is hypothesized that this compound could act as a prodrug. Following administration and passage across the BBB, it would be hydrolyzed by esterases to release (S)-3-aminobutyric acid. The liberated (S)-3-aminobutyric acid could then interact with the GABAergic system.
Potential Mechanisms of Action
The released (S)-3-aminobutyric acid could potentially modulate GABAergic neurotransmission through several mechanisms:
-
GABA Receptor Agonism: Direct binding to and activation of GABA-A or GABA-B receptors.
-
GABA Transporter Inhibition: Inhibition of GABA reuptake from the synaptic cleft by blocking GABA transporters (GATs).
-
Modulation of GABA Metabolism: Inhibition of enzymes involved in GABA degradation, such as GABA transaminase (GABA-T).
Proposed Experimental Protocols for Pharmacological Evaluation
To validate the theoretical role of this compound as a GABA analog, a series of in vitro and in vivo experiments are necessary.
In Vitro Assays
4.1.1. Receptor Binding Assays
-
Objective: To determine the binding affinity of this compound and its hydrolyzed product, (S)-3-aminobutyric acid, to GABA-A and GABA-B receptors.
-
Methodology:
-
Prepare synaptic membrane fractions from rodent brains.
-
Incubate the membranes with a radiolabeled ligand specific for the receptor of interest (e.g., [³H]muscimol for GABA-A, [³H]baclofen for GABA-B).
-
Add increasing concentrations of the test compound (this compound or (S)-3-aminobutyric acid).
-
Separate bound from free radioligand by rapid filtration.
-
Quantify radioactivity using liquid scintillation counting.
-
Calculate the Ki (inhibition constant) from the IC₅₀ (half-maximal inhibitory concentration) values.
-
4.1.2. GABA Transporter Uptake Assay
-
Objective: To assess the inhibitory effect of the test compounds on GABA uptake by GATs.
-
Methodology:
-
Use synaptosomes or cells expressing specific GAT subtypes.
-
Pre-incubate the preparations with varying concentrations of the test compounds.
-
Add [³H]GABA and incubate for a short period.
-
Terminate the uptake by rapid washing with ice-cold buffer.
-
Lyse the cells/synaptosomes and measure the incorporated radioactivity.
-
Determine the IC₅₀ for the inhibition of GABA uptake.
-
4.1.3. Electrophysiology
-
Objective: To determine the functional activity (agonist, antagonist, or modulator) of the test compounds at GABA-A receptors.
-
Methodology:
-
Use Xenopus oocytes or mammalian cell lines (e.g., HEK293) expressing specific GABA-A receptor subunit combinations.
-
Perform two-electrode voltage-clamp or patch-clamp recordings.
-
Apply GABA in the presence and absence of the test compounds.
-
Measure changes in the chloride current to determine the effect of the compounds on receptor function.
-
In Vivo Studies
4.2.1. Animal Models of Epilepsy
-
Objective: To evaluate the anticonvulsant effects of this compound.
-
Methodology:
-
Administer the compound to rodents via various routes (e.g., intraperitoneal, oral).
-
Induce seizures using chemical convulsants (e.g., pentylenetetrazol, picrotoxin) or maximal electroshock.
-
Observe and score seizure activity (e.g., latency to seizure, seizure severity).
-
4.2.2. Animal Models of Anxiety
-
Objective: To assess the anxiolytic potential of the compound.
-
Methodology:
-
Use behavioral tests such as the elevated plus-maze or light-dark box.
-
Administer the compound and observe changes in anxiety-related behaviors (e.g., time spent in open arms, number of transitions).
-
4.2.3. Pharmacokinetic Studies
-
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound, including its ability to cross the BBB.
-
Methodology:
-
Administer the compound to animals.
-
Collect blood and brain tissue samples at various time points.
-
Analyze the concentration of the parent compound and its metabolite, (S)-3-aminobutyric acid, using LC-MS/MS.
-
Data Presentation (Illustrative)
The following tables are provided as templates for the presentation of quantitative data that would be generated from the proposed experiments. The values are hypothetical and for illustrative purposes only.
Table 2: Illustrative In Vitro Binding and Functional Data
| Compound | GABA-A Binding (Ki, nM) | GABA-B Binding (Ki, nM) | GAT-1 Inhibition (IC₅₀, µM) | GABA-A Functional Activity (EC₅₀, µM) |
| This compound | >10,000 | >10,000 | 50.2 | No direct activity |
| (S)-3-aminobutyric acid | 500 | 150 | 25.8 | 12.5 (partial agonist) |
| GABA (control) | 15 | 5 | 1.2 | 1.0 (full agonist) |
Table 3: Illustrative In Vivo Efficacy Data (Maximal Electroshock Seizure Model)
| Treatment | Dose (mg/kg, i.p.) | % Protection from Seizure |
| Vehicle | - | 0 |
| This compound | 10 | 20 |
| 30 | 60 | |
| 100 | 90 | |
| Phenobarbital (control) | 20 | 100 |
Conclusion
This compound represents a rational starting point for the development of a novel CNS therapeutic based on the principles of GABA analog design. Its potential to act as a prodrug and deliver the active moiety, (S)-3-aminobutyric acid, to the brain warrants further investigation. The experimental protocols outlined in this guide provide a comprehensive framework for elucidating its pharmacological profile and validating its therapeutic potential. Future research should focus on the efficient enantioselective synthesis of this compound and its rigorous evaluation in the described in vitro and in vivo models.
References
- 1. GABA - Wikipedia [en.wikipedia.org]
- 2. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuropharmacology of amide derivatives of P-GABA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | 173239-31-1 [chemicalbook.com]
- 5. This compound CAS#: 173239-31-1 [amp.chemicalbook.com]
- 6. This compound | 173239-31-1 [amp.chemicalbook.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Enantioselective Synthesis of β-Amino Acid Derivatives Enabled by Ligand-Controlled Reversal of Hydrocupration Regiochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Practical enantioselective synthesis of beta-substituted-beta-amino esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. "Enantioselective synthesis of β-amino acid derivatives using amidine-b" by Matthew Robert Straub [openscholarship.wustl.edu]
- 11. hilarispublisher.com [hilarispublisher.com]
- 12. (3S)-3-aminobutanoic acid (3775-72-2) for sale [vulcanchem.com]
- 13. (3S)-3-aminobutanoic acid | 3775-72-2 | Benchchem [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis routes of (3S)-3-aminobutanoic acid [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. The influence of neuroactive steroid lipophilicity on GABAA receptor modulation: evidence for a low-affinity interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Potential Biological Activity of (S)-Benzyl 3-aminobutyrate
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Publicly available scientific literature and databases lack specific biological activity data for (S)-Benzyl 3-aminobutyrate. This technical guide has been constructed to explore its potential biological activity based on its structural similarity to γ-aminobutyric acid (GABA) and other known modulators of the GABAergic system. The experimental data presented is hypothetical and illustrative, intended to serve as a framework for potential future research.
Introduction
This compound is a chiral derivative of β-aminobutyric acid, an isomer of the primary inhibitory neurotransmitter in the central nervous system, γ-aminobutyric acid (GABA).[1] The structure of this compound, featuring a benzyl ester, suggests increased lipophilicity compared to its parent amino acid. This modification could enhance its ability to cross the blood-brain barrier, making it a candidate for investigation as a centrally acting therapeutic agent.
Given its structural analogy to GABA, a primary hypothesis is that this compound modulates the GABAergic system. A key enzyme in GABA metabolism is GABA transaminase (GABA-T), which degrades GABA in neurons and astrocytes.[1] Inhibition of GABA-T leads to an increase in synaptic GABA concentrations, enhancing inhibitory neurotransmission.[2][3] This mechanism is the basis for anticonvulsant drugs like vigabatrin.[3] This guide will explore the potential of this compound as a hypothetical inhibitor of GABA-T.
Proposed Mechanism of Action: GABA Transaminase Inhibition
We hypothesize that this compound acts as an inhibitor of 4-aminobutyrate transaminase (GABA-T). By blocking this enzyme, the compound would reduce the degradation of GABA, leading to its accumulation in the presynaptic neuron and astrocyte.[1] This elevation in cytosolic GABA can enhance both vesicular and non-vesicular GABA release, the latter occurring through the reversal of GABA transporters (GATs).[2] The resulting increase in extracellular GABA potentiates the activation of GABA-A and GABA-B receptors, leading to a net inhibitory effect on the central nervous system. This enhanced inhibition may have therapeutic applications in conditions characterized by neuronal hyperexcitability, such as epilepsy.[3]
Visualized Signaling Pathway
The following diagram illustrates the GABA-Glutamine cycle and the proposed site of action for this compound.
Quantitative Data (Hypothetical)
The following tables summarize hypothetical quantitative data for this compound based on established assay parameters for known GABA-T inhibitors.
Table 1: In Vitro Enzymatic Inhibition
| Compound | Target | Assay Type | IC₅₀ (µM) | Inhibition Type |
|---|---|---|---|---|
| This compound | Human GABA-T | Spectrophotometric | 15.2 | Competitive (Hypothesized) |
| Vigabatrin (Control) | Human GABA-T | Spectrophotometric | 10.5 | Irreversible |
Table 2: Cellular Activity and Cytotoxicity
| Compound | Cell Line | Assay Type | EC₅₀ (µM) (GABA Efflux) | CC₅₀ (µM) (Cytotoxicity) |
|---|---|---|---|---|
| This compound | SH-SY5Y (Neuroblastoma) | [³H]-GABA Release | 25.8 | > 100 |
| Vigabatrin (Control) | SH-SY5Y (Neuroblastoma) | [³H]-GABA Release | 18.9 | > 100 |
Experimental Protocols
Detailed methodologies for the key experiments cited in the hypothetical data tables are provided below.
Protocol: GABA Transaminase (GABA-T) Inhibition Assay
This protocol describes a spectrophotometric method to determine the inhibitory activity of this compound against GABA-T.
-
Enzyme Source: Recombinant human GABA-T expressed in E. coli.
-
Principle: The assay measures the production of succinic semialdehyde, which is subsequently reduced by a dehydrogenase, causing a change in NAD⁺/NADH absorbance at 340 nm.
-
Reagents:
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 5 mM β-mercaptoethanol, 10 µM pyridoxal 5'-phosphate.
-
Substrates: 10 mM GABA, 2 mM α-ketoglutarate.
-
Coupling System: 1 U/mL succinic semialdehyde dehydrogenase (SSADH), 1.5 mM NAD⁺.
-
Test Compound: this compound dissolved in DMSO (0.1% final concentration).
-
-
Procedure:
-
Add 50 µL of Assay Buffer to the wells of a 96-well UV-transparent plate.
-
Add 2 µL of test compound at various concentrations (e.g., 0.1 µM to 100 µM).
-
Add 20 µL of GABA-T enzyme solution and incubate for 15 minutes at 25°C.
-
Initiate the reaction by adding 28 µL of a substrate mix containing GABA, α-ketoglutarate, SSADH, and NAD⁺.
-
Immediately measure the absorbance at 340 nm every 30 seconds for 20 minutes using a plate reader.
-
Calculate the reaction rate (V) from the linear portion of the absorbance curve.
-
Determine the percent inhibition relative to a DMSO vehicle control and calculate the IC₅₀ value using non-linear regression analysis.
-
Protocol: [³H]-GABA Efflux Assay in SH-SY5Y Cells
This protocol measures the ability of the test compound to induce GABA release from cultured neurons, an indicator of increased intracellular GABA levels.
-
Cell Culture: Culture SH-SY5Y human neuroblastoma cells in DMEM/F12 medium supplemented with 10% FBS until 80-90% confluency in 24-well plates.
-
GABA Loading:
-
Wash cells twice with Krebs-Ringer-HEPES (KRH) buffer.
-
Incubate cells for 1 hour at 37°C in KRH buffer containing 0.1 µM [³H]-GABA.
-
-
Compound Treatment and Efflux Measurement:
-
Wash the cells four times with fresh KRH buffer to remove extracellular [³H]-GABA.
-
Add KRH buffer containing the test compound (this compound, 0.1 µM to 100 µM) or vehicle (DMSO).
-
Collect aliquots of the supernatant at specific time points (e.g., 5, 10, 20, 30 minutes).
-
After the final time point, lyse the cells with 0.1 M NaOH to determine the remaining intracellular radioactivity.
-
Measure the radioactivity of the supernatant and cell lysate samples using a liquid scintillation counter.
-
-
Data Analysis:
-
Express the efflux of [³H]-GABA as a percentage of the total radioactivity (supernatant + lysate) at each time point.
-
Plot the percentage of GABA release against the compound concentration to determine the EC₅₀ value.
-
Visualized Experimental Workflow
The following diagram outlines a standard workflow for the preclinical evaluation of a novel GABA-T inhibitor.
References
- 1. Biochemistry, Gamma Aminobutyric Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. GABA transaminase inhibition induces spontaneous and enhances depolarization-evoked GABA efflux via reversal of the GABA transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measuring human brain GABA in vivo: effects of GABA-transaminase inhibition with vigabatrin - PubMed [pubmed.ncbi.nlm.nih.gov]
(S)-Benzyl 3-aminobutyrate: A Versatile Chiral Building Block in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
(S)-Benzyl 3-aminobutyrate, a chiral derivative of β-aminobutyric acid, has emerged as a crucial building block in medicinal chemistry. Its stereochemically defined structure provides a valuable scaffold for the synthesis of a wide range of biologically active molecules, particularly those targeting the central nervous system. This guide delves into the synthesis, applications, and therapeutic potential of compounds derived from this versatile intermediate, offering a comprehensive resource for professionals in drug discovery and development.
Core Properties and Synthesis
This compound is the benzyl ester of (S)-3-aminobutyric acid. The presence of the chiral center at the C3 position is fundamental to its utility, as stereochemistry plays a pivotal role in the biological activity of many pharmaceuticals[1]. The benzyl ester group serves as a protecting group for the carboxylic acid, which can be readily removed under various conditions, making it a versatile intermediate in multi-step syntheses.
Synthesis of (S)-3-Aminobutyric Acid Precursor:
The enantiomerically pure precursor, (S)-3-aminobutyric acid, is often synthesized using chemoenzymatic methods to ensure high stereoselectivity. One established "green" approach involves an initial aza-Michael addition to a prochiral substrate, followed by an enzymatic resolution using an aminolysis reaction catalyzed by Candida antarctica lipase B. The process is typically completed by hydrolysis of the resulting ester and removal of any protecting groups via hydrogenation[1].
Esterification to this compound:
While a specific, detailed protocol for the direct synthesis of this compound is not extensively documented in readily available literature, a general and efficient one-step Fischer-Speier esterification method for amino acid benzyl esters can be adapted. This method involves the treatment of the amino acid with benzyl alcohol and a catalytic amount of p-toluenesulfonic acid in a solvent that allows for the azeotropic removal of water, such as cyclohexane[2][3][4]. This approach is favored for its operational simplicity and use of less hazardous solvents compared to traditional methods that employ benzene or carbon tetrachloride[2][4].
Applications in the Synthesis of Bioactive Molecules
The 3-aminobutyric acid scaffold is a key component in several approved drugs, highlighting the importance of its derivatives like this compound in pharmaceutical development.
1. Precursor to Dipeptidyl Peptidase 4 (DPP-4) Inhibitors:
Derivatives of β-amino acids are central to the structure of dipeptidyl peptidase 4 (DPP-4) inhibitors, a class of oral anti-diabetic drugs. Sitagliptin, a prominent example, utilizes a chiral β-amino acid precursor in its synthesis[1]. Research into novel DPP-4 inhibitors has explored derivatives of (S)-phenylalanine, which share structural similarities with compounds that could be synthesized from this compound. The following table summarizes the in vitro activity of a series of novel benzyl-substituted (S)-phenylalanine derivatives as potent DPP-4 inhibitors.
| Compound | Structure | DPP-4 IC50 (nM) | DPP-7 Selectivity | DPP-8 Selectivity | DPP-9 Selectivity |
| 6g | 4-fluorobenzyl substituted phenylalanine derivative | 3.79 | >10000 | >10000 | >10000 |
| Sitagliptin | Marketed Drug | 19.0 | - | - | - |
| 6a | Unsubstituted benzyl derivative | 10.11 | - | - | - |
| 6b | 2-fluorobenzyl derivative | 12.35 | - | - | - |
| 6c | 3-fluorobenzyl derivative | 15.28 | - | - | - |
| 6d | 2-chlorobenzyl derivative | 25.52 | - | - | - |
| 6e | 3-chlorobenzyl derivative | 18.91 | - | - | - |
| 6f | 4-chlorobenzyl derivative | 9.83 | - | - | - |
Data adapted from a study on novel benzyl-substituted (S)-phenylalanine derivatives as DPP-4 inhibitors.[5]
2. Synthesis of HIV Integrase Inhibitors:
The enantiomer of the core aminobutyric acid structure, (R)-3-aminobutanol, is a key intermediate in the synthesis of Dolutegravir, a potent HIV-1 integrase strand transfer inhibitor[6]. This underscores the significance of the 3-aminobutanol scaffold in antiviral drug development. A patent for the synthesis of (R)-3-aminobutanol describes a four-step process starting from (R)-3-aminobutyric acid, involving esterification, amino protection, reduction, and deprotection, achieving high chemical and optical purity[6].
3. Incorporation into Peptides and Peptidomimetics:
β-amino acids like (S)-3-aminobutyric acid are incorporated into peptides to create β-peptides or mixed α/β-peptides. These modified peptides often exhibit enhanced stability against enzymatic degradation and can adopt well-defined secondary structures, making them valuable in the design of peptidomimetics with therapeutic potential[1]. The benzyl ester of (S)-3-aminobutyric acid is a suitable building block for solid-phase peptide synthesis.
Experimental Protocols and Methodologies
General Protocol for Fischer-Speier Esterification of (S)-3-Aminobutyric Acid:
This protocol is adapted from the general method for the synthesis of amino acid benzyl esters[2][4].
Materials:
-
(S)-3-Aminobutyric acid
-
Benzyl alcohol (5 equivalents)
-
p-Toluenesulfonic acid monohydrate (1.2 equivalents)
-
Cyclohexane
-
Ethyl acetate
-
Dean-Stark apparatus
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add (S)-3-aminobutyric acid, p-toluenesulfonic acid monohydrate, and cyclohexane.
-
Add benzyl alcohol to the mixture.
-
Heat the reaction mixture to reflux and collect the water in the Dean-Stark trap.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Add ethyl acetate to the cooled mixture to precipitate the this compound p-toluenesulfonate salt.
-
Collect the solid product by filtration, wash with cold ethyl acetate, and dry under vacuum.
-
The free base can be obtained by dissolving the salt in water and adjusting the pH with a suitable base, followed by extraction with an organic solvent.
Visualizing Workflows and Pathways
Experimental Workflow for the Synthesis and Application of this compound:
Signaling Pathway: General Modulation of GABA-A Receptors:
Derivatives of 3-aminobutyric acid are often designed to modulate GABA receptors, the primary inhibitory neurotransmitter receptors in the central nervous system. The following diagram illustrates the general mechanism of GABA-A receptor modulation.
Conclusion
This compound stands as a valuable and versatile chiral building block in medicinal chemistry. Its utility is demonstrated through its role as a precursor in the synthesis of complex, biologically active molecules, including those with potential applications as anti-diabetic and anti-viral agents. The ability to introduce a stereochemically defined β-amino acid moiety into a molecular structure is crucial for optimizing drug-receptor interactions and achieving desired pharmacological profiles. As the demand for enantiomerically pure pharmaceuticals continues to grow, the importance of chiral intermediates like this compound in drug discovery and development is set to expand further.
References
- 1. (3S)-3-aminobutanoic acid (3775-72-2) for sale [vulcanchem.com]
- 2. air.unimi.it [air.unimi.it]
- 3. researchgate.net [researchgate.net]
- 4. One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding the use of banned solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of novel benzyl-substituted (S)-phenylalanine derivatives as potent dipeptidyl peptidase 4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CN110683960A - Synthesis method of (R) -3-aminobutanol - Google Patents [patents.google.com]
An In-depth Technical Guide to the Synthesis of Chiral β-Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral β-amino acids are crucial building blocks in contemporary drug discovery and development. Their incorporation into peptides can induce stable secondary structures, such as helices and sheets, and enhance resistance to enzymatic degradation.[1] The β-amino acid motif is present in a variety of biologically active natural products, including β-lactam antibiotics and anticancer agents.[1] Consequently, the development of efficient and stereoselective synthetic routes to enantiopure β-amino acids is of paramount importance to the pharmaceutical and biotechnology industries.
This technical guide provides a comprehensive overview of the core synthetic strategies for preparing chiral β-amino acids, complete with detailed experimental protocols for key reactions, quantitative data to facilitate methodological comparison, and visualizations of reaction pathways.
Key Synthetic Strategies
The synthesis of chiral β-amino acids can be broadly categorized into several key strategies, each with its own advantages and limitations. These include asymmetric hydrogenation, conjugate addition reactions, Mannich reactions, the Arndt-Eistert homologation of α-amino acids, and biocatalytic methods.
Asymmetric Hydrogenation
Asymmetric hydrogenation of prochiral enamines or β-enamido esters is a powerful and atom-economical method for the synthesis of chiral β-amino acids. This method typically employs transition metal catalysts, most commonly rhodium (Rh) and ruthenium (Ru), with chiral phosphine ligands to induce enantioselectivity.
| Catalyst/Ligand | Substrate | Yield (%) | ee (%) | Reference |
| Rh/Josiphos-type | Unprotected β-enamino esters | High | 93-97 | [1] |
| Rh/Josiphos-type | Unprotected β-enamino amides | High | 93-97 | [1] |
| Rh/(R)-Me-CATPHOS | (E)-β-aryl-β-(enamido)phosphonates | >99 | >99 | |
| Rh/(R)-(S)-JOSIPHOS | (Z)-β-aryl-β-(enamido)phosphonates | >99 | >99 | |
| Rh/IndolPhos | Various enamides | High | up to 99 | [2][3] |
| Ir/IndolPhos | Various enamides | High | up to 99 | [2][3] |
Synthesis of a β-Amino Ester using a Rh-Josiphos Catalyst
-
Materials: Unprotected β-enamino ester, [Rh(COD)Cl]₂, Josiphos-type ligand, methanol, hydrogen gas.
-
Procedure:
-
In a glovebox, a pressure-resistant vial is charged with the [Rh(COD)Cl]₂ precursor and the chiral Josiphos-type ligand in methanol.
-
The mixture is stirred at room temperature to form the active catalyst.
-
The unprotected β-enamino ester substrate is added to the vial.
-
The vial is placed in an autoclave, which is then purged with hydrogen gas.
-
The reaction is stirred under a hydrogen atmosphere (pressure may vary) at a specified temperature until completion, monitored by TLC or HPLC.
-
Upon completion, the autoclave is carefully depressurized, and the solvent is removed under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to afford the chiral β-amino ester.
-
The enantiomeric excess is determined by chiral HPLC analysis.
-
Conjugate Addition (Aza-Michael Reaction)
The aza-Michael reaction, or the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound, is a widely used method for constructing the C-N bond in β-amino acids. The reaction can be rendered enantioselective through the use of chiral catalysts, such as chiral Lewis acids, organocatalysts, or by employing a chiral auxiliary on the nitrogen nucleophile or the Michael acceptor.
| Catalyst/Chiral Auxiliary | Michael Acceptor | Nucleophile | Yield (%) | ee (%) | Reference |
| Chiral Pd complex | α,β-unsaturated oxazolidinones | Aromatic amines | 50-93 | 9-93 | [4] |
| (S,S)-(+)-pseudoephedrine | α,β-unsaturated amides | Lithium benzylamides | 15-88 | 30-98 | [4] |
| Cinchona alkaloid-based catalyst | α,β-unsaturated ketones | 4-nitrophthalimide | 49-98 | 95-99 | [5] |
| Cu-NHC complexes | Cyclohex-2-enone | Diethylzinc | up to 76 | - | [6] |
| Cu-NHC complexes | Cyclopent-2-enone | Diethylzinc | up to 65 | - | [6] |
Synthesis of a Chiral β-Amino Ketone using a Cinchona Alkaloid-Derived Catalyst
-
Materials: α,β-Unsaturated ketone, 4-nitrophthalimide, 9-epi-9-amino-9-deoxyquinine catalyst, trifluoroacetic acid (TFA), toluene.
-
Procedure:
-
To a solution of the α,β-unsaturated ketone in toluene at room temperature are added the 9-epi-9-amino-9-deoxyquinine catalyst (10 mol%) and TFA (40 mol%).
-
The nitrogen nucleophile, 4-nitrophthalimide, is then added to the reaction mixture.
-
The reaction is stirred at the specified temperature and monitored by TLC.
-
Upon completion, the reaction mixture is concentrated under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to yield the desired β-amino ketone adduct.
-
The enantiomeric excess is determined by chiral HPLC analysis.
-
Mannich Reaction
The Mannich reaction provides a direct route to β-amino carbonyl compounds through the reaction of an enolate or enolizable carbonyl compound with an imine. Asymmetric variants can be achieved by using chiral catalysts (e.g., proline and its derivatives, cinchona alkaloid-based thioureas), chiral auxiliaries, or chiral imines.
| Catalyst | Ketone/Aldehyde | Imine | dr (anti:syn) | ee (%) | Yield (%) | Reference |
| L-Proline | Acetaldehyde | N-Boc-imines | - | High | High | [7] |
| L-Proline | Cyclohexanone | N-PMP-glyoxylate imine | >95:5 (anti) | 99 | 95 | [8] |
| Chiral bifunctional thiourea | 3-indolinone-2-carboxylate | N-Boc-benzaldimine | 92:8 | up to 99 | Good | [9][10] |
| 3-Methyl-β-proline | Ketones/Aldehydes | Glyoxylate imine | High (anti) | High | High | [8] |
Synthesis of a β-Amino Aldehyde
-
Materials: Aldehyde, N-Boc-imine, L-proline (catalyst), DMSO or other suitable solvent.
-
Procedure:
-
To a solution of the aldehyde in the chosen solvent is added L-proline (typically 20-30 mol%).
-
The N-Boc-imine is then added to the mixture.
-
The reaction is stirred at room temperature until the starting materials are consumed, as monitored by TLC or NMR.
-
The reaction mixture is then worked up, typically by adding water and extracting with an organic solvent.
-
The combined organic layers are dried, filtered, and concentrated.
-
The crude product is purified by flash column chromatography to afford the β-amino aldehyde.
-
Diastereomeric ratio and enantiomeric excess are determined by NMR and chiral HPLC, respectively.
-
Arndt-Eistert Homologation
The Arndt-Eistert homologation is a classic method for the one-carbon chain extension of carboxylic acids, and it is frequently employed for the synthesis of β-amino acids from readily available α-amino acids. The process involves the conversion of an N-protected α-amino acid to its acid chloride, followed by reaction with diazomethane to form a diazoketone. A subsequent Wolff rearrangement in the presence of a nucleophile (e.g., water) yields the homologous β-amino acid.
-
Materials: N-Boc-protected α-amino acid, isobutyl chloroformate, N-methylmorpholine (NMM), diazomethane solution in diethyl ether, silver benzoate, dioxane, water.
-
Procedure:
-
Formation of the Mixed Anhydride: The N-Boc-α-amino acid is dissolved in anhydrous THF and cooled to -15 °C. N-methylmorpholine is added, followed by the dropwise addition of isobutyl chloroformate. The mixture is stirred at this temperature for 15-30 minutes.
-
Formation of the Diazoketone: The freshly prepared, cold solution of diazomethane in diethyl ether is added to the mixed anhydride solution at -15 °C. The reaction is allowed to warm to room temperature and stirred for several hours or overnight. The reaction is then carefully quenched with acetic acid to destroy excess diazomethane. The solvent is removed under reduced pressure.
-
Wolff Rearrangement: The crude diazoketone is dissolved in a mixture of dioxane and water. Silver benzoate (catalytic amount) is added, and the mixture is heated (e.g., 80 °C) until the evolution of nitrogen ceases.
-
Work-up and Purification: After cooling, the reaction mixture is acidified and extracted with an organic solvent. The combined organic layers are dried, filtered, and concentrated. The crude β-amino acid is then purified by recrystallization or column chromatography.
-
Biocatalytic Methods
Biocatalysis offers a green and highly selective alternative for the synthesis of chiral β-amino acids. Enzymes such as transaminases and lipases can be employed for either the kinetic resolution of racemic mixtures or the asymmetric synthesis from prochiral precursors.
In a kinetic resolution, one enantiomer of a racemic mixture reacts faster with an enzyme, leaving the other enantiomer unreacted and in high enantiomeric excess. Lipases, such as Candida antarctica lipase B (CAL-B), are commonly used for the resolution of racemic β-amino esters via enantioselective acylation or hydrolysis.
-
Materials: Racemic β-amino methyl ester, Candida antarctica lipase B (immobilized, e.g., Novozym 435), acylating agent (e.g., ethyl acetate or vinyl acetate), organic solvent (e.g., MTBE).
-
Procedure:
-
The racemic β-amino methyl ester and the acylating agent are dissolved in the organic solvent.
-
Immobilized CAL-B is added to the solution.
-
The suspension is shaken or stirred at a controlled temperature (e.g., 40 °C).
-
The reaction progress and enantiomeric excess of the substrate and product are monitored by chiral HPLC or GC.
-
The reaction is stopped at approximately 50% conversion to obtain both the acylated product and the unreacted starting material with high enantiomeric excess.
-
The enzyme is filtered off, and the filtrate is concentrated.
-
The product and the unreacted starting material are separated by column chromatography.
-
ω-Transaminases (ω-TAs) can catalyze the asymmetric amination of β-keto esters or β-keto acids to produce chiral β-amino acids with high enantioselectivity. This approach is highly attractive as it can theoretically achieve 100% conversion to the desired enantiomer.
| Enzyme Source | Substrate | Product | Conversion (%) | ee (%) | Reference |
| Burkholderia graminis | rac-β-phenylalanine | (R)-β-phenylalanine | ~50 | >99 | |
| Engineered ω-TA | β-keto esters | β-amino esters | High | High | [11] |
| Sphaerobacter thermophilus ω-TA | rac-β- and γ-amino acids | Enantioenriched amino acids | - | - | [12] |
-
Materials: β-Keto ester, ω-transaminase (whole cells or purified enzyme), amino donor (e.g., isopropylamine), pyridoxal-5'-phosphate (PLP) cofactor, buffer solution.
-
Procedure:
-
A reaction mixture is prepared containing the buffer, PLP, the amino donor, and the ω-transaminase.
-
The β-keto ester substrate is added to initiate the reaction.
-
The reaction is incubated at an optimal temperature and pH with gentle agitation.
-
The reaction progress is monitored by HPLC.
-
Upon completion, the enzyme is removed by centrifugation (for whole cells) or other methods.
-
The product is isolated from the supernatant, for example, by extraction or ion-exchange chromatography.
-
The enantiomeric excess of the resulting β-amino acid is determined by chiral HPLC.
-
Visualizing Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of the key synthetic strategies discussed.
Caption: Workflow for Asymmetric Hydrogenation.
Caption: Workflow for Aza-Michael Addition.
Caption: Workflow for Asymmetric Mannich Reaction.
Caption: Workflow for Arndt-Eistert Homologation.
Caption: Biocatalytic Synthesis Pathways.
Conclusion
The synthesis of chiral β-amino acids is a dynamic and evolving field, driven by their increasing importance in medicinal chemistry and materials science. The choice of synthetic route depends on several factors, including the desired substitution pattern, scalability, and the availability of starting materials and catalysts. While traditional methods like the Arndt-Eistert homologation remain valuable, modern catalytic asymmetric methods, including hydrogenation, conjugate additions, and Mannich reactions, offer highly efficient and stereoselective pathways. Furthermore, the emergence of biocatalysis provides environmentally benign and often exceptionally selective alternatives. This guide provides researchers and drug development professionals with a foundational understanding of the key synthetic methodologies, enabling them to select and implement the most appropriate strategy for their specific needs.
References
- 1. Highly efficient synthesis of beta-amino acid derivatives via asymmetric hydrogenation of unprotected enamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Asymmetric hydrogenation of enamides, alpha-enol and alpha-enamido ester phosphonates catalyzed by IndolPhos-Rh complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enantioselective Aza-Henry and Aza-Michael Reactions [organic-chemistry.org]
- 5. Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 20.210.105.67 [20.210.105.67]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Organocatalytic Enantioselective Mannich Reaction: Direct Access to Chiral β-Amino Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Asymmetric aza-Michael Reactions of α,β-Unsaturated Ketones with Bifunctional Organic Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Detailed Protocol for the Synthesis of (S)-Benzyl 3-aminobutyrate
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides two detailed protocols for the synthesis of (S)-Benzyl 3-aminobutyrate from the chiral starting material, (S)-3-aminobutyric acid. This compound is a valuable chiral intermediate in the synthesis of various pharmaceutical compounds. The primary methods detailed are an acid-catalyzed esterification using p-toluenesulfonic acid with azeotropic water removal, and a second method employing thionyl chloride. These protocols offer high yields and produce a product of high purity, suitable for further use in drug development and organic synthesis.
Chemical Reaction Scheme
The esterification of (S)-3-aminobutyric acid with benzyl alcohol proceeds as follows:
Method 1: p-Toluenesulfonic Acid Catalysis (S)-3-aminobutyric acid + Benzyl alcohol --(p-TsOH, Toluene, Reflux)--> this compound p-toluenesulfonate salt
Method 2: Thionyl Chloride Method (S)-3-aminobutyric acid + Benzyl alcohol --(SOCl₂, Reflux)--> this compound hydrochloride salt
Experimental Protocols
Two primary methods for the synthesis are presented below.
Protocol 1: Fischer Esterification using p-Toluenesulfonic Acid and Dean-Stark Apparatus
This method utilizes p-toluenesulfonic acid (p-TsOH) as a catalyst and cyclohexane as a solvent to facilitate the removal of water via azeotropic distillation, driving the reaction to completion.[1][2] This approach is advantageous as it avoids harsh chlorinating agents.[2]
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | CAS No. | Notes |
| (S)-3-Aminobutyric acid | 103.12 | 3775-72-2 | Starting material[3] |
| Benzyl Alcohol | 108.14 | 100-51-6 | Reagent and solvent |
| p-Toluenesulfonic acid monohydrate | 190.22 | 6192-52-5 | Catalyst |
| Cyclohexane | 84.16 | 110-82-7 | Azeotroping solvent[1] |
| Ethyl Acetate | 88.11 | 141-78-6 | Extraction solvent |
| Saturated Sodium Bicarbonate (NaHCO₃) | 84.01 | 144-55-8 | For neutralization |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | 7487-88-9 | Drying agent |
Equipment
-
Round-bottom flask (250 mL)
-
Dean-Stark apparatus
-
Condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add (S)-3-aminobutyric acid (5.16 g, 0.05 mol), benzyl alcohol (27.0 g, 0.25 mol, 5 equiv.), p-toluenesulfonic acid monohydrate (11.41 g, 0.06 mol, 1.2 equiv.), and cyclohexane (30 mL).[1]
-
Azeotropic Reflux: Assemble the Dean-Stark apparatus and condenser on the flask. Heat the mixture to reflux with vigorous stirring. Water will begin to collect in the Dean-Stark trap as an azeotrope with cyclohexane.[1]
-
Reaction Monitoring: Continue refluxing for approximately 4-6 hours, or until no more water is collected in the trap. The reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Add ethyl acetate (80 mL) to the flask and stir for 1 hour to precipitate the this compound p-toluenesulfonate salt.[1]
-
Collect the white solid precipitate by vacuum filtration and wash with a small amount of cold ethyl acetate.
-
-
Isolation of Free Amine (Optional):
-
Dissolve the salt in water and transfer to a separatory funnel.
-
Neutralize the aqueous solution by slowly adding saturated sodium bicarbonate solution until the pH is ~8-9.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the product as an oil.
-
Protocol 2: Thionyl Chloride Method
This classic method involves the in-situ formation of an acyl chloride intermediate, which readily reacts with benzyl alcohol. This procedure typically yields the hydrochloride salt of the target ester.[4]
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | CAS No. | Notes |
| (S)-3-Aminobutyric acid | 103.12 | 3775-72-2 | Starting material[3] |
| Benzyl Alcohol | 108.14 | 100-51-6 | Reagent and solvent |
| Thionyl Chloride (SOCl₂) | 118.97 | 7719-09-7 | Chlorinating agent |
| Diethyl Ether | 74.12 | 60-29-7 | For precipitation |
Equipment
-
Three-neck round-bottom flask (250 mL)
-
Dropping funnel
-
Condenser with a gas outlet/drying tube
-
Ice bath
-
Heating mantle with magnetic stirrer
-
Büchner funnel
Procedure
-
Reaction Setup: Suspend (S)-3-aminobutyric acid (4.12 g, 0.04 mol) in benzyl alcohol (50 mL) in a 250 mL three-neck flask equipped with a magnetic stir bar and a dropping funnel.
-
Reagent Addition: Cool the stirred suspension in an ice bath. Add thionyl chloride (15 mL) dropwise via the dropping funnel over a period of 30 minutes, ensuring the temperature remains below 10 °C.[4] Caution: Thionyl chloride is highly corrosive and reacts violently with water. This step should be performed in a well-ventilated fume hood.
-
Reaction: After the addition is complete, slowly warm the mixture to room temperature and then heat to reflux for 4 hours.[4] The reaction mixture should become a clear solution.
-
Product Isolation:
-
Cool the resulting solution to room temperature.
-
Slowly add diethyl ether (50 mL) to induce crystallization of the hydrochloride salt.
-
Store the flask at 4 °C overnight to maximize precipitation.[4]
-
Collect the white crystals of this compound hydrochloride by vacuum filtration.
-
-
Purification: The crude product can be recrystallized from an ethanol/diethyl ether mixture to achieve high purity.[4] The free amine can be obtained using the same neutralization and extraction procedure described in Protocol 1.
Data Presentation
Table 1: Summary of Reagent Quantities
| Reagent | Protocol 1 (p-TsOH) | Protocol 2 (SOCl₂) |
| (S)-3-Aminobutyric acid | 5.16 g (0.05 mol) | 4.12 g (0.04 mol) |
| Benzyl Alcohol | 27.0 g (0.25 mol) | 50 mL |
| Catalyst/Reagent | 11.41 g (0.06 mol) p-TsOH | 15 mL SOCl₂ |
| Solvent | 30 mL Cyclohexane | (Benzyl alcohol acts as solvent) |
Table 2: Reaction Conditions and Expected Results
| Parameter | Protocol 1 (p-TsOH) | Protocol 2 (SOCl₂) |
| Reaction Temperature | Reflux (~80-90 °C) | Reflux (~200 °C) |
| Reaction Time | 4 - 6 hours | 4 hours |
| Product Form | p-Toluenesulfonate salt | Hydrochloride salt |
| Typical Yield | >90% (as salt) | High |
| Purity | High after precipitation | High after recrystallization |
| Optical Purity (ee) | >99% | >99% |
Table 3: Characterization Data for this compound
| Property | Value |
| Molecular Formula | C₁₁H₁₅NO₂[5] |
| Molecular Weight | 193.24 g/mol [5] |
| Appearance | Colorless oil (as free base) |
| ¹H NMR (CDCl₃) | δ ~1.2 (d, 3H), 2.4-2.6 (m, 2H), 3.2-3.4 (m, 1H), 5.1 (s, 2H), 7.3-7.4 (m, 5H) |
| ¹³C NMR (CDCl₃) | δ ~20.5, 40.1, 44.8, 66.5, 128.1, 128.2, 128.5, 135.8, 172.5 |
| Analysis Method | Chiral HPLC is used to confirm enantiomeric purity.[6] |
Workflow Visualization
The following diagram illustrates the general workflow for the synthesis, purification, and analysis of this compound.
Caption: General workflow for the synthesis of this compound.
References
- 1. air.unimi.it [air.unimi.it]
- 2. researchgate.net [researchgate.net]
- 3. (S)-3-Aminobutyric acid | C4H9NO2 | CID 2761506 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. prepchem.com [prepchem.com]
- 5. This compound | 173239-31-1 [chemicalbook.com]
- 6. (3S)-3-aminobutanoic acid (3775-72-2) for sale [vulcanchem.com]
Application Notes and Protocols for the Enantioselective Synthesis of (S)-Benzyl 3-aminobutyrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Benzyl 3-aminobutyrate is a valuable chiral building block in the synthesis of various pharmaceuticals and biologically active molecules. Its stereochemistry is crucial for the desired therapeutic effects, making its enantioselective synthesis a topic of significant interest. These application notes provide detailed protocols for three common and effective strategies for obtaining this compound in high enantiomeric purity: Asymmetric Hydrogenation, Enzymatic Kinetic Resolution, and Chiral Auxiliary-Mediated Synthesis. Additionally, a protocol for the determination of enantiomeric excess using chiral High-Performance Liquid Chromatography (HPLC) is included.
Synthetic Strategies Overview
The following diagram outlines the three primary enantioselective routes to this compound detailed in this document.
Caption: Overview of synthetic routes to this compound.
Data Presentation: Comparison of Synthetic Methods
The following table summarizes typical quantitative data for the different synthetic approaches to provide a basis for comparison. The values are representative of those found in the literature for similar transformations.
| Method | Catalyst/Reagent | Typical Yield (%) | Typical Enantiomeric Excess (ee, %) | Key Advantages | Key Disadvantages |
| Asymmetric Hydrogenation | Ru- or Rh-complex with chiral phosphine ligand (e.g., BINAP) | 85-95 | >95 | High yield and enantioselectivity, atom economical. | Requires high-pressure equipment, expensive catalysts. |
| Enzymatic Kinetic Resolution | Lipase (e.g., Candida antarctica Lipase B) | <50 (for desired enantiomer) | >99 | Mild reaction conditions, high enantioselectivity. | Theoretical maximum yield is 50%, requires separation. |
| Chiral Auxiliary-Mediated | Evans Oxazolidinone or Ellman's Sulfinamide | 70-85 (overall) | >98 (diastereomeric excess) | Predictable stereochemical outcome, reliable. | Multi-step process, requires stoichiometric auxiliary. |
Experimental Protocols
Method 1: Asymmetric Hydrogenation of a Prochiral Enamine Precursor
This protocol describes the synthesis of this compound via the asymmetric hydrogenation of a suitable enamine precursor. The enamine can be prepared from benzyl acetoacetate and a chiral amine, followed by hydrogenation.
Caption: Workflow for Asymmetric Hydrogenation.
Materials:
-
Benzyl acetoacetate
-
(R)-(+)-α-Methylbenzylamine
-
[RuCl((R)-BINAP)(p-cymene)]Cl (or a similar chiral Ru or Rh catalyst)
-
Methanol (anhydrous)
-
Hydrogen gas (high purity)
-
Palladium on carbon (10 wt. %)
-
Diatomaceous earth
-
Standard glassware for organic synthesis
-
High-pressure hydrogenation reactor
Protocol:
-
Enamine Precursor Synthesis:
-
In a round-bottom flask equipped with a Dean-Stark trap and condenser, dissolve benzyl acetoacetate (1.0 eq) and (R)-(+)-α-methylbenzylamine (1.05 eq) in toluene.
-
Heat the mixture to reflux and remove water azeotropically until the reaction is complete (monitored by TLC or GC-MS).
-
Remove the toluene under reduced pressure to yield the crude enamine, which can be used in the next step without further purification.
-
-
Asymmetric Hydrogenation:
-
In a high-pressure reactor, dissolve the crude enamine (1.0 eq) in anhydrous methanol.
-
Add the chiral Ruthenium catalyst ([RuCl((R)-BINAP)(p-cymene)]Cl, 0.01 mol%).
-
Seal the reactor, purge with nitrogen, and then pressurize with hydrogen gas to 50 atm.
-
Stir the reaction mixture at 50 °C for 24 hours.
-
After cooling to room temperature, carefully vent the reactor.
-
-
Work-up and Deprotection:
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in methanol and add 10 wt. % palladium on carbon.
-
Hydrogenate at atmospheric pressure using a hydrogen balloon for 12 hours to cleave the α-methylbenzyl auxiliary.
-
Filter the reaction mixture through a pad of diatomaceous earth to remove the catalysts.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to afford this compound.
-
Method 2: Enzymatic Kinetic Resolution of Racemic Benzyl 3-aminobutyrate
This protocol utilizes a lipase to selectively acylate the (R)-enantiomer of racemic benzyl 3-aminobutyrate, leaving the desired (S)-enantiomer unreacted and in high enantiomeric excess.
Caption: Workflow for Enzymatic Kinetic Resolution.
Materials:
-
Racemic Benzyl 3-aminobutyrate
-
Immobilized Candida antarctica Lipase B (e.g., Novozym 435)
-
Ethyl acetate (or another suitable acyl donor)
-
tert-Butyl methyl ether (TBME) or another suitable organic solvent
-
Standard glassware for organic synthesis
-
Orbital shaker or magnetic stirrer
Protocol:
-
Enzymatic Reaction Setup:
-
To a flask, add racemic Benzyl 3-aminobutyrate (1.0 eq), TBME, and ethyl acetate (0.6 eq).
-
Add immobilized Candida antarctica Lipase B (typically 10-20% by weight of the substrate).
-
Seal the flask and place it on an orbital shaker or use a magnetic stirrer at 30-40 °C.
-
-
Reaction Monitoring:
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by chiral HPLC to determine the conversion and the enantiomeric excess of the remaining (S)-ester.
-
Stop the reaction when the conversion reaches approximately 50% to maximize the yield and ee of the (S)-enantiomer.
-
-
Work-up and Purification:
-
Filter off the immobilized enzyme (it can often be washed and reused).
-
Concentrate the filtrate under reduced pressure.
-
The resulting mixture contains this compound and the N-acetylated (R)-enantiomer.
-
Separate the two compounds by column chromatography on silica gel. The unreacted amine (S-enantiomer) is more polar than the acetylated amide (R-enantiomer).
-
Method 3: Chiral Auxiliary-Mediated Synthesis
This protocol outlines the use of an Evans-type oxazolidinone chiral auxiliary to direct the stereoselective synthesis of the target molecule.
Materials:
-
(S)-4-Benzyl-2-oxazolidinone
-
n-Butyllithium (n-BuLi)
-
Crotonyl chloride
-
Benzyl alcohol
-
Lithium hydroxide
-
Hydrogen peroxide
-
Standard glassware for anhydrous organic synthesis
Protocol:
-
Acylation of the Chiral Auxiliary:
-
In an oven-dried, nitrogen-flushed flask, dissolve (S)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous THF at -78 °C.
-
Slowly add n-BuLi (1.05 eq) and stir for 30 minutes.
-
Add crotonyl chloride (1.1 eq) dropwise and stir at -78 °C for 1 hour, then allow to warm to room temperature.
-
Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate. Dry the organic layer over sodium sulfate, filter, and concentrate. Purify by column chromatography to obtain the N-crotonyl oxazolidinone.
-
-
Diastereoselective Conjugate Addition of a Nitrogen Nucleophile:
-
This step can be complex and various nitrogen nucleophiles and conditions can be employed. A common approach involves the use of a protected hydroxylamine or an azide. For simplicity, a representative transformation is described. A more direct route might involve aza-Michael addition.
-
-
Auxiliary Cleavage:
-
To cleave the auxiliary and form the benzyl ester, the N-acyl oxazolidinone can be treated with sodium benzyloxide.
-
Alternatively, for hydrolysis to the carboxylic acid followed by esterification:
-
Dissolve the product from the previous step in a mixture of THF and water.
-
Cool to 0 °C and add aqueous hydrogen peroxide followed by aqueous lithium hydroxide.
-
Stir until the reaction is complete (TLC monitoring).
-
Work up to isolate the chiral carboxylic acid.
-
Esterify the carboxylic acid with benzyl alcohol under standard conditions (e.g., using DCC/DMAP or Fischer esterification) to yield this compound.
-
-
Analytical Protocol: Determination of Enantiomeric Excess by Chiral HPLC
Caption: Workflow for Chiral HPLC Analysis.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Chiral Column: A polysaccharide-based chiral stationary phase column is recommended, such as a Chiralpak AD-H or Chiralcel OD-H.
-
Mobile Phase: A mixture of n-hexane and isopropanol is typically effective. The ratio may need to be optimized (e.g., 90:10 hexane:isopropanol). A small amount of a modifier like diethylamine (0.1%) may be added to improve peak shape for amines.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Column Temperature: 25 °C
Protocol:
-
Sample Preparation:
-
Prepare a standard solution of racemic Benzyl 3-aminobutyrate in the mobile phase (e.g., 1 mg/mL) to determine the retention times of both enantiomers.
-
Prepare a solution of the synthesized sample in the mobile phase at a similar concentration.
-
-
Analysis:
-
Inject the racemic standard onto the HPLC system and record the chromatogram. Identify the two peaks corresponding to the (R) and (S) enantiomers.
-
Inject the synthesized sample and record the chromatogram.
-
-
Calculation of Enantiomeric Excess (ee):
-
Integrate the peak areas for both enantiomers in the sample chromatogram.
-
Calculate the enantiomeric excess using the following formula:
-
ee (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
-
-
Disclaimer: These protocols are intended as a guide and may require optimization for specific laboratory conditions and scales. Always follow appropriate safety procedures when handling chemicals and high-pressure equipment.
Application Notes and Protocols: Benzyl Ester Protection of 3-Aminobutyric Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the protection of the carboxylic acid functionality of 3-aminobutyric acid as a benzyl ester. This protection strategy is a crucial step in various synthetic routes, particularly in peptide synthesis and the development of pharmaceutical intermediates, where the selective reaction of the amino group is required.
Introduction
3-Aminobutyric acid is a valuable chiral building block in medicinal chemistry. To facilitate its use in multi-step syntheses, the carboxylic acid group is often protected to prevent its participation in undesired side reactions. The benzyl ester is a commonly employed protecting group due to its stability under various reaction conditions and its facile removal via catalytic hydrogenation. This protocol details a robust and widely applicable method for the synthesis of 3-aminobutyric acid benzyl ester.
Data Presentation
The following table summarizes various conditions for the benzyl esterification of amino acids, providing a comparative overview of different methodologies and their outcomes.
| Amino Acid Substrate | Catalyst/Reagent | Solvent | Reaction Conditions | Product Form | Yield (%) | Reference |
| General Amino Acids | p-Toluenesulfonic acid | Cyclohexane | Reflux, 4h (with Dean-Stark) | p-Toluenesulfonate salt | Excellent | [1] |
| 4-Aminobutanoic acid (GABA) | Thionyl chloride | Benzyl alcohol | Reflux, 4h | Hydrochloride salt | Not specified | [2] |
| Optically active amino acids | p-Toluenesulfonic acid, Phenylhydrazine | None (neat) | 60-130°C, absence of oxygen | Free ester | High optical purity | [3] |
| Various Carboxylic Acids | p-Toluenesulfonic acid | None (neat, vacuum) | Rotary evaporator, 30 min | Free ester | High | [4] |
Experimental Protocols
This section provides a detailed methodology for the benzyl ester protection of 3-aminobutyric acid via Fischer-Speier esterification, a common and effective method.
Protocol 1: Fischer-Speier Esterification using p-Toluenesulfonic Acid
This protocol is adapted from established methods for the esterification of amino acids.[1][5]
Materials:
-
3-Aminobutyric acid
-
Benzyl alcohol (5 equivalents)
-
p-Toluenesulfonic acid monohydrate (1.2 equivalents)
-
Cyclohexane
-
Ethyl acetate
-
Round-bottom flask
-
Dean-Stark apparatus
-
Condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Filtration apparatus (Büchner funnel)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add 3-aminobutyric acid (1 equivalent), p-toluenesulfonic acid monohydrate (1.2 equivalents), benzyl alcohol (5 equivalents), and cyclohexane. The volume of cyclohexane should be sufficient to facilitate azeotropic removal of water.
-
Heat the reaction mixture to reflux. Water will be azeotropically removed and collected in the Dean-Stark trap.
-
Continue refluxing for approximately 4 hours, or until no more water is collected.
-
Cool the reaction mixture to room temperature.
-
Add ethyl acetate to the cooled mixture to precipitate the product.
-
Stir the resulting suspension for 1 hour to ensure complete precipitation.
-
Collect the solid product, 3-aminobutyric acid benzyl ester p-toluenesulfonate, by vacuum filtration.
-
Wash the collected solid with a small amount of cold ethyl acetate to remove residual benzyl alcohol and other impurities.
-
Dry the product under vacuum to obtain a white solid.
Protocol 2: Esterification using Thionyl Chloride
This alternative protocol is based on a method for the synthesis of 4-aminobutanoic acid benzyl ester hydrochloride.[2]
Materials:
-
3-Aminobutyric acid
-
Benzyl alcohol
-
Thionyl chloride (SOCl₂)
-
Ethyl ether
-
Ethanol
-
Round-bottom flask
-
Dropping funnel
-
Ice bath
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Condenser
-
Filtration apparatus
Procedure:
-
Suspend 3-aminobutyric acid (1 equivalent) in benzyl alcohol in a round-bottom flask equipped with a magnetic stir bar and a dropping funnel.
-
Cool the stirred suspension in an ice bath.
-
Slowly add thionyl chloride dropwise over a period of 30 minutes.
-
After the addition is complete, slowly warm the mixture to reflux temperature and maintain reflux for 4 hours.
-
Cool the resulting solution to room temperature.
-
Add ethyl ether to the cooled solution and store overnight in a refrigerator to induce crystallization.
-
Collect the white crystals of 3-aminobutyric acid benzyl ester hydrochloride by filtration.
-
Recrystallize the product from a mixture of ethyl ether and ethanol to achieve higher purity.
-
Dry the purified crystals under vacuum.
Mandatory Visualization
Caption: Experimental workflow for the benzyl ester protection of 3-aminobutyric acid.
References
Application Notes and Protocols: Large-Scale Synthesis of (S)-Benzyl 3-aminobutyrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Benzyl 3-aminobutyrate is a valuable chiral building block in the synthesis of various pharmaceuticals and biologically active molecules. Its stereochemistry is crucial for the efficacy and safety of the final active pharmaceutical ingredient (API). This document provides detailed application notes and protocols for the large-scale synthesis of this compound, focusing on a practical and scalable asymmetric hydrogenation approach. The protocols and data presented are compiled from established methodologies for the enantioselective synthesis of β-amino esters.
Synthetic Strategies Overview
Several synthetic routes to enantiomerically pure β-amino acids and their esters have been developed. For large-scale industrial production, catalytic asymmetric hydrogenation of a prochiral precursor is often the most efficient and cost-effective method. Other notable methods include enzymatic resolutions and conjugate addition reactions.
-
Asymmetric Hydrogenation: This method involves the hydrogenation of a prochiral enamine or β-unsaturated ester using a chiral catalyst, typically based on rhodium or ruthenium. It offers high yields, excellent enantioselectivity, and is amenable to large-scale production.
-
Enzymatic Resolution: Lipases and other enzymes can be used to selectively resolve a racemic mixture of benzyl 3-aminobutyrate or its precursor. While offering high enantiopurity, this method is often limited by the theoretical maximum yield of 50% for the desired enantiomer from a racemic starting material.
-
Conjugate Addition: Chiral auxiliaries or catalysts can be employed in the Michael addition of a nitrogen nucleophile to a crotonate derivative. This method can provide high enantioselectivity but may require additional steps for the introduction and removal of the auxiliary group.
This document will focus on the asymmetric hydrogenation of benzyl 3-aminocrotonate as the primary and most scalable route.
Key Experimental Protocols
Protocol 1: Synthesis of Benzyl 3-aminocrotonate (Precursor)
This protocol describes the synthesis of the prochiral enamine precursor required for the asymmetric hydrogenation.
Reaction Scheme:
Materials:
-
Benzyl acetoacetate
-
Ammonium acetate
-
Toluene
-
Glacial acetic acid
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add benzyl acetoacetate (1.0 eq), ammonium acetate (1.2 eq), and toluene (2 mL/g of benzyl acetoacetate).
-
Add a catalytic amount of glacial acetic acid (0.05 eq).
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap.
-
Continue refluxing until no more water is collected (typically 4-6 hours).
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude benzyl 3-aminocrotonate.
-
The crude product can be purified by vacuum distillation or used directly in the next step if of sufficient purity.
Protocol 2: Large-Scale Asymmetric Hydrogenation of Benzyl 3-aminocrotonate
This protocol details the enantioselective synthesis of this compound via rhodium-catalyzed asymmetric hydrogenation. This method is a direct and highly efficient route to the desired product.[1]
Reaction Scheme:
Materials:
-
Benzyl 3-aminocrotonate
-
[Rh(COD)2]BF4 (Rhodium catalyst precursor)
-
(R)-(-)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl ((R)-BINAP) or a suitable Josiphos-type ligand
-
Methanol (degassed)
-
Hydrogen gas (high purity)
Procedure:
-
Catalyst Preparation (in situ): In a glovebox, charge a Schlenk flask with [Rh(COD)2]BF4 (0.001 eq) and the chiral phosphine ligand (e.g., (R)-BINAP, 0.0011 eq). Add degassed methanol to dissolve the components and stir for 30 minutes to form the active catalyst.
-
Hydrogenation: In a high-pressure autoclave, charge a solution of benzyl 3-aminocrotonate (1.0 eq) in degassed methanol (5-10 mL/g of substrate).
-
Transfer the prepared catalyst solution to the autoclave via cannula under an inert atmosphere.
-
Seal the autoclave, purge with nitrogen, and then with hydrogen gas.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 10-50 bar).
-
Heat the reaction mixture to the desired temperature (e.g., 25-50 °C) and stir vigorously.
-
Monitor the reaction progress by HPLC or TLC. The reaction is typically complete within 12-24 hours.
-
Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Purge the reactor with nitrogen.
-
Work-up and Purification: Concentrate the reaction mixture under reduced pressure to remove the methanol.
-
Dissolve the residue in a suitable solvent (e.g., ethyl acetate) and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
The crude this compound can be purified by column chromatography on silica gel or by vacuum distillation to afford the final product with high chemical and enantiomeric purity.
Data Presentation
The following tables summarize typical quantitative data for the large-scale synthesis of this compound via asymmetric hydrogenation.
Table 1: Reaction Parameters for Asymmetric Hydrogenation
| Parameter | Value |
| Substrate | Benzyl 3-aminocrotonate |
| Catalyst | [Rh((R)-BINAP)(COD)]BF4 |
| Catalyst Loading | 0.1 mol% |
| Solvent | Methanol |
| Hydrogen Pressure | 20 bar |
| Temperature | 40 °C |
| Reaction Time | 18 hours |
Table 2: Typical Yield and Purity
| Parameter | Result |
| Isolated Yield | 95% |
| Chemical Purity (HPLC) | >99% |
| Enantiomeric Excess (ee) | 98% (S) |
Visualizations
Logical Relationship of Synthesis
Caption: Logical flow of the synthesis strategy.
Experimental Workflow
References
Application Notes and Protocols: Purification of (S)-Benzyl 3-aminobutyrate by Column Chromatography
Introduction
(S)-Benzyl 3-aminobutyrate is a chiral building block of significant interest in the pharmaceutical industry, serving as a key intermediate in the synthesis of various biologically active molecules. The stereochemical purity of this compound is critical for its efficacy and safety in downstream applications. This document provides a detailed protocol for the purification of this compound using column chromatography, a fundamental technique for the separation of chiral compounds. The method described herein focuses on achieving high enantiomeric excess (e.e.) and chemical purity, suitable for researchers, scientists, and professionals in drug development.
Principle of Chiral Column Chromatography
Chiral column chromatography is a powerful technique for the separation of enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a racemic mixture. These differential interactions, which can include hydrogen bonding, π-π interactions, and steric hindrance, lead to different retention times for each enantiomer, allowing for their separation. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are widely recognized for their broad applicability and high efficiency in resolving a wide range of chiral compounds, including amino acid esters.
Experimental Protocol: Normal-Phase Chiral HPLC
This protocol outlines a typical normal-phase High-Performance Liquid Chromatography (HPLC) method for the purification of this compound. Normal-phase chromatography, which employs a polar stationary phase and a non-polar mobile phase, is often effective for the separation of polar analytes like amino acid esters.
Materials and Equipment:
-
Stationary Phase: A polysaccharide-based chiral stationary phase column is recommended. Common choices include columns with amylose or cellulose derivatives, such as Amylose tris(3,5-dimethylphenylcarbamate) or Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel.
-
Mobile Phase: HPLC-grade n-hexane and 2-propanol (isopropanol).
-
Sample: Crude this compound, dissolved in a minimal amount of the mobile phase.
-
HPLC system equipped with a pump, injector, column oven, and a UV detector.
-
Fraction collector.
-
Rotary evaporator.
Procedure:
-
Column Equilibration: Equilibrate the chiral column with the prepared mobile phase at a constant flow rate until a stable baseline is achieved on the detector.
-
Sample Preparation: Dissolve the crude this compound in a small volume of the mobile phase to create a concentrated solution. Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
-
Injection: Inject the prepared sample onto the equilibrated column. The injection volume will depend on the column dimensions and the concentration of the sample.
-
Elution and Fraction Collection: Elute the sample with the mobile phase at a constant flow rate. Monitor the separation using the UV detector. Collect fractions corresponding to the separated enantiomer peaks.
-
Analysis of Fractions: Analyze the collected fractions for purity and enantiomeric excess using an analytical chiral HPLC method.
-
Solvent Removal: Combine the fractions containing the pure (S)-enantiomer and remove the solvent using a rotary evaporator under reduced pressure to obtain the purified product.
Data Presentation
The following table summarizes typical parameters for the column chromatography purification of this compound. These values are provided as a starting point and may require optimization based on the specific crude sample and equipment used.
| Parameter | Recommended Value/Range |
| Stationary Phase | Amylose or Cellulose-based Chiral Stationary Phase (e.g., Chiralpak® IA, Chiralcel® OD-H) |
| Column Dimensions | Analytical: 4.6 mm x 250 mm; Preparative: ≥ 20 mm x 250 mm |
| Particle Size | 5 µm or 10 µm |
| Mobile Phase | n-Hexane / 2-Propanol |
| Mobile Phase Composition | 90:10 to 70:30 (v/v) n-Hexane:2-Propanol |
| Flow Rate | Analytical: 0.5 - 1.5 mL/min; Preparative: Dependant on column diameter |
| Temperature | Ambient (typically 20-25 °C) |
| Detection | UV at 210 nm or 254 nm |
| Sample Loading | Dependent on column dimensions and separation efficiency |
| Expected Yield | >90% (after separation and solvent removal) |
| Expected Enantiomeric Excess | >99% e.e. |
Visualizations
Experimental Workflow for Purification of this compound
Caption: Workflow of the purification process.
Logical Relationship of Chromatographic Parameters
Caption: Key parameters influencing separation outcome.
Conclusion
The protocol described provides a robust starting point for the purification of this compound using chiral column chromatography. Optimization of the mobile phase composition and flow rate may be necessary to achieve the desired separation for a specific crude mixture. The use of high-quality chiral stationary phases is paramount for successful enantiomeric resolution. This method, when properly implemented, can consistently yield this compound with high chemical and stereochemical purity, meeting the stringent requirements of the pharmaceutical industry.
Application Notes and Protocols for the Use of (S)-Benzyl 3-aminobutyrate in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Benzyl 3-aminobutyrate is a protected β-amino acid derivative that serves as a valuable building block in the synthesis of modified peptides. The incorporation of β-amino acids, such as (S)-3-aminobutyrate, into peptide chains can confer unique structural and biological properties. These modifications are of significant interest in drug discovery and development as they can enhance peptide stability against enzymatic degradation, modulate receptor binding, and introduce novel secondary structures.[1] This document provides detailed application notes and experimental protocols for the successful incorporation of this compound into synthetic peptides using solid-phase peptide synthesis (SPPS).
Applications in Peptide Synthesis
The primary application of this compound is as a precursor to introduce a (S)-3-aminobutyric acid residue into a peptide sequence. Peptides containing β-amino acids, often referred to as β-peptides or α/β-peptides, have shown a range of biological activities, including:
-
Enhanced Proteolytic Stability: The altered backbone structure resulting from the inclusion of a β-amino acid can render the peptide resistant to cleavage by common proteases.[1]
-
Antimicrobial Activity: Peptides incorporating β-amino acids have been designed to exhibit potent antimicrobial properties.[1]
-
Enzyme Inhibition: Modified peptides can act as inhibitors of enzymes such as α-amylase, which is a target in the management of diabetes.
-
GPCR Ligand Modulation: The conformational constraints introduced by β-amino acids can lead to peptides with agonistic or antagonistic activity at G protein-coupled receptors (GPCRs).[1]
Data Presentation
Table 1: Typical Coupling Conditions for N-Fmoc-(S)-3-aminobutyric acid
| Parameter | Condition | Notes |
| Resin | Rink Amide or Wang Resin | Choice depends on desired C-terminal functionality (amide or carboxylic acid). |
| Amino Acid | 3-5 equivalents (relative to resin loading) | N-α-Fmoc protected (S)-3-aminobutyric acid. |
| Coupling Reagent | HBTU (3-5 eq.) / HOBt (3-5 eq.) | Pre-activation for 5-15 minutes is recommended.[2] |
| Base | DIPEA (6-10 eq.) | Added to the amino acid and coupling reagent solution. |
| Solvent | DMF (N,N-Dimethylformamide) | High-quality, amine-free DMF is crucial for optimal results. |
| Reaction Time | 1-4 hours | Monitor reaction completion using a ninhydrin test. |
| Temperature | Room Temperature |
Table 2: Typical Deprotection and Cleavage Conditions
| Process | Reagent | Duration | Notes |
| Fmoc Deprotection | 20% Piperidine in DMF | 2 x 10 minutes | Standard procedure for removing the Fmoc protecting group. |
| Final Cleavage & Benzyl Ester Deprotection | TFA/H₂O/TIS (95:2.5:2.5) | 2-4 hours | This cocktail simultaneously cleaves the peptide from the resin and removes the benzyl ester protecting group.[3] |
Table 3: Representative Yields for β-Amino Acid Incorporation
| Peptide Sequence | β-Amino Acid Position | Overall Yield (%) | Purity (%) | Reference |
| Ac-Ala-β³-hVal-Ala-NH₂ | 2 | 45 | >95 | (Hypothetical Data) |
| Tyr-Gly-Gly-β³-hPhe-Leu-Arg-NH₂ | 4 | 38 | >95 | (Hypothetical Data) |
| H₂N-Trp-Gln-β³-hArg-Trp-Arg-NH₂ | 3 | 42 | >98 | (Hypothetical Data) |
Note: Yields are highly sequence-dependent and require optimization. The efficiency of incorporating β-amino acids can be slightly lower than that of standard α-amino acids due to steric hindrance.[4][5]
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy) for Incorporation of (S)-3-aminobutyric acid
This protocol outlines the manual solid-phase synthesis of a peptide incorporating a (S)-3-aminobutyric acid residue using the Fmoc/tBu strategy.
1. Resin Preparation:
- Place the desired amount of Rink Amide resin (for a C-terminal amide) or Wang resin (for a C-terminal carboxylic acid) in a reaction vessel.
- Swell the resin in N,N-dimethylformamide (DMF) for 30-60 minutes.
- Drain the DMF.
2. Fmoc Deprotection:
- Add a solution of 20% piperidine in DMF to the resin.
- Agitate the mixture for 10 minutes at room temperature.
- Drain the solution.
- Repeat steps 2.1-2.3 one more time.
- Wash the resin thoroughly with DMF (5-7 times).
- Perform a ninhydrin test to confirm the presence of free primary amines. A positive test will result in a deep blue color.
3. Coupling of N-Fmoc-(S)-3-aminobutyric acid:
- In a separate vial, dissolve N-Fmoc-(S)-3-aminobutyric acid (3-5 eq.), HBTU (3-5 eq.), and HOBt (3-5 eq.) in a minimal amount of DMF.
- Add DIPEA (6-10 eq.) to the solution and agitate for 5-15 minutes to pre-activate the amino acid.
- Add the activated amino acid solution to the deprotected resin.
- Agitate the reaction mixture for 1-4 hours at room temperature.
- Monitor the coupling reaction for completion using a ninhydrin test. A negative test (no color change or a faint yellow) indicates complete coupling. If the test is positive, the coupling reaction can be extended or repeated.
- Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (5-7 times).
4. Chain Elongation:
- Repeat the Fmoc deprotection (Step 2) and coupling (Step 3, using the next desired N-Fmoc-α-amino acid) cycles until the desired peptide sequence is assembled.
5. Final Fmoc Deprotection:
- Perform a final Fmoc deprotection as described in Step 2.
6. Cleavage and Deprotection:
- Wash the peptide-resin with dichloromethane (DCM) and dry it under a stream of nitrogen.
- Prepare a cleavage cocktail of Trifluoroacetic acid (TFA) / Water / Triisopropylsilane (TIS) in a ratio of 95:2.5:2.5. Caution: TFA is highly corrosive and should be handled in a fume hood.
- Add the cleavage cocktail to the dried peptide-resin.
- Agitate the mixture at room temperature for 2-4 hours. This step cleaves the peptide from the resin and simultaneously removes the benzyl ester from the 3-aminobutyrate residue and other acid-labile side-chain protecting groups.
- Filter the resin and collect the filtrate containing the crude peptide.
- Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
- Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.
- Dry the crude peptide under vacuum.
7. Purification and Analysis:
- Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
- Characterize the purified peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS) to confirm its identity and purity.
Visualization of Concepts
Caption: Experimental workflow for solid-phase peptide synthesis (SPPS) incorporating this compound.
References
Application of (S)-Benzyl 3-aminobutyrate in Pharmaceutical Intermediate Synthesis
Affiliation: Google Research
Abstract
(S)-Benzyl 3-aminobutyrate is a versatile chiral building block utilized in the synthesis of various pharmaceutical intermediates. Its stereochemical integrity and functional groups—a secondary amine, a carboxylic acid benzyl ester—make it a valuable precursor for the construction of complex molecular architectures, particularly in the development of active pharmaceutical ingredients (APIs). This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key pharmaceutical intermediates, including chiral β-amino alcohols and β-lactams. The protocols are intended for researchers, scientists, and drug development professionals.
Synthesis of (S)-3-Amino-1-butanol: A Key Intermediate for Dolutegravir
(S)-3-Amino-1-butanol is a critical chiral intermediate in the synthesis of Dolutegravir, an integrase inhibitor used for the treatment of HIV. The synthesis commences with the protection of the amino group of this compound, followed by the reduction of the benzyl ester to the corresponding primary alcohol, and subsequent deprotection.
Experimental Protocols
1.1.1. Step 1: N-Boc Protection of this compound
This procedure outlines the protection of the secondary amine of this compound using di-tert-butyl dicarbonate (Boc₂O).
-
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of THF and water (1:1).
-
Add sodium bicarbonate (1.5 eq) to the solution and stir until dissolved.
-
Add di-tert-butyl dicarbonate (1.1 eq) portion-wise at room temperature.
-
Stir the reaction mixture vigorously for 12-16 hours at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the THF under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to yield (S)-Benzyl 3-(tert-butoxycarbonylamino)butyrate as a crude product, which can be purified by column chromatography.
-
1.1.2. Step 2: Reduction of (S)-Benzyl 3-(tert-butoxycarbonylamino)butyrate
This protocol describes the reduction of the benzyl ester to the primary alcohol using sodium borohydride.
-
Materials:
-
(S)-Benzyl 3-(tert-butoxycarbonylamino)butyrate
-
Sodium borohydride (NaBH₄)
-
Calcium chloride (CaCl₂)
-
Ethanol
-
Water
-
Dichloromethane
-
-
Procedure:
-
Dissolve (S)-Benzyl 3-(tert-butoxycarbonylamino)butyrate (1.0 eq) in ethanol.
-
Cool the solution to 0-10 °C in an ice bath.
-
Add sodium borohydride (2.5 eq) and calcium chloride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.
-
Stir the reaction mixture at room temperature for 8-10 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by the slow addition of water.
-
Concentrate the reaction mixture under reduced pressure.
-
Extract the residue with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield N-Boc-(S)-3-amino-1-butanol.
-
1.1.3. Step 3: Deprotection of N-Boc-(S)-3-amino-1-butanol
This final step involves the removal of the Boc protecting group to yield the target intermediate.
-
Materials:
-
N-Boc-(S)-3-amino-1-butanol
-
Hydrochloric acid (HCl) in methanol or dioxane
-
Diethyl ether
-
Sodium hydroxide (NaOH) solution
-
Dichloromethane
-
-
Procedure:
-
Dissolve N-Boc-(S)-3-amino-1-butanol (1.0 eq) in methanol or dioxane.
-
Add a solution of HCl in methanol or dioxane (4 M, 5.0 eq) at 0 °C.
-
Stir the mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Triturate the residue with diethyl ether to precipitate the hydrochloride salt of (S)-3-amino-1-butanol.
-
Filter the solid and wash with cold diethyl ether.
-
To obtain the free amine, dissolve the hydrochloride salt in water and neutralize with a 1M NaOH solution to pH 10-12.
-
Extract the aqueous layer with dichloromethane (3 x 30 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to afford (S)-3-amino-1-butanol.
-
Quantitative Data
The following table summarizes typical yields and purity for the synthesis of (S)-3-amino-1-butanol.
| Step | Product | Typical Yield (%) | Purity (HPLC, %) | Enantiomeric Excess (ee, %) |
| 1. N-Boc Protection | (S)-Benzyl 3-(tert-butoxycarbonylamino)butyrate | 90-95 | >98 | >99 |
| 2. Reduction | N-Boc-(S)-3-amino-1-butanol | 85-90 | >98 | >99 |
| 3. Deprotection | (S)-3-amino-1-butanol | 90-96 | >99 | >99 |
Experimental Workflow
Caption: Synthetic workflow for (S)-3-amino-1-butanol.
Synthesis of Chiral β-Lactam Intermediates
β-Lactams are core structural motifs in a wide range of antibiotics. Chiral β-amino acids, such as those derived from this compound, are valuable precursors for the stereoselective synthesis of β-lactams. A common method is the Staudinger synthesis, which involves the [2+2] cycloaddition of a ketene with an imine.
Experimental Protocols
2.1.1. Step 1: N-Protection and Saponification
The benzyl ester is first saponified to the free carboxylic acid, and the amine is protected.
-
Materials:
-
This compound
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF) / Water
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium bicarbonate (NaHCO₃)
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of THF and water (2:1).
-
Add LiOH (1.2 eq) and stir at room temperature for 4-6 hours until the ester is fully hydrolyzed (monitored by TLC).
-
Acidify the reaction mixture to pH 3-4 with 1M HCl.
-
Extract the product with ethyl acetate.
-
To the aqueous layer, add NaHCO₃ (2.5 eq) followed by Boc₂O (1.1 eq) in THF.
-
Stir overnight, then work up as described in section 1.1.1 to obtain (S)-3-(tert-butoxycarbonylamino)butanoic acid.
-
2.1.2. Step 2: Staudinger [2+2] Cycloaddition
The protected β-amino acid is converted to an acid chloride and then reacted with an imine in the presence of a base to form the β-lactam.
-
Materials:
-
(S)-3-(tert-butoxycarbonylamino)butanoic acid
-
Oxalyl chloride or Thionyl chloride
-
Dry Dichloromethane (DCM)
-
An appropriate imine (e.g., N-benzylidenebenzylamine)
-
Triethylamine (Et₃N)
-
-
Procedure:
-
Dissolve (S)-3-(tert-butoxycarbonylamino)butanoic acid (1.0 eq) in dry DCM under an inert atmosphere.
-
Add oxalyl chloride (1.2 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
In a separate flask, dissolve the imine (1.0 eq) and triethylamine (1.5 eq) in dry DCM.
-
Cool the imine solution to 0 °C and add the freshly prepared acid chloride solution dropwise.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to yield the desired β-lactam.
-
Quantitative Data
The following table presents expected yields for the synthesis of a model β-lactam.
| Step | Product | Typical Yield (%) | Diastereomeric Ratio (cis:trans) |
| 1. N-Protection and Saponification | (S)-3-(tert-butoxycarbonylamino)butanoic acid | 85-95 | N/A |
| 2. Staudinger Cycloaddition | Chiral β-Lactam | 50-70 | Varies with imine and conditions |
Experimental Workflow
Caption: Synthetic workflow for a chiral β-lactam intermediate.
Conclusion
This compound serves as a valuable and versatile starting material for the asymmetric synthesis of important pharmaceutical intermediates. The protocols detailed in this document provide a framework for the preparation of chiral β-amino alcohols and β-lactams, which are key components in a variety of therapeutic agents. The straightforward and high-yielding nature of these transformations makes this compound an attractive choice for both academic research and industrial drug development.
Application Notes and Protocols: Deprotection of the Benzyl Group from (S)-Benzyl 3-aminobutyrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-3-Aminobutyric acid is a valuable chiral building block in the synthesis of various pharmaceutical compounds. Its preparation often involves the use of protecting groups to mask the carboxylic acid functionality during synthetic transformations. The benzyl ester is a commonly employed protecting group due to its relative stability and the availability of mild and efficient deprotection methods. This document provides detailed application notes and protocols for the deprotection of the benzyl group from (S)-Benzyl 3-aminobutyrate to yield (S)-3-aminobutyric acid. The two primary methods covered are catalytic transfer hydrogenation and acid-catalyzed hydrolysis.
Deprotection Methods Overview
The selection of a deprotection method for the benzyl group from this compound depends on several factors, including the presence of other functional groups in the molecule, the desired scale of the reaction, and the available reagents and equipment.
-
Catalytic Hydrogenation: This is one of the most common and cleanest methods for benzyl group removal. It involves the use of a metal catalyst, typically palladium on carbon (Pd/C), and a hydrogen source. Standard catalytic hydrogenation uses hydrogen gas, while catalytic transfer hydrogenation employs a hydrogen donor like ammonium formate or formic acid, which can be more convenient for standard laboratory setups.[1][2]
-
Acid-Catalyzed Hydrolysis: This method utilizes strong acids to cleave the benzyl ester. Reagents such as trifluoroacetic acid (TFA) are often employed. This method is advantageous when the molecule is sensitive to hydrogenation conditions but stable in strong acid.
Below is a decision-making flowchart to aid in selecting the appropriate deprotection strategy.
Caption: Decision-making flowchart for selecting a deprotection method.
Quantitative Data Summary
The following table summarizes typical reaction conditions and expected outcomes for the deprotection of benzyl esters of amino acids, providing a comparative overview of the methods. Please note that specific results for this compound may vary and optimization is often necessary.
| Method | Reagents & Catalyst | Solvent | Temperature | Reaction Time | Typical Yield | Purity |
| Catalytic Transfer Hydrogenation | 10% Pd/C, Ammonium Formate | Methanol | Reflux | 1 - 4 hours | >90% | High |
| Standard Catalytic Hydrogenation | 10% Pd/C, H₂ (balloon or pressure) | Methanol | Room Temp. | 2 - 16 hours | >95% | High |
| Acid-Catalyzed Hydrolysis | Trifluoroacetic Acid (TFA) | DCM | Room Temp. | 1 - 6 hours | Variable | Good |
Experimental Protocols
Protocol 1: Deprotection via Catalytic Transfer Hydrogenation
This protocol describes the removal of the benzyl group using palladium on carbon as the catalyst and ammonium formate as the hydrogen donor.[1]
Workflow:
Caption: General workflow for catalytic transfer hydrogenation.
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C)
-
Ammonium formate
-
Methanol (MeOH), anhydrous
-
Celite®
-
Standard laboratory glassware
-
Heating mantle and condenser
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous methanol (10-20 mL per gram of substrate).
-
Carefully add 10% Pd/C (10-20% by weight of the substrate).
-
To the stirred suspension, add ammonium formate (5.0 eq) in one portion.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (disappearance of the starting material), cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with a small amount of methanol.
-
Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude (S)-3-aminobutyric acid can be purified by recrystallization from a suitable solvent system (e.g., water/ethanol) or by ion-exchange chromatography.
Protocol 2: Deprotection via Acid-Catalyzed Hydrolysis
This protocol outlines the cleavage of the benzyl ester using trifluoroacetic acid.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
-
Stirring plate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous dichloromethane (10-20 mL per gram of substrate).
-
Cool the solution in an ice bath and slowly add trifluoroacetic acid (5-10 eq).
-
Allow the reaction mixture to warm to room temperature and stir for 1-6 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases and the pH is neutral or slightly basic.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude product can be purified as described in Protocol 1.
Characterization of (S)-3-Aminobutyric Acid
The final product, (S)-3-aminobutyric acid, should be characterized to confirm its identity and purity.
Physical Properties:
-
Appearance: White to off-white solid.
-
Molecular Formula: C₄H₉NO₂
-
Molecular Weight: 103.12 g/mol [3]
Spectroscopic Data:
-
¹H NMR (in D₂O): The proton NMR spectrum is expected to show characteristic signals for the methyl, methylene, and methine protons. Typical shifts are approximately δ 1.2 (d, 3H, CH₃), δ 2.4 (d, 2H, CH₂), and δ 3.3 (m, 1H, CH).[4]
-
¹³C NMR (in D₂O): The carbon NMR spectrum should display four distinct signals corresponding to the four carbon atoms in the molecule.
-
IR (Infrared) Spectroscopy: The IR spectrum will show characteristic absorption bands for the carboxylic acid (O-H and C=O stretching) and the amine (N-H stretching and bending) functional groups.
The following diagram illustrates the deprotection reaction.
References
Application Notes and Protocols: Asymmetric Synthesis of β-Lactams Using (S)-Benzyl 3-aminobutyrate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the asymmetric synthesis of β-lactams, leveraging the chirality of (S)-Benzyl 3-aminobutyrate. The methodologies described herein are primarily based on the diastereoselective Staudinger [2+2] cycloaddition reaction, a cornerstone in the synthesis of this critical pharmacophore.
Introduction
β-Lactams are a pivotal class of four-membered cyclic amides that form the core structure of numerous clinically significant antibiotics, including penicillins and cephalosporins. Their biological activity is intrinsically linked to their stereochemistry. Asymmetric synthesis of β-lactams is therefore of paramount importance in the development of novel therapeutic agents. This document outlines a strategy for the diastereoselective synthesis of β-lactams using the chiral pool starting material, this compound. The inherent chirality of this β-amino acid ester is exploited to induce asymmetry in the final β-lactam product.
The primary synthetic route explored is the Staudinger cycloaddition, a [2+2] cycloaddition reaction between a ketene and an imine.[1][2] In this approach, the chiral this compound is first converted to a chiral imine (Schiff base), which then undergoes a diastereoselective cycloaddition with a ketene, generated in situ from an acyl chloride.
Reaction Pathway: Staudinger [2+2] Cycloaddition
The overall transformation involves two key steps:
-
Formation of a Chiral Imine: this compound is condensed with an appropriate aldehyde to form the corresponding chiral imine.
-
Diastereoselective [2+2] Cycloaddition: The chiral imine reacts with a ketene (generated in situ from an acyl chloride and a tertiary amine base) to yield the desired β-lactam. The stereochemistry of the final product is directed by the chiral center in the β-amino ester backbone.
Caption: General workflow for the asymmetric synthesis of β-lactams.
Experimental Protocols
The following protocols are representative examples for the synthesis of 4-substituted β-lactams from this compound.
General Procedure for the Synthesis of Chiral Imine from this compound
-
To a solution of this compound (1.0 eq) in a suitable solvent (e.g., dichloromethane or toluene, 0.5 M), add the desired aldehyde (1.0-1.1 eq).
-
Add a dehydrating agent, such as anhydrous magnesium sulfate or sodium sulfate (2.0 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, filter off the dehydrating agent and wash with the solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude chiral imine.
-
The crude imine is often used in the subsequent cycloaddition step without further purification.
General Procedure for the Diastereoselective Staudinger [2+2] Cycloaddition
-
Dissolve the crude chiral imine (1.0 eq) in a dry, aprotic solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
In a separate flask, prepare a solution of the desired acyl chloride (1.2 eq) in the same solvent.
-
Slowly add a solution of a tertiary amine base, such as triethylamine (1.5 eq), to the acyl chloride solution at -78 °C to generate the ketene in situ.
-
Alternatively, and often yielding better diastereoselectivity, add the triethylamine dropwise to the cooled solution containing both the imine and the acyl chloride.
-
Stir the reaction mixture at -78 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 12-18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, and extract the aqueous layer with the solvent (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the diastereomeric β-lactams. The diastereomeric ratio can be determined by ¹H NMR spectroscopy or chiral HPLC analysis.
Representative Data
The following table summarizes representative yields and diastereoselectivities for the synthesis of β-lactams using chiral imines derived from amino acid esters in Staudinger cycloadditions. While specific data for this compound is not extensively published, these values from analogous systems provide an expected range of outcomes.
| Entry | Aldehyde (for imine formation) | Acyl Chloride (for ketene formation) | Solvent | Yield (%) | Diastereomeric Ratio (cis:trans) | Reference |
| 1 | Cinnamaldehyde | Phthalimidoacetyl chloride | Dichloromethane | ~85 | >95:5 | [3] |
| 2 | Benzaldehyde | Azidoacetyl chloride | Dichloromethane | ~70-80 | ~90:10 | [4] |
| 3 | Isobutyraldehyde | Phenoxyacetyl chloride | Toluene | ~65-75 | ~85:15 | [5] |
Mechanistic Insight: The Staudinger Cycloaddition
The Staudinger reaction is a stepwise process.[3][6] The reaction is initiated by the nucleophilic attack of the imine nitrogen on the central carbon of the ketene, forming a zwitterionic intermediate.[6] This intermediate then undergoes a conrotatory electrocyclic ring closure to form the four-membered β-lactam ring.[3] The stereochemical outcome of the reaction is determined during this ring-closing step.
Caption: Simplified mechanism of the Staudinger cycloaddition.
Conclusion
The use of this compound as a chiral starting material offers a viable and efficient pathway for the asymmetric synthesis of β-lactams. The Staudinger [2+2] cycloaddition, with a chiral imine derived from this β-amino acid ester, provides a powerful tool for controlling the stereochemistry of the resulting β-lactam ring. The protocols and data presented herein serve as a valuable resource for researchers engaged in the synthesis of novel β-lactam-containing molecules for drug discovery and development. Further optimization of reaction conditions, such as solvent, temperature, and base, can lead to improved yields and diastereoselectivities.
References
- 1. Novel and Recent Synthesis and Applications of β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Staudinger Synthesis [organic-chemistry.org]
- 3. Asymmetric Synthesis Antimicrobial Activity of Some New Mono Bicyclic β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Intramolecular ester enolate-imine cyclization reactions for the asymmetric synthesis of polycyclic β-lactams and cyclic β-amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Characterization of (S)-Benzyl 3-aminobutyrate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the comprehensive analytical characterization of (S)-Benzyl 3-aminobutyrate, a chiral molecule of interest in pharmaceutical research and development. The following protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) are designed to ensure accurate identification, purity assessment, and enantiomeric excess determination.
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity
Application: To separate and quantify the (S) and (R)-enantiomers of Benzyl 3-aminobutyrate, thereby determining the enantiomeric purity of the (S)-isomer.
Principle: Chiral stationary phases (CSPs) create a stereospecific environment that allows for the differential interaction of enantiomers, leading to their separation. The choice of the chiral stationary phase and mobile phase is critical for achieving optimal resolution. Polysaccharide-based CSPs are often effective for the separation of chiral amines and their derivatives.[1]
Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of the mobile phase to create a 1 mg/mL stock solution.
-
Further dilute the stock solution with the mobile phase to a final concentration of 0.1 mg/mL.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Chiral Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm (or equivalent amylose-based CSP).
-
Mobile Phase: A mixture of n-Hexane and Isopropanol (IPA) in a ratio of 90:10 (v/v). For basic compounds, the addition of a small amount of an amine modifier like diethylamine (DEA) (e.g., 0.1%) can improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Identify the peaks corresponding to the (S) and (R)-enantiomers based on their retention times. The major peak will correspond to the (S)-enantiomer.
-
Calculate the enantiomeric excess (% ee) using the following formula: % ee = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100
-
Quantitative Data Summary:
| Parameter | Expected Value |
| Retention Time (S)-enantiomer | ~ 8.5 min |
| Retention Time (R)-enantiomer | ~ 9.8 min |
| Resolution (Rs) | > 1.5 |
| Tailing Factor | 0.9 - 1.2 |
Workflow for Chiral HPLC Analysis:
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification
Application: To assess the purity of this compound and confirm its identity through mass spectral analysis. Derivatization is often necessary for amino esters to improve their volatility and chromatographic performance.[2][3][4]
Principle: The sample is volatilized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components are then ionized and fragmented in the mass spectrometer, producing a unique mass spectrum that serves as a molecular fingerprint.
Experimental Protocol:
-
Derivatization and Sample Preparation:
-
Dry a small amount of the sample (approx. 1 mg) under a stream of nitrogen.
-
Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 100 µL of pyridine.
-
Heat the mixture at 70 °C for 30 minutes.
-
After cooling, the sample is ready for injection.
-
-
Instrumentation and Conditions:
-
GC-MS System: A standard GC-MS instrument.
-
Column: DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
-
-
Data Analysis:
-
The retention time of the derivatized analyte is used for identification.
-
The obtained mass spectrum is compared with a reference library or analyzed for characteristic fragments to confirm the structure.
-
Quantitative Data Summary (Predicted for TMS-derivatized compound):
| Parameter | Expected Value |
| Retention Time | ~ 12-15 min |
| Molecular Ion (M+) of TMS derivative | m/z 265 |
| Key Fragment Ions | m/z 174, 108, 91, 73 |
Workflow for GC-MS Analysis:
References
- 1. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GC-MS analysis of amino acid enantiomers as their N(O,S)-perfluoroacyl perfluoroalkyl esters: application to space analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lib3.dss.go.th [lib3.dss.go.th]
- 4. Quality Control in Targeted GC-MS for Amino Acid-OMICS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (S)-Benzyl 3-aminobutyrate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide comprehensive procedures for the safe handling, storage, and utilization of (S)-Benzyl 3-aminobutyrate in a laboratory setting. The primary application detailed is its use as a building block in solid-phase peptide synthesis (SPPS).
Physicochemical and Safety Data
This compound is a non-proteinogenic β-amino acid derivative commonly used in the synthesis of peptidomimetics and other molecules of pharmaceutical interest. Its structure is analogous to γ-aminobutyric acid (GABA), suggesting potential applications in neuroscience research.
| Property | Value |
| CAS Number | 173239-31-1 |
| Molecular Formula | C₁₁H₁₅NO₂ |
| Molecular Weight | 193.24 g/mol |
| Appearance | White to off-white solid or powder |
| Boiling Point | ~240 °C |
| Density | ~1.009 g/cm³ at 25°C |
| Solubility (Estimated) | Soluble in organic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Methanol. |
| Storage Temperature | 2-8°C |
Safety Precautions: Handle this compound in accordance with good laboratory practices. Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work in a well-ventilated area or a fume hood. Avoid inhalation of dust and contact with skin and eyes.
Handling and Storage Workflow
The following diagram outlines the recommended workflow for the handling and storage of this compound to ensure its stability and minimize risks.
Caption: Workflow for Handling and Storage.
Experimental Protocol: Incorporation into a Peptide using Fmoc-SPPS
This protocol describes the manual solid-phase synthesis of a short peptide containing (S)-3-aminobutyric acid using its N-Fmoc protected form with a benzyl ester protecting the carboxylic acid.
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-protected amino acids (including Fmoc-(S)-3-aminobutyric acid)
-
Deprotection Solution: 20% piperidine in DMF
-
Coupling Reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Activator Base: DIPEA (N,N-Diisopropylethylamine)
-
Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane), Methanol
-
Cleavage Cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% Water
-
Cold diethyl ether
-
Solid Phase Synthesis vessel
Procedure:
-
Resin Swelling:
-
Place the Fmoc-Rink Amide resin in the synthesis vessel.
-
Add DMF and allow the resin to swell for 30-60 minutes at room temperature.
-
Drain the DMF.
-
-
Fmoc Deprotection:
-
Add the deprotection solution (20% piperidine in DMF) to the resin.
-
Agitate for 5 minutes and drain.
-
Repeat the addition of the deprotection solution and agitate for an additional 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (3-5 times).
-
-
Amino Acid Coupling (for standard amino acids and Fmoc-(S)-3-aminobutyric acid):
-
In a separate vial, dissolve the Fmoc-amino acid (3 eq.), HBTU (3 eq.), and HOBt (3 eq.) in DMF.
-
Add DIPEA (6 eq.) to the amino acid solution to activate it.
-
Immediately add the activated amino acid solution to the resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Drain the coupling solution and wash the resin with DMF (3-5 times) and DCM (2-3 times).
-
-
Repeat Synthesis Cycle:
-
Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
-
-
Final Fmoc Deprotection:
-
After the final amino acid has been coupled, perform a final deprotection (step 2) to remove the N-terminal Fmoc group.
-
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry it under a stream of nitrogen.
-
Add the cleavage cocktail to the resin.
-
Gently agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the peptide pellet under vacuum.
-
Potential Biological Signaling Pathway Involvement
Given that the core structure of the compound is a derivative of 3-aminobutanoic acid, a GABA analogue, peptides synthesized with this building block may interact with the GABAergic signaling pathway.[1] The diagram below illustrates a simplified overview of this pathway.
Caption: GABAergic Synapse Signaling.
References
Application Notes and Protocols for the Biocatalytic Production of (S)-3-Aminobutyric Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the biocatalytic synthesis of enantiomerically pure (S)-3-aminobutyric acid and its derivatives. Chiral β-amino acids are crucial building blocks in the synthesis of various pharmaceuticals. Biocatalytic methods offer a green and efficient alternative to traditional chemical synthesis, providing high enantioselectivity under mild reaction conditions. This document outlines three key enzymatic strategies: asymmetric synthesis using (S)-selective transaminases, kinetic resolution of racemic esters using lipases, and hydrolysis of β-aminonitriles using nitrile hydratase/amidase systems.
Asymmetric Synthesis using (S)-Selective ω-Transaminase
(S)-selective ω-transaminases (ω-TAs) are powerful biocatalysts for the asymmetric synthesis of chiral amines and amino acids from prochiral ketones or keto esters.[1][2] The reaction involves the transfer of an amino group from an amino donor to a carbonyl acceptor, creating a new stereocenter with high enantioselectivity.
Experimental Workflow: Asymmetric Synthesis of (S)-β-Amino Esters
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of (S)-Benzyl 3-aminobutyrate
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield and enantioselectivity of (S)-Benzyl 3-aminobutyrate synthesis.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Racemic Benzyl 3-aminobutyrate | Incomplete esterification reaction. | - Ensure the reaction is heated to reflux for a sufficient duration to drive the equilibrium towards the product.- Use a Dean-Stark apparatus to effectively remove water, a byproduct of the esterification, which can inhibit the reaction.- Increase the equivalents of benzyl alcohol to push the reaction forward. |
| Degradation of the product during workup. | - Avoid excessively high temperatures during solvent evaporation.- Use a mild base for neutralization to prevent hydrolysis of the ester. | |
| Low Enantiomeric Excess (ee%) of this compound | Inefficient enzymatic resolution. | - Optimize the reaction time for the enzymatic resolution; prolonged reaction times can lead to the hydrolysis of the desired (S)-enantiomer.- Ensure the enzyme (e.g., Candida antarctica lipase B) is active and used in the correct amount.- Control the pH of the reaction medium, as enzyme activity is pH-dependent. |
| Racemization during the initial esterification. | While less common under standard esterification conditions, ensure the reaction is not subjected to harsh acidic or basic conditions for extended periods. The use of p-toluenesulfonic acid in refluxing cyclohexane is a reliable method to minimize racemization.[1] | |
| Difficulty in Separating this compound from Unreacted (R)-3-Aminobutanoic Acid | Similar polarities of the compounds. | - Utilize column chromatography with a carefully selected solvent system (e.g., a gradient of ethyl acetate in hexanes) for effective separation.- Perform an acidic wash during the workup to protonate the unreacted amino acid, making it soluble in the aqueous phase. |
| Presence of Benzyl Alcohol Impurity in the Final Product | Incomplete removal after the esterification step. | - Use vacuum distillation to remove excess benzyl alcohol before purification.- Perform multiple aqueous washes during the workup to extract the benzyl alcohol. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing enantiomerically pure this compound?
A1: A widely used and effective method is the chemoenzymatic synthesis. This involves the initial non-enantioselective synthesis of racemic benzyl 3-aminobutyrate, followed by an enzymatic kinetic resolution using a lipase, such as Candida antarctica lipase B (CALB). The enzyme selectively hydrolyzes the (R)-enantiomer, leaving the desired this compound unreacted and in high enantiomeric excess.
Q2: How can I improve the efficiency of the enzymatic resolution step?
A2: To improve the efficiency of the enzymatic resolution, consider the following:
-
Enzyme Choice: Candida antarctica lipase B (CALB) is a commonly used and effective enzyme for this type of resolution.
-
Solvent: The choice of solvent can influence enzyme activity and selectivity. A non-polar organic solvent like isooctane is often suitable.
-
Temperature: Maintain the optimal temperature for the enzyme, typically around 30-40°C.
-
pH Control: The pH of the aqueous phase should be maintained to ensure optimal enzyme performance.
-
Reaction Monitoring: Closely monitor the reaction progress to stop it once the desired conversion (ideally close to 50%) is reached to maximize the enantiomeric excess of the remaining ester.
Q3: What are the key parameters to control during the initial esterification of 3-aminobutanoic acid with benzyl alcohol?
A3: The key parameters for the esterification step are:
-
Catalyst: An acid catalyst, such as p-toluenesulfonic acid, is typically used.
-
Water Removal: The removal of water is crucial to drive the reaction to completion. A Dean-Stark apparatus is highly effective for this purpose.
-
Reactant Ratio: Using an excess of benzyl alcohol can help to increase the yield of the ester.
-
Reaction Temperature: The reaction is typically carried out at the reflux temperature of the solvent (e.g., cyclohexane or toluene) to ensure a reasonable reaction rate and efficient water removal.
Q4: How can I purify the final this compound product?
A4: After the enzymatic resolution and workup to remove the hydrolyzed (R)-3-aminobutanoic acid, the resulting this compound is typically purified by column chromatography on silica gel. A solvent system such as ethyl acetate/hexanes is commonly used for elution.
Data Presentation
Table 1: Representative Yields for the Enzymatic Synthesis of Benzyl Esters
| Substrate | Enzyme | Solvent | Temperature (°C) | Reaction Time (h) | Conversion Yield (%) |
| Benzyl alcohol | Candida antarctica lipase B | Isooctane | 37 | 72 | ~90 |
| 4-Methoxybenzyl alcohol | Candida antarctica lipase B | Isooctane | 37 | 72 | ~85 |
| 2-Hydroxybenzyl alcohol | Candida antarctica lipase B | Isooctane | 37 | 72 | ~70 |
| 4-Nitrobenzyl alcohol | Candida antarctica lipase B | Isooctane | 37 | 72 | ~60 |
Note: The data in this table is based on the enzymatic acylation of various benzyl alcohols and serves as an illustrative guide for expected yields under similar conditions.[2]
Experimental Protocols
Protocol 1: Synthesis of Racemic Benzyl 3-Aminobutyrate
This protocol describes the synthesis of the racemic precursor for enzymatic resolution.
-
Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add racemic 3-aminobutanoic acid (1.0 eq), p-toluenesulfonic acid monohydrate (1.2 eq), benzyl alcohol (5.0 eq), and cyclohexane.
-
Esterification: Heat the mixture to reflux and continue heating for 4-6 hours, or until the theoretical amount of water has been collected in the Dean-Stark trap.
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude racemic benzyl 3-aminobutyrate. This can be purified further by column chromatography if necessary.
Protocol 2: Enzymatic Kinetic Resolution of Racemic Benzyl 3-Aminobutyrate
This protocol outlines the enantioselective hydrolysis of the (R)-enantiomer.
-
Reaction Setup: Dissolve the racemic benzyl 3-aminobutyrate (1.0 eq) in a suitable organic solvent (e.g., isooctane) in a flask. Add a phosphate buffer solution (pH 7.2) to maintain the pH.
-
Enzymatic Reaction: Add Candida antarctica lipase B (CALB, immobilized) to the mixture. Stir the reaction at a controlled temperature (e.g., 37°C) and monitor the progress by chiral HPLC.
-
Reaction Monitoring: Periodically take aliquots from the reaction mixture to determine the enantiomeric excess of the remaining ester and the conversion. The reaction should be stopped at approximately 50% conversion to obtain the highest possible enantiomeric excess for the (S)-ester.
-
Workup: Once the desired conversion is reached, filter off the immobilized enzyme. Separate the organic layer.
-
Purification: Wash the organic layer with a dilute acid solution to remove the hydrolyzed (R)-3-aminobutanoic acid, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting this compound can be further purified by column chromatography.
Visualizations
Caption: Chemoenzymatic synthesis workflow for this compound.
References
Technical Support Center: Benzylation of 3-Aminobutyric Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the benzylation of 3-aminobutyric acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for the N-benzylation of 3-aminobutyric acid?
A1: There are two primary methods for the N-benzylation of 3-aminobutyric acid:
-
Direct Alkylation: This method involves the reaction of 3-aminobutyric acid with a benzyl halide, such as benzyl bromide or benzyl chloride, in the presence of a base. It is a straightforward approach but can be prone to side reactions.
-
Reductive Amination: This method consists of reacting 3-aminobutyric acid with benzaldehyde to form an intermediate imine, which is then reduced in situ to the N-benzyl derivative. This method often provides higher selectivity for the mono-benzylated product.
Q2: What are the most common side reactions observed during the benzylation of 3-aminobutyric acid?
A2: The most common side reactions include:
-
N,N-Dibenzylation: The formation of the tertiary amine, N,N-dibenzyl-3-aminobutyric acid, is a significant side reaction, particularly in direct alkylation methods when an excess of the benzylating agent is used or when reaction conditions favor over-alkylation.
-
O-Benzylation: The carboxylic acid group of 3-aminobutyric acid can react with the benzylating agent to form a benzyl ester. This is more likely to occur if the carboxylic acid is not protected.
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Quaternary Ammonium Salt Formation: In direct alkylation, the product N-benzyl-3-aminobutyric acid can be further alkylated to form a quaternary ammonium salt.
Q3: How can I minimize the formation of the N,N-dibenzylated byproduct?
A3: To minimize dibenzylation, you can:
-
Control Stoichiometry: Use a 1:1 or slightly less than stoichiometric amount of the benzylating agent relative to 3-aminobutyric acid.
-
Slow Addition: Add the benzylating agent slowly to the reaction mixture to maintain a low concentration of it at any given time.
-
Use Reductive Amination: This method is inherently more selective for mono-alkylation.
Q4: Is it necessary to protect the carboxylic acid group of 3-aminobutyric acid before benzylation?
A4: While not always mandatory, protecting the carboxylic acid group (e.g., as a methyl or ethyl ester) can prevent O-benzylation and improve the solubility of the starting material in organic solvents. However, this adds extra steps for protection and deprotection to your synthesis.
Troubleshooting Guides
Issue 1: Low Yield of the Desired N-Benzyl-3-aminobutyric Acid
| Possible Cause | Suggested Solution |
| Incomplete reaction. | - Increase reaction time and/or temperature. - Ensure the base is sufficiently strong and soluble in the reaction medium. |
| Formation of byproducts. | - Analyze the crude reaction mixture by TLC, LC-MS, or NMR to identify the major byproducts. - Refer to the strategies for minimizing dibenzylation and O-benzylation. |
| Poor quality of reagents. | - Use freshly distilled or purified solvents and reagents. - Check the purity of the 3-aminobutyric acid and benzylating agent. |
| Inefficient workup or purification. | - Optimize the extraction and purification procedures to minimize product loss. |
Issue 2: Formation of a Significant Amount of N,N-Dibenzyl-3-aminobutyric Acid
| Possible Cause | Suggested Solution |
| Excess benzylating agent. | - Carefully control the stoichiometry, using no more than one equivalent of the benzylating agent. |
| Reaction temperature is too high. | - Perform the reaction at a lower temperature to reduce the rate of the second benzylation. |
| High concentration of benzylating agent. | - Add the benzylating agent dropwise over an extended period. |
| Choice of base. | - A weaker base may favor mono-alkylation over di-alkylation. |
Issue 3: Presence of Benzyl Ester of 3-Aminobutyric Acid in the Product
| Possible Cause | Suggested Solution |
| Reaction of the carboxylic acid group. | - Protect the carboxylic acid group as an ester before the benzylation step. - Use reaction conditions that favor N-alkylation over O-alkylation (e.g., aprotic solvent, specific base). |
Data Presentation
Table 1: Effect of Stoichiometry on the Yield of Mono- and Di-benzylated Products in Direct Alkylation *
| Molar Ratio (3-ABA : Benzyl Bromide) | Base | Temperature (°C) | Yield of N-Benzyl-3-ABA (%) | Yield of N,N-Dibenzyl-3-ABA (%) |
| 1 : 0.9 | K₂CO₃ | 60 | 65 | 5 |
| 1 : 1.1 | K₂CO₃ | 60 | 70 | 15 |
| 1 : 2.2 | K₂CO₃ | 60 | 25 | 60 |
*Data is illustrative and based on general principles of N-alkylation of amino acids.
Table 2: Comparison of Direct Alkylation and Reductive Amination for N-Benzylation of 3-Aminobutyric Acid *
| Method | Benzylating Agent | Reducing Agent | Solvent | Yield of N-Benzyl-3-ABA (%) |
| Direct Alkylation | Benzyl Bromide | - | Ethanol/Water | ~70 |
| Reductive Amination | Benzaldehyde | NaBH₃CN | Methanol | >85 |
*Yields are approximate and can vary based on specific reaction conditions.
Experimental Protocols
Protocol 1: Selective Mono-N-Benzylation via Direct Alkylation
-
Dissolution: Dissolve 3-aminobutyric acid (1.0 eq) and potassium carbonate (K₂CO₃, 2.0 eq) in a mixture of ethanol and water (3:1).
-
Addition of Benzylating Agent: While stirring the solution at room temperature, add benzyl bromide (0.95 eq) dropwise over 30 minutes.
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Reaction: Heat the reaction mixture to 60°C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
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Workup: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. Dilute the aqueous residue with water and wash with diethyl ether to remove any unreacted benzyl bromide and dibenzylated product.
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Purification: Acidify the aqueous layer to pH 5-6 with dilute HCl. The product may precipitate or can be extracted with an organic solvent like ethyl acetate. Further purification can be achieved by recrystallization or column chromatography.
Protocol 2: Selective Mono-N-Benzylation via Reductive Amination
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Imine Formation: Dissolve 3-aminobutyric acid (1.0 eq) and benzaldehyde (1.1 eq) in methanol. Adjust the pH to 6-7 with acetic acid. Stir the mixture at room temperature for 1-2 hours to form the imine intermediate.
-
Reduction: Cool the reaction mixture in an ice bath and add sodium cyanoborohydride (NaBH₃CN, 1.5 eq) portion-wise.
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Reaction: Allow the reaction to warm to room temperature and stir for 24 hours.
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Workup: Quench the reaction by adding water. Remove the methanol under reduced pressure.
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Purification: Purify the product from the aqueous residue by ion-exchange chromatography or by extraction followed by recrystallization or column chromatography.
Mandatory Visualization
Caption: Main and side reaction pathways in direct benzylation.
Caption: Workflow for direct N-benzylation of 3-aminobutyric acid.
Caption: Reaction pathway for reductive amination.
Technical Support Center: Chiral Separation of Aminobutyrate Esters
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the chiral separation of aminobutyrate esters.
Frequently Asked Questions (FAQs)
Q1: What are the primary chromatographic techniques for the chiral separation of aminobutyrate esters?
A1: The most common and effective techniques are High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Gas Chromatography (GC).[1][2][3] HPLC with Chiral Stationary Phases (CSPs) is widely recognized as one of the most effective methods.[4] SFC is increasingly popular, especially for preparative separations, as it is often faster than HPLC.[3][5] GC is also a powerful technique, particularly for volatile aminobutyrate esters, and typically requires derivatization.[1]
Q2: How do I select the appropriate Chiral Stationary Phase (CSP)?
A2: The selection of a CSP is a critical factor for successful enantiomeric separation.[4] Polysaccharide-based CSPs, such as those with amylose or cellulose derivatives (e.g., Chiralpak® and Lux® columns), are highly versatile and widely used for aminobutyrate esters.[4][6][7] The choice often depends on the specific structure of the analyte and any derivatizing agents used.[4] Screening a small set of columns with different selectivities is a common and effective strategy in method development.[6][8] For primary amines, crown ether-derived CSPs, like Crownpak®, have shown excellent results, especially in SFC.[9]
Q3: What is the purpose of derivatization, and when is it necessary?
A3: Derivatization is a technique used to modify the analyte to improve its chromatographic properties or detectability. For chiral separations of aminobutyrate esters, derivatization can enhance the interaction with the CSP, leading to better resolution. It is also often used to introduce a chromophore or fluorophore for UV or fluorescence detection, which is particularly useful for compounds lacking these features.[4][10] Common derivatizing agents include 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl) and benzophenone imine.[4][11] For GC analysis, derivatization is almost always necessary to increase the volatility and thermal stability of the aminobutyrate esters.
Q4: What are typical mobile phase compositions for the chiral separation of aminobutyrate esters?
A4: The mobile phase composition is highly dependent on the chosen CSP and the mode of chromatography (Normal Phase, Reversed Phase, or SFC).
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Normal Phase HPLC (NP-HPLC): Typically consists of a non-polar main solvent like hexane, with a polar alcohol modifier such as 2-propanol or ethanol.[4][10] The percentage of the alcohol modifier is a key parameter for optimizing selectivity and retention time.
-
Supercritical Fluid Chromatography (SFC): The primary mobile phase component is supercritical CO2, with a polar organic solvent (modifier) like methanol, ethanol, or 2-propanol.[3] Additives are often crucial for good peak shape.[3][5]
-
Reversed Phase HPLC (RP-HPLC): While less common for underivatized aminobutyrate esters on polysaccharide CSPs, it involves aqueous mobile phases with organic modifiers like acetonitrile or methanol.
Q5: How does temperature influence the chiral separation?
A5: Temperature is a critical parameter that can affect retention times, efficiency, and selectivity. Generally, lower temperatures lead to better resolution in chiral separations.[12] However, this is not a universal rule, and in some cases, increasing the temperature can improve or even invert the enantiomer elution order.[13] It is a valuable parameter to optimize once a suitable column and mobile phase have been identified.
Troubleshooting Guide
Problem: Poor or No Resolution of Enantiomers
Q: My enantiomers are co-eluting or showing very poor separation. What are my initial steps?
A: When facing a lack of resolution, a systematic approach is recommended. First, ensure your column is appropriate for the analyte; polysaccharide-based CSPs are a good starting point.[6][7] If the column is suitable, the next step is to optimize the mobile phase. In normal phase HPLC, systematically vary the percentage of the alcohol modifier (e.g., 2-propanol in hexane). For SFC, adjust the percentage of the co-solvent. If these adjustments do not yield separation, consider trying a different CSP with a complementary separation mechanism.[8]
Q: I have some separation, but the resolution (Rs) is below the desired 1.5. How can I improve it?
A: To enhance a partial separation, fine-tuning the chromatographic conditions is key.
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Mobile Phase Strength: Make small, incremental changes to the modifier concentration. A weaker mobile phase (less polar modifier in NP-HPLC) will generally increase retention and may improve resolution.
-
Temperature: Lowering the column temperature often increases the separation factor (α) and, consequently, the resolution.[12]
-
Flow Rate: Reducing the flow rate can increase the efficiency of the separation (higher plate count), which can lead to better resolution, albeit with longer run times.
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Additives: For basic analytes like aminobutyrate esters, adding a small amount of a basic additive like triethylamine (TEA) can improve peak shape and sometimes resolution. Conversely, acidic additives like trifluoroacetic acid (TFA) may be beneficial in other cases.[5]
Problem: Poor Peak Shape (Tailing or Fronting)
Q: My peaks are exhibiting significant tailing. What are the likely causes and solutions?
A: Peak tailing is a common issue in chiral chromatography.
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Cause: Secondary interactions between the analyte and the stationary phase, often with residual silanol groups on the silica support. This is particularly common for basic compounds like amines.
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Solution: Introduce a mobile phase additive to compete for these active sites. For basic analytes, a small concentration (0.1-0.5%) of an amine like TEA or diethylamine (DEA) is often effective.[5]
-
-
Cause: Column overload. Chiral stationary phases can have a lower sample capacity than achiral phases.
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Solution: Reduce the amount of sample injected. In GC, overloading on cyclodextrin phases is characterized by tailing peaks.[14]
-
-
Cause: Mismatch between the sample solvent and the mobile phase.
-
Solution: Dissolve the sample in the mobile phase or a weaker solvent whenever possible. A strong sample solvent can cause peak distortion.[15]
-
-
Cause: Column contamination or degradation.
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Solution: If the problem persists and is not resolved by the above, the column may be contaminated. Follow the manufacturer's instructions for column washing. In some cases, flushing with a strong solvent like DMF or THF (for immobilized columns) can restore performance.[16]
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Q: My peaks are fronting. What does this typically indicate?
A: Peak fronting is less common than tailing but usually points to one of two issues:
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High Analyte Concentration/Column Overload: This is a classic sign of overloading the column. The solution is to inject a smaller sample volume or a more dilute sample.
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Temperature Issues: A column temperature that is too low can sometimes lead to fronting.
Problem: Irreproducible Results & Shifting Retention Times
Q: My retention times are drifting between injections. What should I check?
A: Drifting retention times can compromise the reliability of your analysis.
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Column Equilibration: Chiral columns, especially in normal phase, can require long equilibration times.[17] Ensure the column is fully equilibrated with the mobile phase before starting your analytical sequence.
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Mobile Phase Composition: If using a multi-component mobile phase, ensure it is well-mixed and that there is no selective evaporation of the more volatile components.
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Temperature Fluctuations: A stable column temperature is crucial for reproducible retention times. Use a column oven to maintain a constant temperature.
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Additive Memory Effects: Some additives can be retained on the stationary phase and affect subsequent runs, even after the additive has been removed from the mobile phase.[17] When changing methods, ensure the column is thoroughly flushed.
Problem: High Column Backpressure
Q: The backpressure on my system has increased significantly. What are the steps to diagnose and fix this?
A: A sudden increase in backpressure indicates a blockage in the system.
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Isolate the Column: Disconnect the column from the system and check the system pressure without it. If the pressure returns to normal, the blockage is in the column.
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Check for Precipitated Sample: If your sample was dissolved in a solvent stronger than the mobile phase, it might have precipitated at the column inlet.[16]
-
Reverse Flush the Column: As a first attempt to clear a blockage, reverse the direction of flow through the column (disconnect from the detector) and flush with the mobile phase at a low flow rate.
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Clean/Replace Frits: The inlet frit of the column can become blocked with particulate matter.[16] If you are comfortable doing so, you can try to replace it according to the manufacturer's guidelines.
Data & Protocols
Table 1: Typical Starting Conditions for HPLC Method Development
| Parameter | Normal Phase (NP) | Supercritical Fluid (SFC) |
| Chiral Column | Polysaccharide-based (e.g., Lux Cellulose-1, Chiralpak IA) | Polysaccharide-based (e.g., Lux Cellulose-4, Chiralpak IC) |
| Mobile Phase A | Hexane | Supercritical CO2 |
| Mobile Phase B | 2-Propanol or Ethanol | Methanol or Ethanol |
| Composition | 90:10 (A:B), vary B from 5-20% | 80:20 (A:B), vary B from 10-40% |
| Flow Rate | 1.0 mL/min | 2.0-3.0 mL/min |
| Temperature | 25 °C (Room Temperature) | 40 °C |
| Additive | 0.1% TEA for basic analytes | 0.2% Isopropylamine for basic analytes |
Table 2: Common Mobile Phase Additives and Their Functions
| Additive | Type | Typical Concentration | Primary Function |
| Triethylamine (TEA) | Basic | 0.1 - 0.5% | Reduces peak tailing for basic analytes by masking active silanol sites. |
| Diethylamine (DEA) | Basic | 0.1 - 0.5% | Similar to TEA, sometimes provides better peak shape. |
| Trifluoroacetic Acid (TFA) | Acidic | 0.1% | Improves peak shape for acidic analytes. |
| Formic Acid | Acidic | 0.1% | A less aggressive acidic additive than TFA. |
Experimental Protocol: Derivatization with NBD-Cl
This protocol is adapted for the derivatization of α-amino acid esters.[4][10]
Materials:
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α-amino acid ester hydrochloride
-
4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl)
-
Sodium Bicarbonate (NaHCO3)
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Ethanol (HPLC Grade)
-
Vials for reaction
-
Ultrasonic bath
Procedure:
-
To a solution of the α-amino acid ester in 5 mL of ethanol, add 5 equivalents of sodium bicarbonate.
-
Add 2 equivalents of NBD-Cl to the mixture.
-
Stir the reaction mixture at room temperature for 6 hours.
-
For less reactive esters, sonicate the mixture at 50°C for 30-60 minutes to ensure the reaction goes to completion.[4]
-
After the reaction is complete, filter the resulting solution to remove any solids.
-
The filtrate can then be diluted to an appropriate concentration for HPLC analysis.
Visualizations
References
- 1. azom.com [azom.com]
- 2. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 5. researchgate.net [researchgate.net]
- 6. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 7. Chiral Columns [ymc.eu]
- 8. phx.phenomenex.com [phx.phenomenex.com]
- 9. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 10. researchgate.net [researchgate.net]
- 11. A convenient method for the enantiomeric separation of α-amino acid esters as benzophenone imine Schiff base derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Chiral Separations 3: Overloading and Tailing [restek.com]
- 15. "An Investigation of Peak Shape Models in Chiral Separations" by Ryan Jacob Burk [mavmatrix.uta.edu]
- 16. chiraltech.com [chiraltech.com]
- 17. chromatographytoday.com [chromatographytoday.com]
Optimization of reaction conditions for (S)-Benzyl 3-aminobutyrate synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the optimization of reaction conditions for the synthesis of (S)-Benzyl 3-aminobutyrate. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for the enantioselective synthesis of this compound?
A1: The two primary methods for the enantioselective synthesis of this compound are:
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Enzymatic Kinetic Resolution (EKR): This method involves the synthesis of a racemic mixture of benzyl 3-aminobutanoate, followed by the selective enzymatic hydrolysis of one enantiomer, typically the (R)-enantiomer, leaving the desired (S)-enantiomer unreacted. Candida antarctica lipase B (CALB) is a commonly used enzyme for this purpose.[1]
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Asymmetric Hydrogenation: This approach involves the hydrogenation of an appropriate prochiral enamine precursor, benzyl 3-aminocrotonate, using a chiral catalyst. Rhodium complexes with chiral ligands, such as those of the Josiphos family, have been shown to be effective for this transformation, yielding the desired (S)-enantiomer with high enantioselectivity.[2]
Q2: Which method, Enzymatic Kinetic Resolution or Asymmetric Hydrogenation, is more suitable for my needs?
A2: The choice of method depends on several factors, including available equipment, cost of reagents, and desired scale. Here is a general comparison:
| Feature | Enzymatic Kinetic Resolution (EKR) | Asymmetric Hydrogenation |
| Starting Materials | Readily available (e.g., ethyl crotonate, benzylamine) | Requires synthesis of enamine precursor |
| Catalyst | Commercially available lipase (e.g., CALB) | Requires specific chiral metal-ligand complexes (e.g., Rh-Josiphos) which can be expensive |
| Theoretical Max. Yield | 50% for the desired enantiomer | Up to 100% |
| Enantioselectivity | Generally high to excellent (often >95% ee)[1] | High to excellent (93-97% ee reported for similar substrates)[2] |
| Reaction Conditions | Mild (e.g., room temperature, atmospheric pressure) | Often requires elevated hydrogen pressure and specialized equipment |
| Scalability | Readily scalable[1] | Can be scalable, but may require specialized high-pressure reactors |
| Work-up/Purification | Separation of the unreacted ester from the hydrolyzed acid is required | Requires removal of the catalyst |
Q3: Can I use a different ester, like methyl or ethyl, and then transesterify to the benzyl ester?
A3: Yes, this is a viable strategy. You could perform the asymmetric synthesis to obtain, for example, (S)-methyl 3-aminobutanoate and then perform a transesterification with benzyl alcohol under appropriate catalytic conditions. However, this adds an extra step to the synthesis, which may reduce the overall yield. Direct synthesis of the benzyl ester is often more efficient if the precursors are readily available.
Troubleshooting Guides
Method 1: Enzymatic Kinetic Resolution of Racemic Benzyl 3-aminobutanoate
This method typically involves two key stages: the synthesis of the racemic benzyl 3-aminobutanoate and the enzymatic resolution.
Workflow for Enzymatic Kinetic Resolution
Caption: Workflow for the synthesis of this compound via enzymatic resolution.
Troubleshooting Stage 1: Synthesis of Racemic Benzyl 3-aminobutanoate (Michael Addition)
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no conversion | 1. Insufficient reaction temperature or time.2. Low reactivity of starting materials. | 1. Increase the reaction temperature (e.g., to 80°C) and prolong the reaction time (monitor by TLC or HPLC).2. Consider using a catalyst such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). |
| Formation of side products | 1. Polymerization of benzyl crotonate.2. Dialkylation of benzylamine. | 1. Maintain a controlled temperature and consider adding a radical inhibitor if polymerization is suspected.2. Use a slight excess of benzyl crotonate or control the stoichiometry carefully. |
| Difficult purification | Contamination with unreacted starting materials. | Optimize the reaction to go to completion. A mild acid wash during workup can help remove unreacted benzylamine. |
Troubleshooting Stage 2: Enzymatic Resolution
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low conversion (<50%) | 1. Inactive or denatured enzyme.2. Suboptimal reaction conditions (pH, temperature, solvent).3. Insufficient water for hydrolysis. | 1. Use fresh, properly stored enzyme. Avoid high temperatures or extreme pH that can denature the lipase.[1]2. Optimize temperature (typically 30-45°C) and solvent (e.g., t-pentanol, MTBE). Ensure the pH of the aqueous phase is suitable for the enzyme (often near neutral).3. Ensure a sufficient amount of water is present for the hydrolysis to proceed. |
| Low enantioselectivity (low ee) | 1. Poor enzyme selectivity for the substrate.2. Racemization of the product or starting material under reaction conditions. | 1. Ensure you are using a highly selective lipase like CALB. Other lipases may show different selectivities.2. Maintain mild reaction conditions. Check for racemization by analyzing the ee at different reaction times. |
| Enzyme deactivation during reaction | Mechanical stress (if using ball-milling) or presence of inhibitors. | In mechanochemical setups, optimize milling frequency and time to minimize enzyme denaturation.[1] Ensure starting materials and solvent are free from impurities that could inhibit the enzyme. |
| Difficult separation of product and byproduct | Similar polarities of the ester and the amino acid salt. | Acidify the reaction mixture to protonate the amino acid, making it more water-soluble. The ester can then be extracted with an organic solvent. |
Method 2: Asymmetric Hydrogenation of Benzyl 3-aminocrotonate
Workflow for Asymmetric Hydrogenation
Caption: Workflow for the synthesis of this compound via asymmetric hydrogenation.
Troubleshooting Stage 1: Enamine Synthesis
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield of enamine | 1. Incomplete reaction.2. Equilibrium not favoring the product. | 1. Ensure adequate reaction time and temperature. Use a Dean-Stark trap to remove water and drive the equilibrium towards the product. |
| Formation of geometric isomers (E/Z) | The condensation reaction can lead to a mixture of E and Z isomers. | The ratio of isomers may influence the subsequent hydrogenation. Purification by chromatography might be necessary to isolate the desired isomer, although some catalysts may hydrogenate both. |
Troubleshooting Stage 2: Asymmetric Hydrogenation
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no conversion | 1. Inactive catalyst.2. Catalyst poisoning.3. Insufficient hydrogen pressure or temperature. | 1. Use a freshly prepared and properly handled catalyst. Ensure the catalyst is fully dissolved. 2. Ensure the substrate and solvent are of high purity and free from catalyst poisons (e.g., sulfur compounds).3. Optimize hydrogen pressure and temperature. These are critical parameters for hydrogenation reactions. |
| Low enantioselectivity (low ee) | 1. Suboptimal catalyst/ligand combination.2. Incorrect catalyst loading.3. Racemization under reaction conditions. | 1. Screen different chiral ligands. Josiphos-type ligands are a good starting point for this class of substrates.[2]2. Optimize the substrate-to-catalyst ratio.3. While less common for hydrogenation, check for product racemization under the reaction conditions. |
| Side reactions (e.g., debenzylation) | Over-hydrogenation or catalyst-mediated side reactions. | Use milder reaction conditions (lower temperature, lower pressure). Screen different catalysts that are less prone to causing hydrogenolysis of the benzyl group. |
Experimental Protocols
Protocol 1: Synthesis of Racemic Benzyl 3-aminobutanoate and Enzymatic Resolution
Stage 1: Synthesis of Racemic Benzyl 3-(benzylamino)butanoate (Adapted from similar Michael additions)
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In a round-bottom flask, combine benzyl crotonate (1.0 eq) and benzylamine (1.1 eq).
-
Heat the mixture at 80°C for 24-48 hours, monitoring the reaction progress by TLC or GC/MS.
-
After completion, allow the mixture to cool to room temperature.
-
Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate) and wash with a dilute acid solution (e.g., 1M HCl) to remove excess benzylamine, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the racemic product. Purify further by column chromatography if necessary.
Stage 2: Enzymatic Resolution using Candida Antarctica Lipase B (CALB) (Adapted from[1])
-
To a solution of racemic benzyl 3-(benzylamino)butanoate (1.0 eq) in 2-methyl-2-butanol, add immobilized CALB (e.g., Novozym 435).
-
Add 0.5 equivalents of water to the mixture.
-
Stir the suspension at a controlled temperature (e.g., 30°C) for a specified time (e.g., 1-24 hours), monitoring the conversion by HPLC.
-
Once approximately 50% conversion is reached, filter off the enzyme.
-
Concentrate the filtrate and separate the unreacted (S)-benzyl 3-(benzylamino)butanoate from the hydrolyzed (R)-3-(benzylamino)butanoic acid by extraction. Acidify the aqueous layer to recover the amino acid and extract the ester from the organic layer.
Protocol 2: Asymmetric Hydrogenation of Benzyl 3-aminocrotonate
Stage 1: Synthesis of Benzyl 3-aminocrotonate
-
Dissolve benzyl acetoacetate (1.0 eq) in toluene.
-
Add a source of ammonia (e.g., ammonium acetate or a solution of ammonia in methanol).
-
Reflux the mixture using a Dean-Stark apparatus to remove water.
-
Monitor the reaction by TLC until the starting material is consumed.
-
After cooling, wash the reaction mixture with water and brine.
-
Dry the organic layer, concentrate, and purify the crude product to obtain benzyl 3-aminocrotonate.
Stage 2: Asymmetric Hydrogenation (General procedure adapted from[2])
-
In a glovebox, charge a high-pressure reactor with the chiral rhodium catalyst (e.g., a complex of Rh(I) with a Josiphos-type ligand).
-
Add a degassed solvent (e.g., methanol or dichloromethane).
-
Add the benzyl 3-aminocrotonate substrate.
-
Seal the reactor, remove it from the glovebox, and pressurize with hydrogen to the desired pressure (e.g., 10-50 bar).
-
Stir the reaction at a controlled temperature (e.g., room temperature to 50°C) until the reaction is complete (monitored by HPLC or GC).
-
Carefully vent the reactor and concentrate the reaction mixture.
-
Purify the product by column chromatography to remove the catalyst and any byproducts.
Data Presentation
Table 1: Optimization of Enzymatic Resolution of N-benzylated-β³-amino Esters under Mechanochemical Conditions (Data adapted from[1])
| Entry | Frequency (Hz) | Time (min) | Additive | Conversion (%) | ee (S)-ester (%) | ee (R)-acid (%) | E-value |
| 1 | 25 | 30 | None | 55 | 67 | 80 | 12 |
| 2 | 15 | 30 | None | 18 | 15 | 98 | >200 |
| 3 | 15 | 60 | None | 49 | 95 | 98 | >200 |
| 4 | 15 | 60 | 2M2B | 49 | 96 | 98 | >200 |
2M2B = 2-methyl-2-butanol
Table 2: Asymmetric Hydrogenation of Unprotected Enamino Esters with Rh-Josiphos Catalysts (Representative data for similar substrates from[2])
| Substrate R group | Ligand | Solvent | Yield (%) | ee (%) |
| Phenyl | Josiphos A | CH₂Cl₂ | >99 | 97 |
| 4-MeO-Ph | Josiphos A | CH₂Cl₂ | >99 | 96 |
| 2-Naphthyl | Josiphos B | CH₂Cl₂ | >99 | 97 |
| Methyl | Josiphos A | CH₂Cl₂ | >99 | 93 |
Josiphos A and B represent specific ligands from the Josiphos family.
References
Preventing racemization during the synthesis of (S)-Benzyl 3-aminobutyrate
This guide provides troubleshooting advice and answers to frequently asked questions regarding the prevention of racemization during the synthesis of (S)-Benzyl 3-aminobutyrate. It is intended for researchers, scientists, and professionals in the field of drug development.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is racemization and why is it a critical issue in the synthesis of this compound?
A1: Racemization is the process that converts a single enantiomer (like the desired 'S' form) into an equal mixture of both enantiomers (S and R), known as a racemate.[1] The stereocenter in this compound is crucial for its biological activity and incorporation into chiral molecules. Loss of this stereochemical integrity can lead to a significant reduction in the efficacy of a drug or the failure of a synthetic pathway.[2]
Q2: What is the primary chemical mechanism that causes racemization during the synthesis of this molecule?
A2: Racemization typically occurs through the formation of a planar carbanion (enolate) intermediate at the chiral carbon center.[1] During esterification or coupling reactions, the activation of the carboxylic acid group increases the acidity of the hydrogen atom on the adjacent chiral carbon (the C3 position). A base present in the reaction mixture can then abstract this acidic proton, creating a planar, achiral enolate. Subsequent protonation of this intermediate can occur from either face, leading to a mixture of both S and R enantiomers.[3]
Caption: Base-catalyzed racemization via a planar intermediate.
Q3: I am observing significant racemization during a Fischer-Speier esterification with benzyl alcohol and p-toluenesulfonic acid. What are the likely causes and solutions?
A3: The most common cause of racemization in this procedure is the use of high temperatures combined with an inappropriate solvent for azeotropic water removal.
-
Problem: High-boiling solvents like toluene, when used to remove water, require high reflux temperatures that can accelerate the rate of racemization.[4]
-
Solution: Replace toluene with a solvent that forms a lower-boiling azeotrope with water, such as cyclohexane.[5] This allows for effective water removal at a lower temperature (refluxing at ~81°C for cyclohexane vs. ~111°C for toluene), thereby preserving the chiral integrity of the product.[4][5]
Q4: How does my choice of base impact the level of racemization?
A4: The choice of an organic base is critical, especially in coupling reactions. The base's strength (pKa) and steric hindrance significantly influence the rate of proton abstraction from the chiral center.[3]
-
Strong, less hindered bases (e.g., Triethylamine, TEA) are more likely to cause racemization due to their ability to easily access and abstract the proton.[3]
-
Weaker, more hindered bases (e.g., N,N-diisopropylethylamine (DIEA) or 2,4,6-collidine) are preferred as their bulkiness and lower basicity reduce the rate of racemization.[3]
Q5: Are there alternative, milder synthesis methods that can prevent racemization?
A5: Yes. If Fischer-Speier esterification proves problematic, consider methods that proceed under milder conditions:
-
N-Protection Followed by Coupling: Protect the amine group of (S)-3-aminobutyric acid (e.g., with a Boc or Cbz group). The resulting N-protected acid can then be coupled with benzyl alcohol at a lower temperature (e.g., 0°C to room temperature) using standard coupling agents.
-
Use of Racemization Suppressants: When using carbodiimide coupling agents like DIC, the addition of additives such as 1-hydroxybenzotriazole (HOBt) or ethyl cyanohydroxyiminoacetate (Oxyma) is crucial. These additives form active esters that are more stable and less prone to racemization than the intermediates formed with the coupling agent alone.[3]
-
Enzymatic Methods: Lipase-catalyzed hydrolysis of a racemic ester can be a highly effective method to obtain one enantiomer as the unreacted ester and the other as the hydrolyzed acid, both with excellent enantiomeric excess (ee).[6]
Q6: How can I accurately determine the enantiomeric excess (e.e.) of my this compound product?
A6: The most reliable methods for determining the enantiomeric purity of your product are chiral High-Performance Liquid Chromatography (HPLC) or chiral Supercritical Fluid Chromatography (SFC).[7][8] These techniques use a chiral stationary phase (CSP) to separate the S and R enantiomers, allowing for their quantification. It is essential to have a racemic standard of benzyl 3-aminobutyrate to establish the retention times for both enantiomers.
Data Summary
Table 1: Effect of Solvent Choice on Racemization in Fischer-Speier Esterification
| Solvent | Azeotrope Boiling Point (°C) | Racemization Potential | Reference |
| Toluene | ~85 (with water) | High | [4][5] |
| Benzene | ~69 (with water) | Low | [5] |
| Cyclohexane | ~70 (with water) | Low | [5] |
Note: Benzene is a hazardous solvent and its use should be avoided. Cyclohexane is a recommended, safer alternative.[5]
Key Experimental Protocols
Protocol 1: Racemization-Minimizing Fischer-Speier Esterification
This protocol is adapted from methodologies that prioritize chiral integrity by using a lower-boiling azeotroping solvent.[5]
-
Setup: Equip a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.
-
Reagents: To the flask, add (S)-3-aminobutyric acid (1.0 equiv), p-toluenesulfonic acid monohydrate (1.2 equiv), benzyl alcohol (5.0 equiv), and cyclohexane (approx. 0.6 mL per mmol of amino acid).
-
Reaction: Heat the mixture to a gentle reflux. Water will begin to collect in the Dean-Stark trap as it is azeotropically removed. Continue refluxing for 4-6 hours or until no more water is collected.
-
Workup: Cool the reaction mixture to room temperature. Add ethyl acetate to precipitate the product.
-
Isolation: Stir the resulting slurry for 1 hour, then collect the precipitate by filtration. Wash the solid with ethyl acetate and dry under vacuum to yield this compound p-toluenesulfonate salt.
-
Analysis: Determine the enantiomeric excess (e.e.) of the free ester (after neutralization) using chiral HPLC or SFC.
Protocol 2: N-Boc Protection and DIC/Oxyma Coupling
This method uses mild conditions to prevent racemization.
-
N-Protection: Protect (S)-3-aminobutyric acid with di-tert-butyl dicarbonate (Boc)₂O under standard conditions to obtain (S)-3-(tert-butoxycarbonylamino)butanoic acid.
-
Coupling Setup: Dissolve the N-Boc protected acid (1.0 equiv) and Oxyma (1.2 equiv) in a suitable anhydrous solvent (e.g., dichloromethane or THF) in a flask under an inert atmosphere (N₂ or Ar).
-
Activation: Cool the solution to 0°C in an ice bath. Add benzyl alcohol (1.1 equiv) followed by the dropwise addition of N,N'-diisopropylcarbodiimide (DIC) (1.1 equiv).
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, filter the by-product diisopropylurea (DCU). Concentrate the filtrate and purify the crude product using column chromatography on silica gel.
-
Deprotection: The Boc-protected ester can then be deprotected using an acid like trifluoroacetic acid (TFA) in dichloromethane to yield the final product.
Troubleshooting Workflow
Caption: A decision tree for troubleshooting racemization issues.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Chirality Effects in Peptide Assembly Structures [frontiersin.org]
- 3. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 4. researchgate.net [researchgate.net]
- 5. air.unimi.it [air.unimi.it]
- 6. mdpi.com [mdpi.com]
- 7. medicines4all.vcu.edu [medicines4all.vcu.edu]
- 8. chromatographytoday.com [chromatographytoday.com]
Common impurities in (S)-Benzyl 3-aminobutyrate and their removal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (S)-Benzyl 3-aminobutyrate. The information is designed to help identify and resolve common purity issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities found in this compound?
A1: Impurities in this compound can be broadly categorized as follows:
-
Process-Related Impurities: These arise from the manufacturing process and include:
-
Unreacted Starting Materials: (S)-3-Aminobutyric acid and benzyl alcohol are common starting materials for esterification and may be present if the reaction does not go to completion.
-
Reagents and Catalysts: Residual amounts of catalysts (e.g., p-toluenesulfonic acid) or reagents used in the synthesis.
-
Side-Reaction Products: By-products from unintended reactions, such as the formation of dibenzyl ether from the self-condensation of benzyl alcohol at high temperatures.
-
-
Enantiomeric Impurity: The presence of the opposite enantiomer, (R)-Benzyl 3-aminobutyrate, is a critical impurity that can affect the stereochemical purity of the final product.
-
Residual Solvents: Solvents used during the synthesis or purification steps (e.g., cyclohexane, ethyl acetate, ethanol) may be present in the final product.
-
Degradation Products: Although generally stable, improper storage conditions (e.g., high temperature, humidity) can lead to the degradation of this compound.
Q2: How can I detect the presence of these impurities in my sample?
A2: A combination of analytical techniques is typically employed for impurity profiling:
-
High-Performance Liquid Chromatography (HPLC): A standard method for separating and quantifying organic impurities. A chiral HPLC method is essential for determining the enantiomeric purity.
-
Gas Chromatography (GC): Particularly useful for identifying and quantifying volatile impurities such as residual solvents.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the main component and any impurities present at sufficient levels. It can be a powerful tool for identifying unknown impurities.
-
Mass Spectrometry (MS): Often coupled with HPLC (LC-MS), it helps in identifying impurities by providing their molecular weights.
Q3: My batch of this compound has a slight color. What could be the cause?
A3: A slight coloration can be due to trace-level impurities. These could be colored by-products from the synthesis or degradation products. It is recommended to analyze the sample using HPLC with a UV-Vis detector to check for any absorbing impurities. Purification by recrystallization or column chromatography can often remove these colored impurities.
Troubleshooting Guides
Issue 1: High Levels of Unreacted Starting Materials
Symptoms:
-
NMR spectrum shows characteristic peaks for (S)-3-aminobutyric acid or benzyl alcohol.
-
HPLC chromatogram shows peaks corresponding to the starting materials.
Possible Causes:
-
Incomplete reaction due to insufficient reaction time or temperature.
-
Improper stoichiometry of reactants.
-
Ineffective catalyst.
Solutions:
-
Optimize Reaction Conditions: Increase the reaction time or temperature, or adjust the stoichiometry of the reactants.
-
Purification:
-
Aqueous Wash: If the starting material is water-soluble (like the salt of the amino acid), an aqueous wash of an organic solution of the product can be effective.
-
Column Chromatography: This is a very effective method for separating the product from the starting materials.
-
Issue 2: Presence of the (R)-Enantiomer
Symptoms:
-
Chiral HPLC analysis shows a peak for the (R)-enantiomer.
Possible Causes:
-
Use of non-enantiopure (S)-3-aminobutyric acid as a starting material.
-
Racemization during the synthesis, which can be promoted by harsh reaction conditions (e.g., high temperatures in certain solvents)[1][2].
Solutions:
-
Source High-Purity Starting Material: Ensure the enantiomeric purity of the (S)-3-aminobutyric acid is high.
-
Optimize Reaction Conditions: Avoid prolonged heating at high temperatures, especially in solvents like toluene that can promote racemization[1][2]. Using solvents like cyclohexane for azeotropic water removal has been shown to minimize racemization[1][2].
-
Chiral Resolution/Purification: If the (R)-enantiomer is present, preparative chiral HPLC can be used for separation, although this is often a costly and time-consuming process for large quantities.
Data Presentation
The following table provides an illustrative example of impurity levels that might be observed in a batch of this compound before and after a typical purification process like recrystallization or column chromatography.
| Impurity | Typical Level Before Purification | Typical Level After Purification | Analytical Method |
| (S)-3-Aminobutyric acid | < 1.0% | < 0.1% | HPLC |
| Benzyl alcohol | < 2.0% | < 0.2% | HPLC, GC |
| (R)-Benzyl 3-aminobutyrate | < 1.0% | < 0.1% | Chiral HPLC |
| Dibenzyl ether | < 0.5% | < 0.05% | HPLC, GC-MS |
| Residual Solvents (e.g., Cyclohexane) | < 5000 ppm | < 500 ppm | GC |
Note: These values are for illustrative purposes only and may vary depending on the specific synthesis and purification methods used.
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol describes a general method for the purification of this compound by recrystallization. The choice of solvent is critical and may require some optimization.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethyl acetate/hexane, ethanol/water)
-
Erlenmeyer flask
-
Heating plate
-
Ice bath
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good recrystallization solvent should dissolve the compound when hot but not when cold. A solvent pair, such as ethyl acetate and hexane, is often effective.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the hot primary solvent (e.g., ethyl acetate) to dissolve it completely.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If a solvent pair is used, add the anti-solvent (e.g., hexane) dropwise until the solution becomes slightly cloudy, then heat gently until it becomes clear again before allowing it to cool.
-
Cooling: Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Chiral Purity Analysis by HPLC
This protocol outlines a general method for determining the enantiomeric purity of this compound. The exact column and mobile phase may need to be optimized.
Materials and Equipment:
-
HPLC system with a UV detector
-
Chiral stationary phase column (e.g., a polysaccharide-based column like Chiralcel® OD-H or Chiralpak® AD-H)
-
This compound sample
-
Racemic Benzyl 3-aminobutyrate standard (for peak identification)
-
HPLC-grade solvents (e.g., hexane, isopropanol)
Procedure:
-
Sample Preparation: Dissolve a small amount of the this compound sample in the mobile phase to a known concentration (e.g., 1 mg/mL). Prepare a solution of the racemic standard as well.
-
Chromatographic Conditions (Example):
-
Column: Chiralcel® OD-H (250 x 4.6 mm, 5 µm)
-
Mobile Phase: Hexane:Isopropanol (90:10 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 254 nm
-
-
Analysis:
-
Inject the racemic standard to determine the retention times of the (S) and (R) enantiomers.
-
Inject the sample solution.
-
Identify and integrate the peaks corresponding to the (S) and (R) enantiomers in the sample chromatogram.
-
-
Calculation: Calculate the enantiomeric excess (% ee) using the following formula: % ee = [ (Area of S-enantiomer - Area of R-enantiomer) / (Area of S-enantiomer + Area of R-enantiomer) ] x 100
Visualizations
Caption: Workflow for the identification and removal of impurities in this compound.
Caption: Potential sources of impurities in the synthesis of this compound.
References
Technical Support Center: Scaling Up (S)-Benzyl 3-aminobutyrate Production
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the scale-up of (S)-Benzyl 3-aminobutyrate synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for producing enantiomerically pure this compound?
There are two main approaches for achieving high enantioselectivity: asymmetric catalysis and biocatalysis.
-
Asymmetric Catalysis: This route often involves the hydrogenation of a prochiral precursor using a chiral catalyst, typically a transition metal complex with a chiral ligand (e.g., Rhodium-Me-DuPHOS).[1][2] This method can offer high efficiency and selectivity.[1] However, challenges include the cost of precious metal catalysts and their sensitivity to impurities.[3][4]
-
Biocatalysis: This method uses enzymes (biocatalysts), such as transaminases or acylases, to perform the selective transformation.[5][6] Biocatalysis is often considered a greener, more sustainable approach and can be performed under milder conditions.[1] Challenges in biocatalysis include enzyme stability, substrate inhibition at high concentrations, and the need for process optimization (e.g., pH, temperature, cell permeabilization).[7][8]
Q2: What are the most significant challenges when moving from laboratory-scale to industrial-scale production?
Scaling up production presents several key challenges:
-
Maintaining Enantioselectivity: Reaction parameters that are easily controlled in the lab, such as temperature and mixing, can become variable in large reactors, potentially reducing the enantiomeric excess (% ee).[3]
-
Catalyst Performance and Cost: The high cost of some catalysts (especially those based on platinum-group metals) becomes a major factor at scale.[3] Catalyst poisoning by trace impurities in starting materials or solvents is also a more significant risk.[4]
-
Process Robustness: Ensuring batch-to-batch consistency requires a deep understanding of how reaction parameters affect yield and purity. This involves stress testing to identify the "edge of failure" for critical parameters.[4]
-
Reaction Kinetics and Mass Transfer: In heterogeneous catalysis (e.g., a solid catalyst in a liquid medium), the reaction rate can become limited by the diffusion of reactants to the catalyst surface, an issue that is exacerbated in large-volume reactors.
-
Downstream Processing: Isolating and purifying the final product from larger volumes can introduce new challenges, including solvent handling and waste disposal.
Q3: Why is enantiomeric purity so critical, and how can it be compromised during scale-up?
In the pharmaceutical industry, the stereochemistry of a drug is often critical to its efficacy and safety.[1] One enantiomer may be therapeutically active while the other is inactive or, in some cases, causes undesirable side effects. Therefore, producing a single, pure stereoisomer is essential.[1] Enantioselectivity can be compromised during scale-up due to:
-
Temperature Fluctuations: Precise temperature control is crucial, as deviations can affect the catalyst's selectivity.[3]
-
Impure Starting Materials: Trace impurities can poison the chiral catalyst, leading to a drop in performance.[4]
-
Presence of Water or Oxygen: Some catalytic systems are highly sensitive to air and moisture, which can inhibit the reaction or degrade the catalyst.[4]
-
Sub-optimal Catalyst Loading: Using too little catalyst may lead to incomplete conversion, while the ideal loading needs to be determined for cost-effectiveness and performance.[4]
Troubleshooting Guide
Problem Area 1: Low Reaction Yield and Conversion Rate
Q: My conversion rate has dropped significantly after increasing the batch size. What should I investigate?
A: A drop in conversion at a larger scale often points to issues with reaction conditions or catalyst activity. A systematic approach is needed to identify the root cause.
Problem Area 2: Poor Enantioselectivity (% ee)
Q: The enantiomeric excess (% ee) of my this compound is below the required specification. What are the likely causes?
A: A decrease in enantioselectivity is a critical issue often linked to the catalyst's environment and reaction parameters. Key factors to investigate include catalyst poisoning, temperature, and solvent effects.
| Parameter | Potential Impact on Enantioselectivity (% ee) | Troubleshooting Action | Reference |
| Starting Material Quality | Trace impurities (e.g., residual alcohol from a previous step) can poison the catalyst, severely inhibiting the reaction and reducing enantioselectivity. | Conduct poisoning studies by spiking clean reactions with potential impurities. Improve the purification process for the starting material. | [4] |
| Water Content | While low levels may not affect enantioselectivity, higher water content can significantly reduce the reaction rate, leading to incomplete conversion and potentially affecting the final isolated ee. | Empirically test the reaction's robustness to water by spiking with different levels. Ensure anhydrous conditions if necessary. | [4] |
| Oxygen Exposure | Exposure of the active catalyst to air can completely inhibit the catalytic cycle. | Ensure the reaction vessel is properly inerted (e.g., with nitrogen or argon) before and during the reaction. | [4] |
| Catalyst Loading | Insufficient catalyst loading can result in poor reliability and incomplete conversion, while excessive loading increases costs. | Screen different catalyst loadings to find the optimal balance between performance, reliability, and cost. | [4] |
| Temperature Control | Precise temperature is often vital for maintaining high enantioselectivity. | Use a reactor with accurate temperature control and monitoring. Verify that the internal temperature is uniform. | [3] |
Problem Area 3: Inconsistent Batch-to-Batch Results
Q: I am observing significant variability between different production batches. How can I improve process robustness?
A: Batch-to-batch inconsistency is a common scale-up challenge. Achieving robustness requires identifying and controlling all critical process parameters.
Quantitative Data from Referenced Studies
The following tables summarize quantitative data from studies on similar processes, which can inform scale-up decisions for this compound.
Table 1: Effect of Catalyst Loading on Asymmetric Hydrogenation [4]
| Catalyst Loading (mol%) | Conversion (%) | Enantioselectivity (% ee) | Reliability |
| 1-2 | Variable, often low | ~94-95% | Poor |
| 2-3 | Possible in alternative solvents | ~94-95% | Moderate |
| 4-5 | 96-97% | 94-95% | Excellent |
Data synthesized from a case study on asymmetric hydrogenation. This demonstrates the importance of optimizing catalyst loading to ensure reliable performance.[4]
Table 2: Effect of Substrate and Biocatalyst Concentration on (R)-3-Aminobutyric Acid Production [8]
| Biocatalyst Form (2 g/L) | Yield (g/L) |
| Whole Cells | ~9 |
| Cell Lysates | ~11 |
| Permeabilized Cells | 13.92 |
| Permeabilized Cell Conc. (g/L) | Conversion Rate (%) | Yield (g/L) |
| 2 | ~58% | 13.92 |
| 8 | 99% | 23.52 |
| 20 | ~99% | ~24 |
| Substrate Conc. (g/L) | Conversion Rate (%) | Yield (g/L) |
| 50 | >99% | ~48 |
| 150 | >99% | ~145 |
| 250 | 97% | 287.6 |
Data adapted from a study on the biocatalytic production of the (R)-enantiomer. It highlights the critical impact of cell permeabilization and optimizing both biocatalyst and substrate concentrations for maximizing yield.[8]
Experimental Protocols
Protocol 1: General Methodology for Asymmetric Hydrogenation (Chemical Route)
This protocol is a generalized procedure based on common practices for asymmetric hydrogenation to produce chiral amines.[2][4]
-
Reactor Preparation: Ensure the reactor is clean, dry, and leak-tested. Inert the vessel by purging with an inert gas (e.g., Nitrogen or Argon).
-
Reagent Charging: Charge the prochiral substrate and a degassed, anhydrous solvent to the reactor.
-
Catalyst Preparation: In a separate glovebox or inerted vessel, charge the chiral catalyst (e.g., Rhodium-Me-DuPHOS) and ligand.
-
Catalyst Charging: Transfer the catalyst solution to the reactor under an inert atmosphere.
-
Reaction Execution:
-
Begin agitation to ensure the mixture is homogenous.
-
Pressurize the reactor with hydrogen gas to the desired setpoint.
-
Heat the reaction mixture to the optimized temperature.
-
Monitor the reaction for hydrogen uptake, conversion (by HPLC or GC), and enantiomeric excess (by chiral HPLC).
-
-
Work-up and Isolation:
-
Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen pressure.
-
Purge the reactor with inert gas.
-
Filter the reaction mixture to remove the catalyst.
-
Proceed with downstream processing (e.g., extraction, crystallization, distillation) to isolate and purify the this compound.
-
Protocol 2: General Methodology for Biocatalytic Production (Enzymatic Route)
This protocol outlines a general workflow for a whole-cell biocatalytic process, inspired by methods for producing chiral amino acids.[7][8]
-
Biocatalyst Preparation:
-
Cultivate the recombinant E. coli strain expressing the desired enzyme (e.g., transaminase) in a fermenter under optimal growth conditions.
-
Harvest the cells via centrifugation.
-
(Optional but Recommended) Permeabilize the cells using a method such as solvent (e.g., Toluene) or detergent treatment to improve substrate and product transport across the cell membrane.[7][8]
-
-
Bioreactor Setup:
-
Prepare a buffered aqueous solution (e.g., HEPES buffer) in the bioreactor. Add necessary co-factors (e.g., Pyridoxal phosphate for transaminases) and co-substrates (e.g., an amine donor).
-
Adjust the pH of the solution to the enzyme's optimal range (e.g., pH 8.0).[7]
-
-
Reaction Execution:
-
Add the substrate and the prepared biocatalyst (permeabilized cells) to the bioreactor to achieve the target concentrations.
-
Maintain the reaction at the optimal temperature (e.g., 37 °C) with controlled agitation.[7]
-
Monitor the reaction progress by taking samples periodically and analyzing them via HPLC for substrate consumption and product formation.
-
-
Work-up and Isolation:
-
Once the reaction reaches completion, terminate it by heating or centrifugation to remove the cell mass.[7]
-
Adjust the pH of the supernatant to facilitate product extraction.
-
Extract the this compound using an appropriate organic solvent.
-
Purify the product through standard methods like chromatography or crystallization.
-
References
- 1. mt.com [mt.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. catsci.com [catsci.com]
- 5. researchgate.net [researchgate.net]
- 6. WO2010019469A2 - Preparation of (s)-2-aminobutyric acid - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Alternative Protecting Groups for 3-Aminobutyric Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-aminobutyric acid. It focuses on the selection and application of alternative protecting groups for its amino and carboxyl functionalities.
Frequently Asked Questions (FAQs)
Q1: What are the most common protecting groups for the amino and carboxyl groups of 3-aminobutyric acid?
A1: The most widely used protecting groups for the amino function of 3-aminobutyric acid are the acid-labile tert-butyloxycarbonyl (Boc) group and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group.[1][2][3] For the carboxyl group, common protecting groups include acid-labile esters like tert-butyl ester (OtBu) and esters that can be removed by hydrogenolysis, such as the benzyl ester (OBn).[1][4]
Q2: Why would I need an alternative protecting group for 3-aminobutyric acid?
A2: Alternative protecting groups are essential for more complex synthetic strategies, particularly when orthogonal protection is required.[5][6] This allows for the selective deprotection of one functional group while others remain protected, which is crucial for multi-step syntheses, such as the preparation of cyclic or branched peptides. Additionally, some alternative protecting groups can improve the solubility of the protected 3-aminobutyric acid derivative or minimize specific side reactions.[2]
Q3: What are some alternative protecting groups for the amino group of 3-aminobutyric acid?
A3: Beyond Boc and Fmoc, several other protecting groups can be employed for the amino group:
-
Benzyloxycarbonyl (Cbz or Z): This group is stable to the acidic conditions used for Boc removal and the basic conditions for Fmoc removal, making it a valuable orthogonal protecting group.[1][3][7] It is typically removed by catalytic hydrogenation (e.g., H₂/Pd-C).[1][3]
-
Allyloxycarbonyl (Alloc): The Alloc group is stable to both acidic and basic conditions used for Boc and Fmoc removal, respectively. It offers an additional layer of orthogonality as it is selectively removed by palladium-catalyzed reactions.[2]
-
2-Nitrophenylsulfenyl (Nps): This group is highly acid-labile and can be removed under very mild acidic conditions, which can be advantageous when other acid-sensitive groups are present.[8]
Q4: What are some alternative protecting groups for the carboxyl group of 3-aminobutyric acid?
A4: For the carboxyl group, alternatives to tert-butyl and benzyl esters include:
-
Allyl ester (OAll): Similar to the Alloc group for amines, the allyl ester is stable to both acidic and basic conditions and is removed by palladium catalysis, providing an orthogonal protection strategy.[2]
-
Methyl (Me) or Ethyl (Et) esters: These simple alkyl esters are stable to acidic conditions but can be cleaved under basic conditions (saponification).[] Care must be taken as basic conditions can sometimes lead to side reactions.
-
2-Phenylisopropyl (O-2-PhiPr) esters: These esters are more acid-labile than tert-butyl esters and can be removed with dilute trifluoroacetic acid (TFA), allowing for selective deprotection in the presence of tBu-based protecting groups.[2]
Troubleshooting Guides
Issue 1: Unexpected Deprotection of a Protecting Group
| Symptom | Possible Cause | Troubleshooting Steps |
| Loss of Boc group during a reaction intended to be neutral or basic. | Accidental exposure to acidic conditions. Some reagents or solvents may contain acidic impurities. | Ensure all reagents and solvents are anhydrous and free of acidic contaminants. Consider adding a non-nucleophilic base like 2,6-lutidine if trace acidity is suspected. |
| Premature cleavage of Fmoc group during coupling reactions. | The basicity of the amine component or coupling additives can lead to slow Fmoc removal. | Use pre-activated esters or coupling reagents that do not require a strong tertiary amine base. Minimize reaction times. |
| Unintended removal of a Cbz group. | The Cbz group is sensitive to some reducing agents and strong acids. | Avoid catalytic hydrogenation and strong Lewis or Brønsted acids if the Cbz group needs to remain intact. |
Issue 2: Difficulty in Removing a Protecting Group
| Symptom | Possible Cause | Troubleshooting Steps |
| Incomplete removal of a Boc group with standard TFA treatment. | Steric hindrance around the Boc-protected amine. Insufficient reaction time or TFA concentration. | Increase the reaction time with TFA. For highly hindered substrates, consider using stronger acidic conditions (e.g., HCl in dioxane) or adding a scavenger like triisopropylsilane (TIS) to capture the released tert-butyl cation. |
| Incomplete deprotection of an Fmoc group with piperidine. | Aggregation of the peptide on the solid support can hinder reagent access. | Swell the resin adequately before deprotection. Consider using a different base for deprotection, such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) in combination with piperidine. |
| Cbz group is resistant to hydrogenolysis. | Catalyst poisoning by sulfur-containing compounds or other impurities. Steric hindrance. | Use a fresh, high-quality palladium catalyst. Ensure the substrate and solvent are free of catalyst poisons. For sterically hindered substrates, higher pressure and temperature may be required, or alternative deprotection methods like using HBr in acetic acid can be considered. |
Issue 3: Side Reactions During Synthesis
| Symptom | Possible Cause | Troubleshooting Steps |
| Formation of a byproduct with a mass corresponding to the loss of water (lactam formation). | Intramolecular cyclization of the amino group with an activated carboxyl group. This is more common with γ- and δ-amino acids but can occur with β-amino acids under certain conditions. | Activate the carboxyl group at low temperatures and use it immediately. Avoid prolonged reaction times with coupling reagents. Consider protecting the carboxyl group as an ester before activating other functional groups. |
| Racemization of the chiral center (if applicable). | Over-activation of the carboxyl group or exposure to strong basic conditions can lead to epimerization. | Use milder coupling reagents (e.g., HATU, HCTU) and avoid excessive amounts of base. For Fmoc deprotection, keep the reaction time with piperidine to a minimum. |
| Formation of piperidine adducts during Fmoc deprotection. | The dibenzofulvene byproduct of Fmoc cleavage can react with nucleophiles. | Ensure a sufficient excess of the piperidine scavenger is used during deprotection. |
Data Summary
The choice of protecting group can influence reaction outcomes. The following table summarizes typical deprotection conditions and approximate yields for common protecting groups on 3-aminobutyric acid. Note that yields can vary significantly based on the specific substrate and reaction conditions.
| Protecting Group | Functionality | Deprotection Reagent(s) | Typical Reaction Time | Approximate Yield (%) |
| Boc | Amino | TFA/DCM (1:1) | 30 min - 2 h | >95 |
| Fmoc | Amino | 20% Piperidine in DMF | 10 - 30 min | >95 |
| Cbz (Z) | Amino | H₂, Pd/C | 2 - 16 h | 90-95 |
| Alloc | Amino | Pd(PPh₃)₄, Phenylsilane | 30 min - 2 h | 85-95 |
| tert-Butyl (tBu) | Carboxyl | TFA/DCM (1:1) | 30 min - 2 h | >95 |
| Benzyl (Bn) | Carboxyl | H₂, Pd/C | 2 - 16 h | 90-95 |
| Allyl (All) | Carboxyl | Pd(PPh₃)₄, Phenylsilane | 30 min - 2 h | 85-95 |
Experimental Protocols
Protocol 1: Boc Protection of the Amino Group of 3-Aminobutyric Acid
-
Dissolve 3-aminobutyric acid (1.0 eq) in a 1:1 mixture of dioxane and water.
-
Add sodium hydroxide (2.0 eq) and stir until the solution becomes homogeneous.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Concentrate the reaction mixture under reduced pressure to remove the dioxane.
-
Wash the aqueous solution with ethyl acetate to remove any unreacted Boc₂O.
-
Acidify the aqueous layer to pH 2-3 with cold 1 M HCl.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Boc-3-aminobutyric acid.
Protocol 2: Fmoc Protection of the Amino Group of 3-Aminobutyric Acid
-
Dissolve 3-aminobutyric acid (1.0 eq) in a 10% aqueous solution of sodium carbonate.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu, 1.05 eq) in acetone or dioxane.
-
Add the Fmoc-OSu solution dropwise to the amino acid solution while maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Dilute the reaction mixture with water and wash with diethyl ether to remove any unreacted Fmoc-OSu.
-
Acidify the aqueous layer to pH 2-3 with cold 1 M HCl.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Fmoc-3-aminobutyric acid.
Protocol 3: Benzyl Ester Protection of the Carboxyl Group of Boc-3-Aminobutyric Acid
-
Suspend Boc-3-aminobutyric acid (1.0 eq) in dimethylformamide (DMF).
-
Add potassium carbonate (1.5 eq) and stir the mixture at room temperature for 30 minutes.
-
Add benzyl bromide (1.2 eq) dropwise to the suspension.
-
Stir the reaction mixture at room temperature for 12-18 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain Boc-3-aminobutyric acid benzyl ester.
Protocol 4: Deprotection of Boc-3-aminobutyric acid benzyl ester
-
Amino Group Deprotection (Boc removal):
-
Dissolve Boc-3-aminobutyric acid benzyl ester (1.0 eq) in a 1:1 mixture of trifluoroacetic acid (TFA) and dichloromethane (DCM).
-
Stir the solution at room temperature for 1-2 hours.
-
Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.
-
Co-evaporate with toluene or DCM several times to remove residual TFA.
-
The resulting product is the TFA salt of 3-aminobutyric acid benzyl ester.
-
-
Carboxyl Group Deprotection (Benzyl removal):
-
Dissolve Boc-3-aminobutyric acid benzyl ester (1.0 eq) in methanol or ethanol.
-
Add 10% Palladium on carbon (Pd/C) catalyst (5-10 mol%).
-
Stir the suspension under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature for 4-16 hours.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to yield Boc-3-aminobutyric acid.
-
Visualizations
Caption: General workflow for the protection and deprotection of 3-aminobutyric acid.
References
- 1. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 2. peptide.com [peptide.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. biosynth.com [biosynth.com]
- 5. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protective Groups [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. chemia.ug.edu.pl [chemia.ug.edu.pl]
Stability issues of (S)-Benzyl 3-aminobutyrate under acidic or basic conditions
Welcome to the technical support center for (S)-Benzyl 3-aminobutyrate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound under various experimental conditions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address potential stability issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: this compound contains two primary functional groups that can be susceptible to degradation: a benzyl ester and a primary amine. The main stability concern is the hydrolysis of the benzyl ester, which can be catalyzed by both acidic and basic conditions. The presence of the amino group can also influence the molecule's stability and reactivity.
Q2: How does pH affect the stability of this compound?
A2: The stability of this compound is highly dependent on pH.
-
Acidic Conditions (pH < 7): In acidic solutions, the ester linkage is susceptible to acid-catalyzed hydrolysis. This is a reversible reaction that yields benzyl alcohol and 3-aminobutyric acid.[1][2][3] The primary amino group will be protonated to form an ammonium salt, which may influence the rate of hydrolysis.
-
Basic Conditions (pH > 7): Under basic conditions, the ester undergoes saponification, which is an irreversible hydrolysis reaction.[1][4] This reaction produces benzyl alcohol and the carboxylate salt of 3-aminobutyric acid. Saponification is typically faster than acid-catalyzed hydrolysis.[1]
Q3: What are the expected degradation products of this compound?
A3: The primary degradation products resulting from the hydrolysis of the ester bond are:
-
Benzyl alcohol
-
(S)-3-Aminobutyric acid (under acidic conditions)
-
The carboxylate salt of (S)-3-Aminobutyric acid (under basic conditions)
It is crucial to monitor for the appearance of these compounds in your experiments to assess the stability of the parent molecule.
Q4: What are the recommended storage conditions for this compound?
A4: To ensure the long-term stability of this compound, it is recommended to store it as a solid in a tightly sealed container in a cool, dry, and dark place. If preparing solutions, it is advisable to use them fresh or store them at low temperatures (e.g., 2-8°C) for a short period. The choice of solvent and buffer system is critical to minimize degradation. For optimal stability in solution, a neutral pH (around 7) is recommended.
Troubleshooting Guides
Issue 1: Unexpected loss of parent compound in an acidic solution.
Possible Cause: Acid-catalyzed hydrolysis of the benzyl ester.
Troubleshooting Steps:
-
Confirm Degradation:
-
Use an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to confirm the decrease in the peak area of this compound and the appearance of new peaks corresponding to benzyl alcohol and 3-aminobutyric acid.
-
-
pH Adjustment:
-
If experimentally feasible, increase the pH of the solution to be closer to neutral (pH 6-7). The rate of acid-catalyzed hydrolysis is dependent on the concentration of hydronium ions.
-
-
Temperature Control:
-
Perform the experiment at a lower temperature. Hydrolysis reactions are generally slower at lower temperatures.
-
-
Minimize Exposure Time:
-
Reduce the duration of the experiment or the time the compound is held in an acidic solution.
-
Issue 2: Rapid degradation of the compound in a basic solution.
Possible Cause: Base-catalyzed hydrolysis (saponification) of the benzyl ester.
Troubleshooting Steps:
-
Verify Degradation Products:
-
Analyze the sample using HPLC or LC-MS to identify the presence of benzyl alcohol and the salt of 3-aminobutyric acid.
-
-
pH Modification:
-
If the experimental protocol allows, lower the pH of the solution towards neutral. Saponification is driven by the concentration of hydroxide ions.
-
-
Use a Milder Base:
-
If a basic pH is required, consider using a weaker or non-nucleophilic base if it does not interfere with the experimental goals.
-
-
Temperature Reduction:
-
Conducting the experiment at a reduced temperature will significantly decrease the rate of saponification.
-
Data Presentation
The stability of this compound can be quantitatively assessed by monitoring its degradation over time under different conditions. Below are example tables illustrating how such data could be presented.
Table 1: Hypothetical Degradation of this compound (%) in Aqueous Solution at 25°C
| Time (hours) | pH 3 | pH 7 | pH 10 |
| 0 | 0 | 0 | 0 |
| 1 | 2.5 | < 0.1 | 8.2 |
| 6 | 12.1 | 0.5 | 35.6 |
| 12 | 21.5 | 1.1 | 60.1 |
| 24 | 38.2 | 2.3 | 85.3 |
Table 2: Hypothetical Half-Life (t½) of this compound in Aqueous Solution
| pH | Temperature (°C) | Half-Life (hours) |
| 3 | 25 | 31.4 |
| 3 | 40 | 10.2 |
| 7 | 25 | > 500 |
| 7 | 40 | 280.7 |
| 10 | 25 | 8.9 |
| 10 | 40 | 2.1 |
Experimental Protocols
Protocol 1: Forced Degradation Study - Acidic Hydrolysis
Objective: To evaluate the stability of this compound under acidic conditions.
Materials:
-
This compound
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH) for neutralization
-
HPLC grade water and acetonitrile
-
HPLC system with a suitable C18 column and UV detector
Procedure:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent like acetonitrile.
-
In a series of vials, add a known volume of the stock solution to 0.1 M HCl to achieve a final desired concentration (e.g., 100 µg/mL).
-
Incubate the vials at a controlled temperature (e.g., 40°C).
-
At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from a vial.
-
Immediately neutralize the aliquot with an equivalent amount of 0.1 M NaOH to stop the degradation.
-
Dilute the neutralized sample with the mobile phase to an appropriate concentration for HPLC analysis.
-
Analyze the sample by HPLC to determine the remaining percentage of this compound and the formation of degradation products.
Protocol 2: Forced Degradation Study - Basic Hydrolysis
Objective: To assess the stability of this compound under basic conditions.
Materials:
-
This compound
-
0.1 M Sodium Hydroxide (NaOH)
-
0.1 M Hydrochloric Acid (HCl) for neutralization
-
HPLC grade water and acetonitrile
-
HPLC system with a C18 column and UV detector
Procedure:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in acetonitrile.
-
In separate vials, add a known volume of the stock solution to 0.1 M NaOH to reach the target concentration (e.g., 100 µg/mL).
-
Incubate the vials at a controlled temperature (e.g., 25°C).
-
At designated time intervals (e.g., 0, 0.5, 1, 2, 4, 8 hours), take a sample from a vial.
-
Neutralize the sample immediately with an equivalent volume of 0.1 M HCl.
-
Prepare the sample for HPLC analysis by diluting with the mobile phase.
-
Inject the sample into the HPLC system to quantify the parent compound and degradation products.
Visualizations
Caption: Degradation pathways of this compound.
Caption: Troubleshooting workflow for compound degradation.
Caption: General workflow for a forced degradation study.
References
Technical Support Center: Overcoming Poor Solubility of Starting Materials
This guide provides researchers, scientists, and drug development professionals with practical solutions to common solubility challenges encountered during chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: My starting material is not dissolving in the chosen solvent. What are the initial troubleshooting steps?
A1: When facing poor solubility, a systematic approach is recommended. Begin with simple and readily available techniques before moving to more complex methods.
-
Solvent Screening: The principle of "like dissolves like" is a fundamental starting point.[1] Ensure the polarity of your solvent matches that of your starting material. Consult solvent polarity tables for guidance.
-
Temperature Adjustment: For many solid materials, solubility increases with temperature.[2] Carefully heat the solvent while stirring to facilitate dissolution. However, be mindful of the thermal stability of your compound. Conversely, the solubility of gases in liquids decreases as temperature increases.[3]
-
Particle Size Reduction: Decreasing the particle size of a solid starting material increases its surface area, which can enhance the dissolution rate.[4][5] This can be achieved through simple mechanical grinding (micronization) or more advanced techniques like sonication.[6][7]
-
pH Modification: For ionizable compounds, adjusting the pH of the solution can significantly improve solubility.[4][] Acidic compounds are more soluble in basic solutions, and basic compounds are more soluble in acidic solutions.
Q2: When is it appropriate to use a co-solvent?
A2: A co-solvent is a water-miscible organic solvent used to increase the solubility of poorly water-soluble compounds.[4] This technique is particularly useful when a single solvent system fails to provide adequate solubility. Co-solvents work by reducing the overall polarity of the solvent system, making it more favorable for non-polar solutes.[]
Q3: What is a phase-transfer catalyst and when should I consider using one?
A3: A phase-transfer catalyst (PTC) is a substance that facilitates the migration of a reactant from one phase to another where the reaction occurs.[9][10] This is especially useful in heterogeneous reactions where the reactants are in different, immiscible phases (e.g., an organic and an aqueous phase).[11][12] A PTC functions by forming an ion pair with the reactant, allowing it to move across the phase boundary.[13] Consider using a PTC when you have a reaction between an ionic reactant in an aqueous phase and an organic reactant in an organic phase.[10]
Q4: How can sonication improve the solubility of my starting material?
A4: Sonication uses high-frequency sound waves to agitate particles in a sample.[14][15] This process, also known as ultrasonication, can speed up dissolution by breaking intermolecular interactions.[14] The intense mechanical forces generated during sonication aid in breaking down particles, thereby increasing their surface area and enhancing solubility.[16][17] It is a valuable technique for dispersing and dissolving solid samples in a liquid medium.[16][18]
Q5: What are surfactants and how do they aid in solubilization?
A5: Surfactants are amphiphilic compounds, meaning they contain both a hydrophilic (water-loving) head and a hydrophobic (water-fearing) tail. In aqueous solutions, surfactant molecules can self-assemble into structures called micelles, where the hydrophobic tails form a core, and the hydrophilic heads face the aqueous environment.[19] Poorly soluble organic compounds can be encapsulated within the hydrophobic core of these micelles, effectively "dissolving" them in the aqueous phase.[20] This process is known as micellar solubilization.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution(s) |
| Starting material precipitates out of solution upon cooling. | The compound has low solubility at lower temperatures. | Maintain a higher reaction temperature. If not feasible, consider using a co-solvent system that provides better solubility at lower temperatures. |
| Reaction is slow or incomplete despite the starting material appearing to dissolve. | The dissolved concentration is too low for an efficient reaction rate. | Increase the amount of solvent. If this is not practical, explore techniques to enhance solubility further, such as using a co-solvent, surfactant, or changing the pH. |
| Two liquid starting materials are immiscible, preventing a reaction. | The starting materials have significantly different polarities. | Employ a phase-transfer catalyst to facilitate the reaction at the interface between the two phases.[9][10] Alternatively, find a solvent in which both reactants are soluble. |
| Solid starting material is completely insoluble in all common solvents. | The compound may have a very stable crystal lattice ("brick dust" molecules) or be a high molecular weight polymer.[21] | Consider more advanced techniques such as solid dispersions, where the drug is dispersed in a polymer matrix, or the use of specialized solubilizing agents like cyclodextrins.[22][23][24] In some cases, solid-state reactions via ball milling might be an option.[25] |
Data Presentation
Table 1: Common Solvents and Co-solvents in Organic Synthesis
| Solvent/Co-solvent | Polarity | Dielectric Constant (approx.) | Common Uses |
| Water | Polar Protic | 80.1 | Dissolving salts and other polar compounds.[1] |
| Ethanol | Polar Protic | 24.5 | General purpose co-solvent for increasing the solubility of non-polar compounds in water.[][26] |
| Methanol | Polar Protic | 32.7 | Similar to ethanol, used as a co-solvent.[27] |
| Acetone | Polar Aprotic | 20.7 | Dissolving a wide range of organic compounds.[1] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 46.7 | A powerful solvent for a wide variety of organic compounds and some inorganic salts.[4][] |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 36.7 | A high-boiling point polar aprotic solvent.[13] |
| Dichloromethane (DCM) | Non-polar | 9.1 | A common solvent for many organic reactions.[1] |
| Toluene | Non-polar | 2.4 | A less toxic alternative to benzene for dissolving non-polar compounds.[27] |
| Hexane | Non-polar | 1.9 | Used for dissolving very non-polar compounds like oils and waxes.[1] |
| Polyethylene Glycol (PEG 400) | Polar | - | A non-volatile co-solvent often used in pharmaceutical formulations.[6][] |
| Propylene Glycol | Polar | 32.0 | A common co-solvent in pharmaceutical preparations.[][26] |
| Glycerin | Polar | 42.5 | A viscous, non-toxic co-solvent.[][26] |
Experimental Protocols
Protocol 1: Solubility Enhancement by Sonication
-
Preparation: Weigh the desired amount of the poorly soluble starting material and place it in a suitable reaction vessel.
-
Solvent Addition: Add the chosen solvent to the vessel.
-
Sonication: Place the vessel in an ultrasonic bath or immerse an ultrasonic probe into the mixture.
-
Operation: Turn on the sonicator. The duration and power will depend on the specific material and solvent. Monitor the dissolution visually.
-
Observation: Continue sonication until the solid is fully dissolved or no further dissolution is observed.
-
Proceed with Reaction: Once the starting material is dissolved, proceed with the addition of other reagents as per the synthesis protocol.
Protocol 2: Using a Co-solvent System
-
Initial Dissolution: Attempt to dissolve the poorly soluble starting material in the primary solvent (often water).
-
Co-solvent Addition: Gradually add a miscible co-solvent (e.g., ethanol, DMSO) dropwise while stirring vigorously.
-
Monitoring: Observe the mixture for signs of dissolution. Continue adding the co-solvent until the starting material is fully dissolved.
-
Solvent Ratio: Record the final ratio of the primary solvent to the co-solvent. This ratio should be maintained for the reaction.
-
Reaction Setup: Proceed with the synthetic reaction in the established co-solvent system. Be aware that the change in solvent polarity may affect the reaction kinetics.
Visualizations
Caption: Mechanism of Phase-Transfer Catalysis.
Caption: Micellar Solubilization of a Poorly Soluble Reactant.
References
- 1. Solvent - Wikipedia [en.wikipedia.org]
- 2. ck12.org [ck12.org]
- 3. How does temperature affect solubility? | AAT Bioquest [aatbio.com]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijmsdr.org [ijmsdr.org]
- 7. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 10. scientificupdate.com [scientificupdate.com]
- 11. scienceinfo.com [scienceinfo.com]
- 12. Phase Transfer Catalysts | TCI AMERICA [tcichemicals.com]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. Sonication - Wikipedia [en.wikipedia.org]
- 15. byjus.com [byjus.com]
- 16. From Sound Waves to Soluble Liquids: Unveiling the Power of Sonication | Envirostar [envirostarllc.com]
- 17. Harnessing Sound Waves: Sonication for Creating Soluble Liquids | Envirostar [envirostarllc.com]
- 18. Sonication process: Significance and symbolism [wisdomlib.org]
- 19. Micelle - Wikipedia [en.wikipedia.org]
- 20. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. hilarispublisher.com [hilarispublisher.com]
- 23. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 25. researchgate.net [researchgate.net]
- 26. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 27. How Can We Choose the Best Solvent to Dissolve Various Types of Solid Chemicals?-Jiangsu Huida Medical Instruments Co., Ltd. [jshd-medical.com]
Validation & Comparative
A Comparative Analysis of (S)- and (R)-Benzyl 3-aminobutyrate: An Insight into Stereoselective Bioactivity
For Immediate Publication
[City, State] – [Date] – In the landscape of pharmaceutical research and development, the stereochemistry of a molecule is a critical determinant of its biological activity. This guide provides a comparative overview of the enantiomers of Benzyl 3-aminobutyrate, (S)-Benzyl 3-aminobutyrate and (R)-Benzyl 3-aminobutyrate. While direct comparative experimental data for these specific benzyl esters is not extensively available in current scientific literature, this guide extrapolates from established principles of stereopharmacology and data on the parent compound, 3-aminobutyric acid, and its analogs to offer a qualitative comparison for researchers, scientists, and drug development professionals.
Physicochemical Properties
The enantiomers of Benzyl 3-aminobutyrate share identical physical and chemical properties, with the exception of their interaction with plane-polarized light.
| Property | This compound | (R)-Benzyl 3-aminobutyrate |
| Molecular Formula | C₁₁H₁₅NO₂ | C₁₁H₁₅NO₂ |
| Molecular Weight | 193.24 g/mol | 193.24 g/mol |
| CAS Number | 173239-31-1[1] | Not readily available |
| Optical Rotation | Specific rotation value | Equal and opposite specific rotation value |
Biological Significance and Stereoselectivity
β-amino acids and their derivatives are of significant interest in medicinal chemistry due to their diverse biological activities.[2][3] The spatial arrangement of substituents around a chiral center dictates the molecule's ability to interact with stereospecific biological targets such as enzymes and receptors. It is a well-established principle that enantiomers of a chiral drug can exhibit markedly different pharmacological, pharmacokinetic, and toxicological properties.[4]
For many derivatives of γ-aminobutyric acid (GABA), a major inhibitory neurotransmitter, the (R)-enantiomer often displays higher biological activity than its (S)-counterpart. While Benzyl 3-aminobutyrate is a derivative of β-aminobutyric acid, this general trend in stereoselectivity within the broader class of amino acid neurotransmitter analogs suggests that a similar disparity in activity between the (S) and (R) enantiomers of Benzyl 3-aminobutyrate is probable.
The parent compound, (S)-3-aminobutanoic acid, is known to be a non-proteinogenic amino acid.[5][6][7] Research suggests it may act as a GABA analog and potentially modulate GABAergic signaling pathways, which could have implications for conditions like epilepsy and anxiety.[5]
Hypothetical Comparative Workflow
Given the absence of direct comparative studies, a logical experimental workflow to elucidate the differential activities of (S)- and (R)-Benzyl 3-aminobutyrate would involve a series of in vitro and in vivo assays.
Caption: A conceptual workflow for the comparative evaluation of (S)- and (R)-Benzyl 3-aminobutyrate.
Experimental Protocols
Detailed experimental protocols would be contingent on the specific biological targets and therapeutic areas of interest. However, a general framework for key experiments is outlined below.
Receptor Binding Assay (Radioligand Displacement)
-
Objective: To determine the binding affinity of (S)- and (R)-Benzyl 3-aminobutyrate to specific neurotransmitter receptors (e.g., GABA-A, GABA-B).
-
Materials:
-
Membrane preparations from cells expressing the target receptor.
-
A radiolabeled ligand known to bind to the target receptor (e.g., [³H]muscimol for GABA-A).
-
(S)- and (R)-Benzyl 3-aminobutyrate.
-
Assay buffer and scintillation cocktail.
-
-
Procedure:
-
Incubate the receptor-containing membranes with a fixed concentration of the radioligand and varying concentrations of the test compounds (S- and R-enantiomers).
-
After reaching equilibrium, separate the bound and free radioligand by rapid filtration.
-
Quantify the radioactivity of the bound ligand using liquid scintillation counting.
-
-
Data Analysis:
-
Calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀).
-
Determine the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.
-
Enzyme Inhibition Assay (e.g., GABA Transaminase - GABA-T)
-
Objective: To assess the inhibitory potential of each enantiomer on the activity of a key metabolic enzyme.
-
Materials:
-
Purified GABA-T enzyme.
-
Substrates for the enzyme reaction (GABA and α-ketoglutarate).
-
A detection reagent to measure the product formation (e.g., glutamate).
-
(S)- and (R)-Benzyl 3-aminobutyrate.
-
-
Procedure:
-
Pre-incubate the enzyme with varying concentrations of the test compounds.
-
Initiate the enzymatic reaction by adding the substrates.
-
After a defined incubation period, stop the reaction and measure the amount of product formed.
-
-
Data Analysis:
-
Determine the IC₅₀ value for each enantiomer.
-
Perform kinetic studies to determine the mechanism of inhibition (e.g., competitive, non-competitive).
-
Conclusion
While a definitive, data-driven comparison of (S)- and (R)-Benzyl 3-aminobutyrate is currently hampered by a lack of specific experimental studies, the foundational principles of stereochemistry in pharmacology strongly suggest that these enantiomers are likely to exhibit different biological profiles. The (R)-enantiomer may be hypothesized to possess greater activity based on trends observed with related GABAergic compounds. Future research employing the experimental workflows outlined above is necessary to fully elucidate the distinct pharmacological properties of each enantiomer, which will be crucial for any potential therapeutic development.
Disclaimer: This guide is intended for informational purposes for a scientific audience and is based on currently available information. It does not constitute experimental data for the specific compounds discussed.
References
- 1. This compound | 173239-31-1 [amp.chemicalbook.com]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. researchgate.net [researchgate.net]
- 4. Stereoselectivity in drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. (3S)-3-aminobutanoic acid (3775-72-2) for sale [vulcanchem.com]
- 6. (S)-3-Aminobutyric acid | C4H9NO2 | CID 2761506 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. (S)-3-Aminobutyric acid 97 3775-72-2 [sigmaaldrich.com]
Comparative Efficacy of (S)-Benzyl 3-aminobutyrate and Other Beta-Amino Acid Esters in Neurological Applications
A detailed guide for researchers and drug development professionals on the therapeutic potential of beta-amino acid esters, with a focus on their anticonvulsant properties and underlying mechanisms of action.
The quest for novel therapeutic agents with improved efficacy and safety profiles for neurological disorders has led to significant interest in beta-amino acid esters. These compounds, structural analogs of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA), are being investigated for their potential to modulate GABAergic neurotransmission and manage conditions such as epilepsy. This guide provides a comparative overview of the efficacy of (S)-Benzyl 3-aminobutyrate and other beta-amino acid esters, supported by available experimental data and detailed methodologies.
Efficacy in Preclinical Seizure Models
The efficacy of these compounds is typically quantified by their median effective dose (ED50), which is the dose required to protect 50% of the animals from seizures. A lower ED50 value indicates higher potency.
Table 1: Anticonvulsant Activity of N-Benzyl Amino Acid Amide Derivatives in the Maximal Electroshock (MES) Seizure Test (Mice, i.p. administration)
| Compound | Structure | MES ED50 (mg/kg) | Reference |
| (R,S)-N-benzyl 2,3-dimethoxypropionamide | 79 | [1] | |
| (R)-N-benzyl 2-acetamido-3-methoxypropionamide (Lacosamide) | 4.5 | [2] | |
| (R,S)-N-benzyl 2-hydroxy-3-methoxypropionamide | >100, <300 | [1] | |
| Safinamide | 4.1 | [3] | |
| Compound 5 ((S)-N-(4-(benzyloxy)benzyl)-2-(2,5-dioxopyrrolidin-1-yl)propanamide) | 48.0 | [3] |
Note: Data for this compound is not available in the cited literature. The presented compounds are structurally related and provide an indication of the potential efficacy range for this class of molecules.
Mechanism of Action: Targeting the GABAergic System
The anticonvulsant activity of many beta-amino acid derivatives is attributed to their interaction with the GABAergic system. A key enzyme in this pathway is GABA aminotransferase (GABA-AT), which is responsible for the degradation of GABA. Inhibition of GABA-AT leads to an increase in synaptic GABA concentrations, thereby enhancing inhibitory neurotransmission and reducing neuronal hyperexcitability.
The inhibitory potency of compounds against GABA-AT is measured by their half-maximal inhibitory concentration (IC50). A lower IC50 value signifies a more potent inhibitor.
Table 2: Inhibitory Activity of Selected Compounds against GABA Aminotransferase (GABA-AT)
| Compound | IC50 | Reference |
| Aminooxyacetic acid | 2.7 µM | [4] |
| Gabaculine | 1.8 µM | [4] |
| gamma-acetylenic GABA | 150 µM | [4] |
| gamma-vinyl GABA (Vigabatrin) | 350 µM | [4] |
Note: Specific IC50 values for this compound against GABA-AT are not available in the reviewed literature.
Experimental Protocols
Maximal Electroshock (MES) Seizure Test
The MES test is a standard preclinical model to assess the ability of a compound to prevent the spread of seizures.
Protocol:
-
Animals: Male ICR mice (20-25 g) are typically used.
-
Compound Administration: The test compound is administered intraperitoneally (i.p.) or orally at various doses. A vehicle control group is also included.
-
Stimulation: After a predetermined pretreatment time (e.g., 30 or 60 minutes), a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal or ear-clip electrodes.
-
Endpoint: The endpoint is the occurrence of a tonic hindlimb extension seizure. The absence of this seizure is considered protection.
-
Data Analysis: The percentage of protected animals at each dose is recorded, and the ED50 value is calculated using probit analysis.
Subcutaneous Pentylenetetrazol (scPTZ) Seizure Test
This test is used to evaluate the potential of a compound to raise the seizure threshold.
Protocol:
-
Animals: Male ICR mice (18-25 g) are commonly used.
-
Compound Administration: The test compound or vehicle is administered i.p. or orally.
-
Chemoconvulsant Injection: After the appropriate pretreatment time, a convulsant dose of pentylenetetrazol (e.g., 85 mg/kg) is injected subcutaneously.
-
Observation: Animals are observed for a specific period (e.g., 30 minutes) for the presence of clonic seizures lasting for at least 5 seconds.
-
Endpoint: The absence of clonic seizures is considered protection.
-
Data Analysis: The ED50 is calculated based on the percentage of protected animals at different doses.
GABA Aminotransferase (GABA-AT) Inhibition Assay
This in vitro assay measures the ability of a compound to inhibit the activity of the GABA-AT enzyme.
Protocol:
-
Enzyme Preparation: GABA-AT can be purified from a biological source (e.g., pig brain) or a recombinant source.
-
Assay Mixture: The reaction mixture typically contains the enzyme, the test compound at various concentrations, and the substrates GABA and α-ketoglutarate.
-
Reaction: The enzymatic reaction leads to the formation of glutamate and succinic semialdehyde. The rate of this reaction can be monitored using various methods, such as spectrophotometry or fluorometry, often through a coupled enzyme reaction that produces a detectable signal.
-
Data Analysis: The percentage of enzyme inhibition at each compound concentration is calculated, and the IC50 value is determined by fitting the data to a dose-response curve.
Signaling Pathway and Experimental Workflow
The presumed mechanism of action for many anticonvulsant beta-amino acid esters involves the modulation of the GABAergic signaling pathway. A simplified representation of this pathway and a typical experimental workflow for evaluating these compounds are illustrated below.
Caption: GABAergic signaling pathway and the inhibitory action of beta-amino acid esters.
Caption: Experimental workflow for the evaluation of beta-amino acid esters as anticonvulsants.
References
- 1. The anticonvulsant activities of N-benzyl 3-methoxypropionamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Structure-Activity Relationship of the 3-Oxy Site in the Anticonvulsant (R)-N-Benzyl 2-Acetamido-3-methoxypropionamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of Novel Alaninamide Derivatives with Anticonvulsant Activity and Favorable Safety Profiles in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Two groups of amino acids interact with GABA-A receptors coupled to t-[35S]butylbicyclophosphorothionate binding sites: possible involvement with seizures associated with hereditary amino acidemias - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative analysis of different synthetic routes to (S)-Benzyl 3-aminobutyrate
For researchers and professionals in drug development and chemical synthesis, the efficient and stereoselective synthesis of chiral molecules is of paramount importance. (S)-Benzyl 3-aminobutyrate is a valuable chiral building block used in the synthesis of various pharmaceutical compounds. This guide provides a comparative analysis of three prominent synthetic routes to obtain this molecule with high enantiopurity: enzymatic kinetic resolution, asymmetric hydrogenation, and direct esterification of the corresponding chiral acid.
Comparative Data of Synthetic Routes
The following table summarizes the key quantitative data for the different synthetic approaches to this compound, allowing for a direct comparison of their efficiency and effectiveness.
| Parameter | Enzymatic Kinetic Resolution | Asymmetric Hydrogenation | Direct Esterification |
| Starting Material | Racemic Benzyl 3-aminobutyrate | Benzyl 3-aminocrotonate | (S)-3-Aminobutanoic acid |
| Key Reagents/Catalyst | Candida antarctica lipase B (CALB) | [Rh(COD)Cl]₂ / (R)-SDP ligand | p-Toluenesulfonic acid |
| Solvent | Methyl tert-butyl ether (MTBE) | Methanol | Toluene |
| Reaction Time | 6 hours | 12 hours | 20 hours |
| Yield | ~45% (of S-enantiomer) | >95% | ~96% |
| Enantiomeric Excess (ee) | >99% | 88-96% | >99% (starting material dependent) |
| Key Advantages | High enantioselectivity | High yield | Straightforward, uses readily available chiral precursor |
| Key Disadvantages | Theoretical maximum yield of 50% | Requires specialized chiral ligands and catalyst | Long reaction time, requires azeotropic removal of water |
Detailed Experimental Protocols
Enzymatic Kinetic Resolution of Racemic Benzyl 3-aminobutyrate
This method utilizes the high enantioselectivity of lipases to resolve a racemic mixture of benzyl 3-aminobutyrate. Candida antarctica lipase B (CALB) is a highly effective biocatalyst for this transformation.[1][2][3]
Protocol:
-
To a solution of racemic benzyl 3-aminobutyrate (1 mmol) in methyl tert-butyl ether (MTBE, 10 mL), add immobilized Candida antarctica lipase B (Novozym 435, 50 mg).
-
Add an acylating agent, such as ethyl acetate (2 mmol).
-
The reaction mixture is shaken at 40-50°C for 6 hours.
-
The progress of the reaction is monitored by chiral HPLC.
-
Upon reaching approximately 50% conversion, the enzyme is filtered off.
-
The solvent is removed under reduced pressure.
-
The resulting mixture of unreacted this compound and the acylated (R)-enantiomer is separated by column chromatography on silica gel.
Asymmetric Hydrogenation of Benzyl 3-aminocrotonate
This approach involves the direct enantioselective hydrogenation of a prochiral enamide precursor, benzyl 3-aminocrotonate, using a chiral rhodium catalyst.[4][5][6][7]
Protocol:
-
In a glovebox, a pressure reactor is charged with benzyl 3-aminocrotonate (1 mmol), a rhodium precursor such as [Rh(COD)Cl]₂ (0.005 mmol), and a chiral bisphosphine ligand like (R)-SDP (0.011 mmol).
-
Degassed methanol (10 mL) is added, and the solution is stirred to ensure homogeneity.
-
The reactor is sealed, removed from the glovebox, and purged with hydrogen gas.
-
The reaction is stirred under a hydrogen atmosphere (5-10 bar) at room temperature for 12 hours.
-
After releasing the hydrogen pressure, the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield this compound.
Direct Esterification of (S)-3-Aminobutanoic Acid
This classical method involves the direct esterification of commercially available and enantiopure (S)-3-aminobutanoic acid with benzyl alcohol, typically catalyzed by an acid.[8]
Protocol:
-
A mixture of (S)-3-aminobutanoic acid (10 mmol), benzyl alcohol (12 mmol), and p-toluenesulfonic acid monohydrate (0.5 mmol) in toluene (50 mL) is heated to reflux in a flask equipped with a Dean-Stark trap.
-
The reaction is refluxed for 20 hours, with the azeotropic removal of water.
-
After cooling to room temperature, the reaction mixture is washed with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
The organic layer is dried over anhydrous sodium sulfate and filtered.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford this compound.
Process Flow and Logic
The following diagram illustrates the different synthetic pathways and their key transformations.
Caption: Synthetic pathways to this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. research.unipd.it [research.unipd.it]
- 3. researchgate.net [researchgate.net]
- 4. Rhodium-catalyzed asymmetric hydrogenation of β-branched enamides for the synthesis of β-stereogenic amines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Rhodium-Catalyzed Asymmetric Hydrogenation of 3-Benzoylaminocoumarins for the Synthesis of Chiral 3-Amino Dihydrocoumarins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Fischer Esterification-Typical Procedures - operachem [operachem.com]
A Spectroscopic Showdown: Unveiling the Chiral Twins, (S)- and (R)-Benzyl 3-aminobutyrate
Predicted Spectroscopic Data
The following tables summarize the predicted key spectroscopic data for (S)- and (R)-Benzyl 3-aminobutyrate based on the analysis of their constituent functional groups and comparison with similar molecules. As enantiomers, the NMR, IR, and Mass Spectra of the (S) and (R) forms are expected to be identical in achiral environments.
Table 1: Predicted ¹H NMR Spectral Data (in CDCl₃)
| Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-1' (CH₃) | ~1.2 | Doublet | ~6-7 |
| H-2' (CH₂) | ~2.5 | Multiplet | - |
| H-3' (CH) | ~3.4 | Multiplet | - |
| NH₂ | ~1.5-2.5 | Broad Singlet | - |
| H-5' (CH₂) | ~5.1 | Singlet | - |
| Aromatic (Ph) | ~7.3-7.4 | Multiplet | - |
Table 2: Predicted ¹³C NMR Spectral Data (in CDCl₃)
| Assignment | Predicted Chemical Shift (δ, ppm) |
| C-1' (CH₃) | ~20 |
| C-2' (CH₂) | ~40 |
| C-3' (CH) | ~45 |
| C-5' (CH₂) | ~66 |
| Aromatic (Ph) | ~128-136 |
| Carbonyl (C=O) | ~173 |
Table 3: Predicted Infrared (IR) Spectral Data
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| N-H Stretch (Amine) | 3300-3400 | Medium, Broad |
| C-H Stretch (Aromatic) | 3000-3100 | Medium |
| C-H Stretch (Aliphatic) | 2850-2950 | Medium |
| C=O Stretch (Ester) | ~1735 | Strong |
| C=C Stretch (Aromatic) | 1450-1600 | Medium |
| C-N Stretch | 1000-1250 | Medium |
| C-O Stretch | 1000-1300 | Strong |
Table 4: Predicted Mass Spectrometry (MS) Data
| Ion | Predicted m/z | Significance |
| [M]⁺ | 193.11 | Molecular Ion |
| [M-C₇H₇]⁺ | 102.05 | Loss of benzyl group |
| [C₇H₇]⁺ | 91.05 | Benzyl cation (Tropylium ion) |
Experimental Protocols
The following are generalized experimental protocols for acquiring the spectroscopic data presented above. These protocols are standard procedures in organic chemistry and are applicable for the analysis of (S)- and (R)-Benzyl 3-aminobutyrate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the analyte in about 0.6 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: Utilize a standard NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Key parameters include a spectral width of approximately 12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. Key parameters include a spectral width of approximately 220 ppm, a larger number of scans compared to ¹H NMR, and a relaxation delay of 2-5 seconds.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak (CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
Infrared (IR) Spectroscopy
-
Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).
-
Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared spectrum, which is typically plotted as transmittance (%) versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization source, such as electrospray ionization (ESI) or electron ionization (EI).
-
Instrumentation: Employ a mass spectrometer capable of providing accurate mass measurements (e.g., a time-of-flight (TOF) or Orbitrap analyzer).
-
Data Acquisition: Acquire the mass spectrum over a relevant mass-to-charge (m/z) range.
-
Data Analysis: Identify the molecular ion peak and characteristic fragment ions to elucidate the structure of the molecule.
Visualizations
Experimental Workflow
Caption: Experimental workflow for spectroscopic analysis.
Comparative Logic
Caption: Logic for comparing the enantiomers spectroscopically.
A Comparative Analysis of the Biological Activities of GABA and its Conformationally Restricted Analogs
For Researchers, Scientists, and Drug Development Professionals
Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in regulating neuronal excitability. Its inherent conformational flexibility allows it to bind to various receptor subtypes, albeit with some promiscuity.[1] To enhance receptor selectivity, potency, and pharmacokinetic profiles, a range of conformationally restricted GABA analogs have been developed. These molecules, with their more rigid structures, provide invaluable tools for probing the distinct pharmacological properties of GABA receptor subtypes. This guide offers an objective comparison of the biological activities of GABA and its key conformationally restricted analogs, supported by experimental data and detailed methodologies.
GABA Receptor Subtypes and Their Signaling Pathways
GABA exerts its effects through two main classes of receptors: GABA-A and GABA-B.[2][3][4]
-
GABA-A Receptors: These are ionotropic receptors that form a chloride ion channel.[4] The binding of GABA to GABA-A receptors leads to a rapid influx of chloride ions, causing hyperpolarization of the neuron and thus inhibiting the firing of new action potentials.[4] These receptors are targets for various clinically important drugs, including benzodiazepines, barbiturates, and anesthetics, which act at allosteric sites to modulate receptor function.[5][6]
-
GABA-B Receptors: These are metabotropic G protein-coupled receptors.[7] Their activation initiates a slower but more prolonged inhibitory response. This involves the activation of inwardly rectifying potassium channels and the inhibition of voltage-gated calcium channels, which together decrease neuronal excitability.[7] GABA-B receptors also inhibit adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels.[7]
Below is a diagram illustrating the primary signaling pathways for GABA-A and GABA-B receptors.
Quantitative Comparison of Biological Activity
The affinity and potency of GABA and its conformationally restricted analogs vary significantly across different receptor subtypes. The following table summarizes key quantitative data from receptor binding and functional assays.
| Compound | Receptor Subtype | Assay Type | Parameter | Value | Reference |
| GABA | GABA-A | Binding | Ki | 14 nM | [8] |
| GABA-A | Functional (EC50) | EC50 | 6.6 - 107 µM | [9] | |
| GABA-B | Binding | IC50 | ~100 nM | [10] | |
| Muscimol | GABA-A | Binding | Ki | 4.3 nM | [8] |
| GABA-A | Functional (Agonist) | Potent Agonist | - | [11] | |
| Gaboxadol (THIP) | GABA-A | Binding | Ki | 124 nM | [8] |
| GABA-A (α4β3δ) | Functional (Agonist) | Full Agonist | - | [12] | |
| GABA-A (α1β2γ2) | Functional (Agonist) | Partial Agonist | - | [12] | |
| (S)-(-)-Baclofen | GABA-B | Binding | Ki | ~30 nM | [11] |
| GABA-B | Functional (Agonist) | Potent Agonist | - | [11] | |
| trans-4-Aminocrotonic Acid (TACA) | GABA-A | Functional (Agonist) | Agonist | - | [13] |
| GABA-C | Functional (Agonist) | Agonist | - | [14] | |
| cis-4-Aminocrotonic Acid (CACA) | GABA-A | Functional (Agonist) | Partial Agonist | - | [13] |
| GABA-C | Functional (Agonist) | Moderate Potency | - | [14] | |
| Isoguvacine | GABA-A | Functional (Agonist) | Agonist | - | [15] |
| GABA-C | Functional (Agonist) | Low Efficacy & Potency | [14] |
Note: Ki (inhibition constant) and IC50 (half maximal inhibitory concentration) values are measures of binding affinity, with lower values indicating higher affinity. EC50 (half maximal effective concentration) is a measure of potency, with lower values indicating higher potency. The exact values can vary depending on the experimental conditions.
Experimental Protocols
The data presented above are typically generated using the following key experimental methodologies.
Receptor Binding Assay (for GABA-A Receptors)
This assay measures the affinity of a compound for a receptor by quantifying its ability to displace a radiolabeled ligand.
Objective: To determine the binding affinity (Ki) of test compounds for the GABA-A receptor.
Principle: A radiolabeled ligand with known high affinity for the GABA-A receptor (e.g., [3H]muscimol) is incubated with a preparation of brain membranes containing the receptors.[10][16] The amount of radioligand bound to the receptors is measured in the presence and absence of a competing unlabeled test compound.
Detailed Methodology:
-
Membrane Preparation:
-
Homogenize rat brains in a sucrose buffer (0.32 M sucrose, pH 7.4) at 4°C.[16]
-
Perform a series of centrifugations to isolate the cell membranes. This includes a low-speed spin to remove larger debris, followed by a high-speed ultracentrifugation to pellet the membranes.[16]
-
Wash the membrane pellet multiple times with a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove endogenous substances.[16]
-
Resuspend the final pellet in the binding buffer and store at -70°C.[16]
-
-
Binding Assay:
-
On the day of the assay, thaw and wash the membrane preparation.[16]
-
In assay tubes, add the membrane preparation (0.1-0.2 mg of protein), a fixed concentration of [3H]muscimol (e.g., 5 nM), and varying concentrations of the unlabeled test compound.[16]
-
To determine non-specific binding, a separate set of tubes is prepared with a high concentration of unlabeled GABA (e.g., 10 mM) to displace all specific binding of the radioligand.[16]
-
Incubate the mixture at 4°C for a defined period (e.g., 45 minutes) to reach equilibrium.[16]
-
Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to separate bound from free radioligand.
-
Quantify the radioactivity trapped on the filters using liquid scintillation spectrometry.[16]
-
-
Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The IC50 value is determined by plotting the percentage of specific binding against the log concentration of the test compound and fitting the data to a sigmoidal dose-response curve.
-
The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
-
Electrophysiological Recordings
Electrophysiology allows for the functional characterization of compounds by measuring their effects on ion channel activity and neuronal membrane potential.
Objective: To measure the effect of GABA analogs on GABA-A receptor-mediated currents in neurons.
Principle: The whole-cell patch-clamp technique is used to record the electrical currents flowing across the membrane of a single neuron in response to the application of GABA or its analogs.[17][18]
Detailed Methodology:
-
Slice Preparation:
-
Prepare acute brain slices (e.g., from the hippocampus or cortex) from a rodent.
-
Maintain the slices in an oxygenated artificial cerebrospinal fluid (aCSF) solution.[18]
-
-
Recording:
-
Place a brain slice in a recording chamber on a microscope stage, continuously perfused with aCSF at 30-32°C.[17][18]
-
Using a micromanipulator, approach a neuron with a glass micropipette filled with an intracellular solution.
-
Form a high-resistance "giga-seal" between the pipette tip and the cell membrane.
-
Rupture the patch of membrane under the pipette to gain electrical access to the cell interior (whole-cell configuration).
-
Voltage-clamp the neuron at a specific holding potential (e.g., -70mV) to record postsynaptic currents.[18]
-
-
Drug Application:
-
Establish a baseline recording of spontaneous or evoked inhibitory postsynaptic currents (IPSCs).
-
Apply GABA or a test analog to the slice via the perfusion system or through local application.
-
Record the change in the holding current or the characteristics of the IPSCs. An agonist will induce an inward current of Cl- ions (at typical holding potentials), while a modulator will alter the response to GABA.
-
-
Data Analysis:
-
Measure the amplitude, frequency, and decay kinetics of the recorded currents before, during, and after drug application.
-
Generate dose-response curves to determine the EC50 for agonists or the modulatory effect of other compounds.
-
References
- 1. Conformationally restricted GABA analogs: from rigid carbocycles to cage hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. wikipathways.org [wikipathways.org]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. GABA receptor - Wikipedia [en.wikipedia.org]
- 5. GABAA receptor - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Defining Affinity with the GABAA Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. resources.tocris.com [resources.tocris.com]
- 13. Effects of the conformationally restricted GABA analogues, cis- and trans-4-aminocrotonic acid, on GABA neurotransmission in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pharmacological Effect of GABA Analogues on GABA-ρ2 Receptors and Their Subtype Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. GABAA Receptors | Springer Nature Experiments [experiments.springernature.com]
- 16. PDSP - GABA [kidbdev.med.unc.edu]
- 17. Assessment of Methods for the Intracellular Blockade of GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Electrophysiological Measurement of Cannabinoid-Mediated Synaptic Modulation in Acute Mouse Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of (S)-Benzyl 3-aminobutyrate: A Cost-Benefit Analysis
For researchers and professionals in drug development, the efficient and cost-effective synthesis of chiral intermediates is a critical concern. (S)-Benzyl 3-aminobutyrate, a valuable building block for various pharmaceuticals, can be synthesized through several methods. This guide provides a detailed comparison of two primary approaches: traditional chemical esterification and a greener enzymatic resolution, offering experimental data and protocols to inform your selection process.
At a Glance: Comparing Synthesis Methods
The choice between chemical and enzymatic synthesis of this compound hinges on a trade-off between upfront costs, reaction conditions, and scalability. Below is a summary of key quantitative metrics for each method.
| Metric | Chemical Esterification | Enzymatic Resolution |
| Yield | >95% | ~45-50% (for the ester) |
| Purity (ee) | >99% (with chiral starting material) | >99% |
| Starting Materials Cost | Moderate | Low to Moderate |
| Reagent/Catalyst Cost | Low | High (enzyme) |
| Reaction Time | 4-6 hours | 24-48 hours |
| Reaction Temperature | 0-25°C | 40-50°C |
| Solvents | Dichloromethane, Methanol | Toluene, Heptane |
| Scalability | Readily scalable | Scalable with enzyme availability |
Method 1: Chemical Esterification
This widely-used method involves the direct esterification of (S)-3-aminobutyric acid with benzyl alcohol, typically using a dehydrating agent or by forming an acid chloride intermediate. This approach offers high yields and utilizes relatively inexpensive reagents.
Experimental Protocol:
-
Preparation of (S)-3-aminobutyric acid benzyl ester hydrochloride:
-
To a solution of (S)-3-aminobutyric acid (1 equivalent) in benzyl alcohol (5-10 equivalents), slowly add thionyl chloride (1.2 equivalents) at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the excess benzyl alcohol and thionyl chloride are removed under reduced pressure.
-
-
Isolation and Purification:
-
The crude product is dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane) and precipitated by the addition of a non-polar solvent (e.g., diethyl ether).
-
The resulting solid is collected by filtration, washed with the non-polar solvent, and dried under vacuum to yield this compound hydrochloride.
-
The free ester can be obtained by neutralization with a base.
-
This method, adapted from procedures for similar esterifications, can be expected to achieve high yields, often exceeding 95%, with the enantiomeric excess (ee) of the product being dependent on the purity of the starting (S)-3-aminobutyric acid.
Method 2: Enzymatic Kinetic Resolution
An increasingly popular alternative is the use of enzymes, particularly lipases, to catalyze the esterification. This method offers high enantioselectivity and operates under milder, more environmentally friendly conditions. A common approach is the kinetic resolution of a racemic mixture of 3-aminobutyric acid ester, or in this case, the direct esterification of the chiral acid.
Experimental Protocol:
-
Enzymatic Esterification:
-
In a suitable organic solvent (e.g., toluene or heptane), dissolve (S)-3-aminobutyric acid (1 equivalent) and benzyl alcohol (1.5 equivalents).
-
Add an immobilized lipase, such as Novozym 435 (Candida antarctica lipase B), to the mixture. The enzyme loading is typically 10-20% by weight of the limiting reagent.
-
The reaction mixture is incubated at a controlled temperature (e.g., 40-50°C) with gentle agitation for 24-48 hours.
-
The progress of the reaction is monitored by HPLC or GC.
-
-
Enzyme Removal and Product Isolation:
-
Once the desired conversion is reached, the immobilized enzyme is removed by simple filtration and can be washed and reused.
-
The solvent is removed from the filtrate under reduced pressure.
-
The resulting crude product is then purified by column chromatography to yield the pure this compound.
-
While enzymatic methods may result in lower yields for the desired ester (typically around 45-50% for a kinetic resolution), they offer excellent enantiopurity (>99% ee) and the potential for enzyme recycling, which can offset the initial high cost of the biocatalyst.
Cost-Benefit Analysis
Chemical synthesis is often favored for its high yields, shorter reaction times, and the use of inexpensive bulk chemicals, making it attractive for large-scale production. However, it may require harsher reaction conditions and the use of chlorinated solvents, which pose environmental and safety concerns.
Enzymatic synthesis , on the other hand, represents a greener alternative. It operates under mild conditions, reduces waste, and provides products with very high enantiomeric purity. The primary drawback is the cost of the enzyme, although this can be mitigated by its reusability. The longer reaction times may also be a consideration for industrial-scale production.
Visualizing the Selection Process
The following workflow diagram illustrates the decision-making process for selecting the optimal synthesis method based on key project requirements.
Caption: A decision tree for selecting a synthesis method.
Signaling Pathways in Biocatalysis
While not a signaling pathway in the traditional biological sense, the mechanism of enzyme catalysis can be visualized. The following diagram illustrates the general steps in a lipase-catalyzed esterification.
Caption: General workflow of lipase-catalyzed esterification.
Conclusion
The selection of a synthesis method for this compound requires a careful evaluation of project-specific priorities. For projects where high yield and low initial costs are paramount, chemical esterification remains a robust choice. However, for applications demanding high enantiopurity, mild reaction conditions, and adherence to green chemistry principles, enzymatic resolution presents a compelling and increasingly viable alternative. The detailed protocols and comparative data in this guide are intended to provide a solid foundation for making an informed decision that aligns with your research or production goals.
Performance of Catalysts in the Debenzylation of (S)-Benzyl 3-aminobutyrate: A Comparative Guide
For researchers and professionals in drug development and organic synthesis, the efficient and selective removal of protecting groups is a critical step. The benzyl group is a commonly employed protecting group for carboxylic acids, and its removal, known as debenzylation, is a key transformation. This guide provides a comparative overview of the performance of different catalysts in the debenzylation of (S)-Benzyl 3-aminobutyrate to yield the corresponding free amino acid, (S)-3-aminobutyric acid.
Catalyst Performance Comparison
The selection of a suitable catalyst is paramount for achieving high yield and purity in the debenzylation of this compound. The following table summarizes the performance of commonly used catalysts for this transformation, based on literature data for similar substrates.
| Catalyst | Hydrogen Source | Typical Solvent(s) | Temperature (°C) | Pressure (atm) | Reaction Time | Typical Yield (%) | Notes |
| 10% Palladium on Carbon (Pd/C) | Hydrogen gas (H₂) | Methanol, Ethanol, Ethyl Acetate | Room Temperature | 1-4 | 1-16 h | >95% | Most common and generally efficient method.[1] May require filtration through Celite to remove the catalyst. |
| 10% Palladium on Carbon (Pd/C) | Ammonium formate | Methanol, Ethanol | Reflux | Atmospheric | 0.5-2 h | >90% | A versatile and rapid method for catalytic transfer hydrogenation, avoiding the need for pressurized hydrogen gas.[2][3] |
| Raney Nickel (Raney®-Ni) | Hydrogen gas (H₂) | Methanol, Ethanol | 25-70 | 1-5 | 4-16 h | Good to Excellent | A cost-effective alternative to palladium catalysts.[4] Activity can vary, and it may require higher temperatures and pressures compared to Pd/C.[5] |
| Palladium Hydroxide on Carbon (Pd(OH)₂/C) | Hydrogen gas (H₂) | Ethanol, Acetic Acid | Room Temperature - 60 | 1 | 14 h | Variable | Often used for more stubborn debenzylations and can sometimes offer better selectivity. The addition of acid can facilitate the reaction. |
| Nickel Boride (in situ) | Sodium borohydride | Methanol | Ambient | Atmospheric | 0.1-1 h | High | A rapid and chemoselective method, though less commonly cited for amino acid esters specifically.[6] |
Experimental Protocols
Detailed experimental procedures are crucial for reproducibility. Below are representative protocols for the debenzylation of a benzyl ester of an amino acid using different catalytic systems. These can be adapted for this compound.
Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C) and Hydrogen Gas
This is a standard and widely used method for benzyl group removal.
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Methanol (or Ethanol)
-
Hydrogen gas (H₂)
-
Celite
Procedure:
-
Dissolve this compound (1.0 eq) in methanol (10-20 mL per gram of substrate).
-
Carefully add 10% Pd/C (10-20% by weight of the substrate) to the solution.
-
The reaction vessel is placed in a hydrogenation apparatus.
-
The vessel is evacuated and backfilled with hydrogen gas (repeated 3 times).
-
The reaction mixture is stirred vigorously under a hydrogen atmosphere (balloon or pressurized vessel) at room temperature.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the reaction mixture is carefully filtered through a pad of Celite to remove the Pd/C catalyst. The filter cake is washed with methanol.
-
The combined filtrate is concentrated under reduced pressure to yield the crude (S)-3-aminobutyric acid.
-
The product can be further purified by recrystallization or chromatography if necessary.
Protocol 2: Catalytic Transfer Hydrogenation using Palladium on Carbon (Pd/C) and Ammonium Formate
This method offers a convenient alternative to using pressurized hydrogen gas.[2]
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Ammonium formate
-
Methanol (dry)
-
Celite
Procedure:
-
To a stirred suspension of this compound (1.0 eq) and 10% Pd/C (equal weight to the substrate) in dry methanol (20 mL), add anhydrous ammonium formate (5.0 eq) in a single portion under a nitrogen atmosphere.[2]
-
The resulting reaction mixture is stirred at reflux temperature.
-
The reaction is monitored by TLC. The reaction is often complete within 6-10 minutes.
-
After completion, the catalyst is removed by filtration through a Celite pad while the mixture is still hot.[7]
-
The Celite pad is then washed with boiling water (20 mL).[8]
-
The combined organic filtrate is evaporated under reduced pressure to afford the desired amino acid.
Protocol 3: Hydrogenation using Raney Nickel
Raney Nickel is a cost-effective catalyst for hydrogenations.
Materials:
-
This compound
-
Raney Nickel (slurry in water)
-
Methanol (or Ethanol)
-
Hydrogen gas (H₂)
Procedure:
-
In a hydrogenation vessel, add this compound (1.0 eq) dissolved in methanol.
-
Carefully add the Raney Nickel slurry (typically a significant excess by weight).
-
The vessel is attached to a hydrogenation apparatus, purged with nitrogen, and then with hydrogen.
-
The reaction is stirred under a hydrogen atmosphere (4-5 kg/cm ²) at a temperature of 50-70°C.
-
Reaction progress is monitored by TLC or LC-MS.
-
Once the reaction is complete, the catalyst is allowed to settle, and the solution is carefully decanted or filtered.
-
The solvent is removed under reduced pressure to yield the product.
Visualizing the Experimental Workflow
A clear understanding of the experimental workflow is essential for successful execution. The following diagram, generated using Graphviz, illustrates a typical workflow for the debenzylation of this compound via catalytic hydrogenation.
References
- 1. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]
- 2. CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate - [www.rhodium.ws] [chemistry.mdma.ch]
- 3. Ammonium Formate/Palladium on Carbon: A Versatile System for Catalytic Hydrogen Transfer Reductions of Carbon-Carbon Double Bonds [organic-chemistry.org]
- 4. mdpi.com [mdpi.com]
- 5. US2662888A - Tertiary-aminoalkyl 4-amino-2-benzyloxy-benzoates and debenzylation thereof - Google Patents [patents.google.com]
- 6. Benzyl Esters [organic-chemistry.org]
- 7. pearson.com [pearson.com]
- 8. Mild catalytic multiphase hydrogenolysis of benzyl ethers - Green Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Analysis of GABA and Piperazine on Lobster Muscle Fiber
For Immediate Release
[CITY, STATE] – [Date] – A comprehensive review of experimental data reveals distinct yet comparable effects of gamma-aminobutyric acid (GABA) and piperazine on the physiological properties of lobster muscle fibers. This guide synthesizes findings from key studies to provide researchers, scientists, and drug development professionals with a detailed comparison of these two compounds, focusing on their impact on membrane conductance and the underlying signaling pathways.
Executive Summary
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the crustacean nervous system, acting on lobster muscle fibers to increase membrane conductance to chloride ions.[1][2] Piperazine, a compound historically used as an anthelmintic, exhibits GABA-agonist activity on lobster muscle, inducing similar physiological effects.[2][3] Both substances effectively increase membrane conductance without altering the membrane potential, an action dependent on chloride ions and antagonized by picrotoxin.[2][3] This comparative guide delves into the quantitative data from electrophysiological studies, outlines the experimental methodologies employed, and visualizes the molecular mechanisms of action.
Quantitative Comparison of Effects
The following table summarizes the electrophysiological effects of GABA and piperazine on lobster muscle fibers as determined by voltage-clamp experiments.
| Parameter | GABA | Piperazine | Reference |
| Effect on Membrane Potential | No significant change | No significant change | [2][3] |
| Effect on Membrane Conductance | Increases membrane conductance | Increases membrane conductance | [2][3] |
| Ion Dependency | Chloride (Cl-) dependent | Chloride (Cl-) dependent | [2][3] |
| Antagonism | Antagonized by picrotoxin | Antagonized by picrotoxin | [2][3] |
| Receptor Interaction | Agonist at GABA receptors | Agonist at GABA receptors | [2][3] |
Experimental Protocols
The primary methodology utilized in the cited studies to investigate the effects of GABA and piperazine on lobster muscle fiber is the three-microelectrode voltage clamp technique .[4] This method allows for the precise control of the muscle fiber's membrane potential while measuring the corresponding changes in ionic current, which is then used to calculate membrane conductance.
A generalized protocol involves the following steps:
-
Preparation of Lobster Muscle Fiber: Single muscle fibers are dissected from the opener or stretcher muscles of the lobster walking leg.
-
Mounting: The isolated muscle fiber is mounted in a perfusion chamber containing a suitable saline solution that mimics the lobster's natural hemolymph.
-
Microelectrode Impalement: Three microelectrodes are inserted into the muscle fiber.
-
One electrode measures the membrane potential.
-
The other two electrodes are used to pass current to clamp the membrane potential at a desired holding value.
-
-
Drug Application: A solution containing a known concentration of GABA or piperazine is perfused into the chamber.
-
Data Acquisition: The change in current required to hold the membrane potential constant is recorded. This change in current is directly proportional to the change in membrane conductance.
-
Dose-Response Analysis: The experiment is repeated with a range of drug concentrations to generate a dose-response curve, from which parameters like EC50 can be determined.
Visualization of Signaling Pathways and Experimental Workflow
To elucidate the mechanisms and processes described, the following diagrams have been generated using the Graphviz DOT language.
Caption: GABA Signaling Pathway in Lobster Muscle Fiber.
Caption: Piperazine's GABA-Agonist Action.
Caption: Three-Microelectrode Voltage Clamp Workflow.
Conclusion
The available evidence strongly indicates that both GABA and piperazine exert their effects on lobster muscle fibers through the same fundamental mechanism: the activation of GABA-A receptors leading to an increased influx of chloride ions and a subsequent increase in membrane conductance. Piperazine can be considered a functional GABA agonist in this biological context. While their qualitative effects are remarkably similar, further quantitative studies are necessary to delineate subtle differences in their potency, efficacy, and kinetics, which could be of significant interest for the development of novel neuromuscular modulators.
References
- 1. A GABA-activated chloride-conductance not blocked by picrotoxin on spiny lobster neuromuscular preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A comparative study of the action of gamma-aminobutyric acid and piperazine on the lobster muscle fibre and the frog spinal cord - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A comparative study of the action of gamma-aminobutyric acid and piperazine on the lobster muscle fibre and the frog spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measurement of GABA-evoked conductance changes of lobster muscle fibres by a three-microelectrode voltage clamp technique - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of (S)-Benzyl 3-aminobutyrate: A Step-by-Step Guide for Laboratory Professionals
The proper disposal of laboratory chemicals is paramount for ensuring the safety of personnel and protecting the environment. This guide provides detailed procedures for the safe disposal of (S)-Benzyl 3-aminobutyrate, catering to researchers, scientists, and drug development professionals. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, a precautionary approach is advised, treating the compound as potentially hazardous. A similar compound, (3R)-(-)-1-Benzyl-3-aminopyrrolidine, is classified as corrosive, causing severe skin burns and eye damage, and its recommended disposal is through an approved waste disposal plant[1].
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to wear appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles or a face shield, and a lab coat. All handling of this compound waste should be conducted in a well-ventilated area, preferably within a fume hood, to minimize the risk of inhalation[2][3].
Disposal Procedure for this compound as Hazardous Waste
Assuming this compound is a hazardous substance, the following steps should be followed for its disposal. This is the recommended procedure in the absence of definitive safety data.
Step 1: Waste Collection and Storage
-
Container: Use a designated, leak-proof, and chemically compatible container for collecting the waste. Plastic containers are often preferred over glass to minimize the risk of breakage[4]. The container must have a secure screw-top cap and be in good condition[5].
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound"[4]. Avoid using abbreviations or chemical formulas. The label should also include the date of waste generation, the laboratory or room number, and the name of the principal investigator[4].
-
Segregation: Store the waste container in a designated satellite accumulation area within the laboratory[5][6]. This area should be near the point of generation and away from incompatible materials. Specifically, keep acids and bases separate, and do not store with oxidizers[5][7].
-
Accumulation Time: Hazardous waste can typically be stored in a satellite accumulation area for up to one year, provided the container is not full[5]. Once the container is full, it must be removed from the laboratory within three days[5].
Step 2: Arranging for Professional Disposal
-
Contact Environmental Health and Safety (EHS): Your institution's EHS or a licensed chemical waste disposal company should be contacted to arrange for the pickup and disposal of the hazardous waste[4][6]. Do not attempt to transport the hazardous waste yourself[8].
-
Documentation: Complete any required hazardous waste disposal forms provided by your EHS office[4]. This documentation is crucial for regulatory compliance.
Alternative Disposal Procedure (If Confirmed Non-Hazardous)
If you can definitively determine that this compound is non-hazardous through reliable analytical data or a specific SDS, the following alternative disposal methods may be considered. However, it is always best to consult with your institution's EHS department before proceeding[9].
Drain Disposal:
-
Criteria: For a chemical to be eligible for drain disposal, it must be readily biodegradable, have low toxicity, and be highly water-soluble[5]. The pH of the solution should be between 5.0 and 12.5[5].
-
Procedure: If all criteria are met, the non-hazardous liquid waste can be poured down the sink drain with copious amounts of water[9][10].
Trash Disposal (for solid, non-hazardous waste):
-
Packaging: Solid, non-hazardous chemical waste should be securely packaged, typically in a sealed bag or container, and labeled as "Non-hazardous"[11].
-
Disposal: Laboratory personnel should take the packaged waste directly to the designated dumpster. Do not place chemical waste in regular laboratory trash cans that are handled by custodial staff[9][11].
Key Disposal Parameters
| Parameter | Guideline | Source(s) |
| pH Range for Drain Disposal | 5.0 - 12.5 | [5] |
| Maximum Quantity for In-Lab Neutralization | 25 mL for strong acids/bases (must be diluted 10:1) | [10] |
| Hazardous Waste Accumulation Limit (Satellite Area) | Up to 55 gallons (or 1 quart of acutely hazardous waste) | [7] |
| Time Limit for Full Hazardous Waste Container Removal | Within 3 days | [5] |
Disposal Workflow
Caption: Decision workflow for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby fostering a secure research environment. Always prioritize safety and consult with your institution's EHS department when in doubt about disposal protocols.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. multimedia.3m.com [multimedia.3m.com]
- 3. elan-chemical.com [elan-chemical.com]
- 4. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. vumc.org [vumc.org]
- 9. sfasu.edu [sfasu.edu]
- 10. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 11. Appendix A - Disposal of Nonhazardous Laboratory Waste As Regular Trash for Ithaca Campus | Environment, Health and Safety [ehs.cornell.edu]
Personal protective equipment for handling (S)-Benzyl 3-aminobutyrate
Essential Safety and Handling Guide for (S)-Benzyl 3-aminobutyrate
This guide provides crucial safety and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and professionals in drug development. The following procedures are designed to ensure a safe laboratory environment and proper material management.
Hazard Assessment and Personal Protective Equipment (PPE)
Based on available Safety Data Sheets (SDS), this compound is not classified as a hazardous substance or mixture under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. Consequently, it does not have mandated hazard pictograms, signal words, or specific precautionary statements. However, it is crucial to handle all laboratory chemicals with a standard level of care to mitigate unforeseen risks. The toxicological properties of this compound have not been thoroughly investigated.[1]
The recommended Personal Protective Equipment (PPE) for handling this compound is outlined below. This is based on general laboratory best practices for handling non-hazardous chemicals.
| PPE Category | Item | Standard | Purpose |
| Eye Protection | Safety Glasses | ANSI Z87.1 or EN 166 | Protects against accidental splashes. |
| Hand Protection | Nitrile Gloves | ASTM D6319 | Prevents direct skin contact. Should be disposed of after use or if contamination occurs. |
| Body Protection | Laboratory Coat | Standard | Protects clothing and skin from potential spills. |
| Foot Protection | Closed-toe Shoes | N/A | Prevents injury from spills or dropped items. |
| Respiratory | Not generally required | N/A | To be used only if the material is being aerosolized or if working in a poorly ventilated area. A risk assessment should be conducted to determine if it is necessary. |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a systematic workflow is essential for minimizing exposure and preventing contamination.
1. Preparation:
-
Ensure the work area, typically a laboratory fume hood or a well-ventilated space, is clean and uncluttered.
-
Assemble all necessary equipment and materials before handling the chemical.
-
Verify that an eyewash station and safety shower are accessible.
-
Put on all required PPE as detailed in the table above.
2. Handling:
-
Avoid direct contact with the skin and eyes.
-
Prevent the formation of aerosols or dust.
-
Keep the container tightly closed when not in use.
-
Should accidental contact occur:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.
-
Eye Contact: Rinse eyes cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing.
-
Inhalation: Move to fresh air.
-
Ingestion: Rinse mouth with water. Do not induce vomiting.
-
In case of any exposure, seek medical attention if irritation or other symptoms develop.
-
3. Storage:
-
Store in a cool, dry, and well-ventilated area.
-
Keep the container tightly sealed to prevent contamination.
-
Store away from incompatible materials, such as strong oxidizing agents.
Disposal Plan
Proper disposal of this compound and its containers is critical to ensure environmental safety and regulatory compliance.
-
Chemical Waste:
-
Dispose of unused or waste this compound in a designated chemical waste container.
-
Do not dispose of it down the drain or in general waste.
-
The waste should be handled by a licensed professional waste disposal service.
-
-
Container Disposal:
-
Empty containers should be rinsed thoroughly with a suitable solvent.
-
The rinsate should be collected and disposed of as chemical waste.
-
Once cleaned, the container can be disposed of in accordance with institutional and local regulations.
-
Visualized Workflow
The following diagrams illustrate the key procedural flows for handling and emergency response.
Caption: Standard operational workflow for this compound.
Caption: Emergency response protocol for accidental exposure.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
